molecular formula C10H10Cl2O2 B1596192 Ethyl dichlorophenylacetate CAS No. 5317-66-8

Ethyl dichlorophenylacetate

Cat. No.: B1596192
CAS No.: 5317-66-8
M. Wt: 233.09 g/mol
InChI Key: XNQDHXMQDHWHRU-UHFFFAOYSA-N
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Description

Ethyl dichlorophenylacetate is a useful research compound. Its molecular formula is C10H10Cl2O2 and its molecular weight is 233.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2,2-dichloro-2-phenylacetate
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InChI

InChI=1S/C10H10Cl2O2/c1-2-14-9(13)10(11,12)8-6-4-3-5-7-8/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNQDHXMQDHWHRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8074605
Record name Benzeneacetic acid, .alpha.,.alpha.-dichloro-, ethyl ester
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Molecular Weight

233.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid
Record name Benzeneacetic acid, .alpha.,.alpha.-dichloro-, ethyl ester
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CAS No.

5317-66-8
Record name Ethyl α,α-dichlorobenzeneacetate
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Record name Benzeneacetic acid, alpha,alpha-dichloro-, ethyl ester
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Record name Benzeneacetic acid, .alpha.,.alpha.-dichloro-, ethyl ester
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Record name Benzeneacetic acid, .alpha.,.alpha.-dichloro-, ethyl ester
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Record name Ethyl dichlorophenylacetate
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Foundational & Exploratory

Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of Ethyl Dichlorophenylacetate

Introduction

This compound is a crucial chemical intermediate, serving as a versatile building block in the synthesis of a range of pharmacologically active molecules and other fine chemicals. The strategic placement of two chlorine atoms on the phenyl ring, combined with the reactive ester functionality, makes it a valuable precursor for introducing the dichlorophenylacetyl moiety in complex molecular architectures. This guide provides a detailed examination of the prevalent synthesis pathways for this compound, focusing on the underlying chemical principles, step-by-step experimental protocols, and the rationale behind procedural choices. The content is tailored for researchers, chemists, and professionals in the field of drug development and organic synthesis.

The primary and most reliable route discussed herein involves a two-step process: the hydrolysis of a corresponding dichlorophenylacetonitrile to its carboxylic acid derivative, followed by a classic Fischer esterification to yield the target ester. An alternative direct conversion from the nitrile precursor will also be explored, offering insights into different synthetic strategies.

Part 1: Primary Synthesis Pathway: Hydrolysis and Fischer Esterification

The most common and well-documented laboratory-scale synthesis of this compound proceeds via a robust two-step sequence. This method is favored for its high yields and the relative accessibility of the starting materials. The overall transformation begins with (2,6-dichlorophenyl)acetonitrile, which is first converted to 2,6-dichlorophenylacetic acid. This intermediate is then esterified using ethanol in the presence of an acid catalyst.

Step 1: Hydrolysis of (2,6-Dichlorophenyl)acetonitrile

The initial step involves the conversion of the nitrile group (-CN) into a carboxylic acid group (-COOH). This is typically achieved through base-catalyzed hydrolysis. The use of a strong base like potassium hydroxide (KOH) in a mixed solvent system of ethanol and water, followed by acidification, is a standard and effective method.

Mechanism of Action: Base-Catalyzed Nitrile Hydrolysis

The hydroxide ion (OH⁻) from KOH acts as a nucleophile, attacking the electrophilic carbon of the nitrile. This forms a hydroxy imine intermediate, which tautomerizes to an amide. Under the reaction conditions (elevated temperature and prolonged reaction time), the amide is further hydrolyzed to the carboxylate salt. The reaction is driven to completion by the subsequent protonation of the carboxylate with a strong acid (e.g., HCl) to yield the final carboxylic acid product.

Step 2: Fischer Esterification of 2,6-Dichlorophenylacetic Acid

The second step is the formation of the ethyl ester from the synthesized carboxylic acid. The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[1] This equilibrium-controlled process requires an acid catalyst, typically concentrated sulfuric acid (H₂SO₄), and often involves using an excess of the alcohol (ethanol) to shift the equilibrium towards the product side.[2]

Mechanism of Action: Fischer Esterification

The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst. This enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the ethanol molecule. A tetrahedral intermediate is formed, which then undergoes proton transfer and elimination of a water molecule to generate the protonated ester. The final step is the deprotonation of the ester to regenerate the acid catalyst and yield the final product, ethyl 2-(2,6-dichlorophenyl)acetate.

Visualizing the Primary Synthesis Pathway

The two-step conversion can be visualized as follows:

G cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Esterification 2_6_Dichlorophenylacetonitrile 2,6-Dichlorophenylacetonitrile 2_6_Dichlorophenylacetic_Acid 2,6-Dichlorophenylacetic Acid 2_6_Dichlorophenylacetonitrile->2_6_Dichlorophenylacetic_Acid KOH, EtOH/H₂O, 80°C then HCl Ethyl_Dichlorophenylacetate Ethyl 2-(2,6-dichlorophenyl)acetate 2_6_Dichlorophenylacetic_Acid->Ethyl_Dichlorophenylacetate Ethanol, H₂SO₄, Reflux

Caption: Synthetic pathway for Ethyl 2-(2,6-dichlorophenyl)acetate.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the two-step synthesis process.[3]

StepReactionStarting MaterialProductReagentsSolventReaction TimeTemperatureYield (%)Purity (%)
1Hydrolysis(2,6-dichlorophenyl)acetonitrile2,6-dichlorophenylacetic acidKOH, HClEthanol, Water20 h80 °C83>95 (after extraction)
2Esterification2,6-dichlorophenylacetic acidEthyl 2-(2,6-dichlorophenyl)acetateEthanol, H₂SO₄Ethanol4-6 hReflux~85-90>98 (after purification)
Detailed Experimental Protocols
Protocol 1: Synthesis of 2,6-Dichlorophenylacetic Acid
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve (2,6-dichlorophenyl)acetonitrile in a mixture of ethanol and water.

  • Reagent Addition: Add potassium hydroxide (KOH) pellets to the solution.

  • Heating: Heat the mixture to 80°C and maintain it under reflux for approximately 20 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Acidification: After completion, cool the reaction mixture to room temperature. Carefully acidify the solution with concentrated hydrochloric acid (HCl) until the pH is acidic, leading to the precipitation of the carboxylic acid.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash with cold deionized water to remove inorganic salts.

  • Drying: Dry the product, 2,6-dichlorophenylacetic acid, in a vacuum oven.

Protocol 2: Synthesis of Ethyl 2-(2,6-dichlorophenyl)acetate
  • Reaction Setup: Combine the dried 2,6-dichlorophenylacetic acid and an excess of absolute ethanol in a round-bottom flask fitted with a reflux condenser.

  • Catalyst Addition: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid.

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours.

  • Work-up - Solvent Removal: After cooling to room temperature, remove the excess ethanol using a rotary evaporator.[3]

  • Extraction: Dissolve the residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with deionized water, a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the remaining acid (caution: CO₂ evolution), and finally with brine.[1][3]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.[3]

  • Purification: Purify the crude ethyl 2-(2,6-dichlorophenyl)acetate by vacuum distillation or column chromatography on silica gel to yield the final pure product.[3]

Workflow for Fischer Esterification and Work-up

The following diagram details the logical flow of the esterification step, including the crucial work-up procedure.

G start Start: Mix 2,6-Dichlorophenylacetic Acid, Ethanol, and H₂SO₄ reflux Heat to Reflux (4-6 hours) start->reflux cool Cool to Room Temperature reflux->cool evap Remove Excess Ethanol (Rotary Evaporator) cool->evap dissolve Dissolve in Ethyl Acetate evap->dissolve wash_water Wash with Water dissolve->wash_water wash_bicarb Wash with Sat. NaHCO₃ wash_water->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over Na₂SO₄ wash_brine->dry filter_concentrate Filter and Concentrate dry->filter_concentrate purify Purification (Distillation or Chromatography) filter_concentrate->purify end Pure Ethyl 2-(2,6-dichlorophenyl)acetate purify->end

Caption: Workflow for the Fischer esterification and purification process.

Part 2: Alternative Synthesis Pathway: Direct Conversion from Nitrile

An alternative route involves the direct conversion of a dichlorophenylacetonitrile to the corresponding ethyl ester without isolating the carboxylic acid intermediate. This can be achieved by reacting the nitrile with an alcohol in the presence of a strong acid, such as hydrogen chloride gas.[4]

Mechanism of Action: Pinner Reaction Variant

This reaction proceeds via a mechanism related to the Pinner reaction. Hydrogen chloride protonates the nitrile nitrogen, making the carbon atom highly electrophilic. Ethanol then acts as a nucleophile, attacking this carbon to form an imidate salt intermediate after rearrangement. In the presence of water, this intermediate is hydrolyzed directly to the ester. This method can be more atom-economical by reducing the number of isolation steps.

Experimental Considerations

This one-pot method requires careful control of reaction conditions, particularly the concentration of water and the saturation of the solution with hydrogen chloride gas.[4]

  • Setup: A mixture of the dichlorophenylacetonitrile, ethanol, and a controlled amount of water is cooled in a flask equipped for gas inlet.[4]

  • HCl Gas: The mixture is saturated with dry hydrogen chloride gas while maintaining a low temperature (e.g., 10-20°C).[4]

  • Reaction: The reaction is allowed to proceed for several hours at room temperature.[4]

  • Work-up: The reaction mixture is poured into water and extracted with a suitable organic solvent like ether. The organic extract is then neutralized with a sodium bicarbonate solution, dried, and concentrated.[4]

  • Purification: The final product is purified by distillation.

This method can offer a more streamlined process, though it may require specialized equipment for handling gaseous HCl. The yield reported for a similar process is around 72-73%.[4]

Conclusion

The synthesis of this compound is most reliably achieved through a two-step process involving nitrile hydrolysis followed by Fischer esterification. This pathway offers high yields, operational simplicity, and straightforward purification. The causality behind the experimental choices, such as the use of an acid catalyst to activate the carbonyl group or a bicarbonate wash to remove acidic impurities, is rooted in fundamental principles of organic chemistry. While alternative one-pot methods exist and may be more efficient in terms of step-count, they can require more stringent control over reaction conditions. The choice of synthetic route will ultimately depend on the available resources, scale of production, and desired purity of the final product.

References
  • Organic Syntheses. Ethyl phenylacetate. Available at: [Link][1]

  • ChemAnalyst (2025). Comprehensive Guide: Production Process of Ethyl Acetate. Available at: [Link][2]

  • Google Patents (1983). Process for the preparation of 2,2-Dichlorophenylacetic acid esters. EP0075356A1. Available at: [4]

  • Patsnap Eureka (2025). How Ethyl Acetate Improves Chemical Synthetic Routes?. Available at: [Link] (General URL, specific deep link not available from search result[5])

  • ResearchGate (2016). How to purify esterification product?. Available at: [Link][6]

Sources

An In-depth Technical Guide to Ethyl 2,2-dichloro-2-phenylacetate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of Ethyl 2,2-dichloro-2-phenylacetate. It is intended to serve as a technical resource for professionals in the fields of chemical research and pharmaceutical development.

Core Molecular Attributes

Ethyl 2,2-dichloro-2-phenylacetate, with the CAS number 5317-66-8, is a halogenated organic compound featuring a phenyl group and an ethyl ester functional group attached to a carbon atom bearing two chlorine atoms.[1][2] Its molecular structure significantly influences its physical properties and chemical reactivity.

Table 1: Key Physical and Chemical Properties of Ethyl 2,2-dichloro-2-phenylacetate

PropertyValueSource(s)
Molecular Formula C₁₀H₁₀Cl₂O₂[1][3]
Molecular Weight 233.09 g/mol [1][3]
Appearance Colorless liquid[4]
Density 1.278 g/cm³[3]
Boiling Point 284.1 °C at 760 mmHg[3]
Flash Point 112.5 °C[3][4]
Refractive Index 1.527[3]
LogP 3.099[3]
IUPAC Name ethyl 2,2-dichloro-2-phenylacetate[1]
SMILES CCOC(=O)C(C1=CC=CC=C1)(Cl)Cl[1]
InChIKey XNQDHXMQDHWHRU-UHFFFAOYSA-N[1][3]

Synthesis and Mechanistic Considerations

The synthesis of Ethyl 2,2-dichloro-2-phenylacetate can be approached through several routes, primarily involving the esterification of the corresponding carboxylic acid or the reaction of a nitrile precursor. A common laboratory-scale synthesis involves the acid-catalyzed reaction of 2,2-dichloro-2-phenylacetonitrile with ethanol.

Experimental Protocol: Synthesis from 2,2-dichloro-2-phenylacetonitrile

This protocol is based on established methods for the conversion of nitriles to esters.

Materials:

  • 2,2-dichloro-2-phenylacetonitrile

  • Absolute Ethanol

  • Concentrated Sulfuric Acid (or dry HCl gas)

  • Anhydrous Sodium Carbonate

  • Anhydrous Magnesium Sulfate

  • Diethyl ether

  • Saturated Sodium Bicarbonate solution

  • Saturated Sodium Chloride solution (brine)

  • Round-bottom flask with reflux condenser

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2,2-dichloro-2-phenylacetonitrile in an excess of absolute ethanol.

  • Acid Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring. Alternatively, bubble dry hydrogen chloride gas through the solution. The acid protonates the nitrile nitrogen, making the carbon atom more susceptible to nucleophilic attack by ethanol.

  • Reflux: Heat the reaction mixture to reflux for several hours. The duration of reflux should be monitored by thin-layer chromatography (TLC) to determine the point of complete consumption of the starting material.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by vacuum distillation to obtain pure Ethyl 2,2-dichloro-2-phenylacetate.

Causality Behind Experimental Choices:

  • Excess Ethanol: Using an excess of ethanol drives the equilibrium of the esterification reaction towards the product side, maximizing the yield.

  • Anhydrous Conditions: The absence of water is crucial to prevent the hydrolysis of the nitrile to the corresponding carboxylic acid, which would be a competing side reaction.

  • Acid Catalyst: The acid catalyst is essential for activating the nitrile group for nucleophilic attack.

  • Aqueous Work-up: The washing steps are necessary to remove any remaining acid, unreacted ethanol, and inorganic salts.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 2,2-dichloro-2-phenylacetonitrile + Ethanol (excess) B Add H₂SO₄ (catalyst) A->B C Reflux B->C D Neutralize with NaHCO₃ C->D E Extract with Diethyl Ether D->E F Wash with H₂O and Brine E->F G Dry with MgSO₄ F->G H Solvent Removal G->H I Vacuum Distillation H->I J J I->J Pure Ethyl 2,2-dichloro-2-phenylacetate

Caption: Experimental workflow for the synthesis of Ethyl 2,2-dichloro-2-phenylacetate.

Chemical Reactivity and Potential Applications

The reactivity of Ethyl 2,2-dichloro-2-phenylacetate is governed by the interplay of its functional groups: the ester, the phenyl ring, and the dichloromethyl group.

Hydrolysis

Like other esters, Ethyl 2,2-dichloro-2-phenylacetate can undergo hydrolysis to yield 2,2-dichloro-2-phenylacetic acid and ethanol. This reaction can be catalyzed by either acid or base.

Hydrolysis reactant Ethyl 2,2-dichloro-2-phenylacetate products 2,2-dichloro-2-phenylacetic acid + Ethanol reactant->products H⁺ or OH⁻ / H₂O

Caption: Hydrolysis of Ethyl 2,2-dichloro-2-phenylacetate.

Nucleophilic Substitution

The two chlorine atoms on the alpha-carbon are susceptible to nucleophilic substitution reactions, although the steric hindrance from the phenyl group and the other chlorine atom can influence the reaction rate.

Applications in Drug Development and Organic Synthesis

While direct pharmaceutical applications of Ethyl 2,2-dichloro-2-phenylacetate are not widely documented, its structure suggests its potential as a versatile intermediate in organic synthesis. The presence of multiple reactive sites allows for its use as a building block for more complex molecules. Chlorinated compounds are prevalent in many FDA-approved drugs, where the chlorine atoms can modulate the lipophilicity, metabolic stability, and binding affinity of the molecule.

Given its structure, Ethyl 2,2-dichloro-2-phenylacetate could potentially be used in the synthesis of:

  • Modified Amino Acids: Following substitution of the chlorine atoms with nitrogen-containing nucleophiles.

  • Heterocyclic Compounds: Through cyclization reactions involving the ester and the dichloromethyl group.

  • Novel Carboxylic Acid Derivatives: Via hydrolysis and subsequent modification of the resulting carboxylic acid.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the ethyl group and the phenyl group protons.

  • Ethyl Group:

    • A triplet around 1.2-1.4 ppm corresponding to the methyl (-CH₃) protons, split by the adjacent methylene protons.

    • A quartet around 4.1-4.3 ppm corresponding to the methylene (-CH₂-) protons, split by the adjacent methyl protons.

  • Phenyl Group:

    • A multiplet in the aromatic region (7.2-7.5 ppm) corresponding to the five protons on the phenyl ring.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

  • Ethyl Group:

    • A signal around 14 ppm for the methyl carbon.

    • A signal around 62 ppm for the methylene carbon.

  • Dichloromethyl Carbon:

    • A signal for the carbon atom bonded to the two chlorine atoms, the phenyl group, and the carbonyl group. Its chemical shift will be significantly downfield due to the electron-withdrawing effects of the substituents.

  • Carbonyl Carbon:

    • A signal in the range of 165-175 ppm.

  • Phenyl Group:

    • Signals in the aromatic region (125-140 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

  • C=O Stretch (Ester): A strong absorption band around 1740-1760 cm⁻¹.

  • C-O Stretch (Ester): A strong absorption band in the region of 1100-1300 cm⁻¹.

  • C-Cl Stretch: Absorption bands in the fingerprint region (600-800 cm⁻¹).

  • C-H Stretch (Aromatic and Aliphatic): Bands in the region of 2850-3100 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns.

  • Molecular Ion Peak: A cluster of peaks corresponding to the different isotopic combinations of chlorine (³⁵Cl and ³⁷Cl). The M⁺ peak would be at m/z 232 (for two ³⁵Cl atoms), with M+2 and M+4 peaks at m/z 234 and 236, respectively, in a characteristic ratio.

  • Fragmentation: Common fragmentation pathways for esters include the loss of the ethoxy group (-OCH₂CH₃) and the loss of the ethyl group (-CH₂CH₃).

Safety and Handling

Ethyl 2,2-dichloro-2-phenylacetate is classified as a hazardous substance.[1]

  • Hazards: Causes skin irritation (H315), may cause an allergic skin reaction (H317), and causes serious eye irritation (H319).[1][2]

  • Precautions: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wear protective gloves, protective clothing, eye protection, and face protection. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.[4]

This substance should only be handled by trained professionals in a well-ventilated laboratory, following all appropriate safety protocols.

Conclusion

Ethyl 2,2-dichloro-2-phenylacetate is a halogenated ester with a unique combination of functional groups that make it a compound of interest for organic synthesis. Its physical and chemical properties are well-defined, and its synthesis can be achieved through established chemical transformations. While its direct applications in drug development are not yet fully explored, its potential as a synthetic intermediate is significant. A thorough understanding of its reactivity, spectroscopic properties, and safety considerations is essential for its effective and safe utilization in research and development.

References

  • Chemsrc. (n.d.). CAS#:5317-66-8 | 2,2-Dichlorophenylacetic acid ethyl ester. Retrieved January 28, 2026, from [Link]

  • PubChem. (n.d.). Benzeneacetic acid, alpha,alpha-dichloro-, ethyl ester. Retrieved January 28, 2026, from [Link]

  • Bahtera Adi Jaya. (2023, November 1). Ethyl Acetate in Pharmaceuticals: A Solvent with Precise Purpose. Retrieved January 28, 2026, from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 2,2-Dichlorophenylacetic acid ethyl ester. Retrieved January 28, 2026, from [Link]

  • PubChem. (n.d.). Ethyl 2-(2,6-dichlorophenyl)acetate. Retrieved January 28, 2026, from [Link]

  • Blachem. (n.d.). MSDS of 2,2-Dichlorophenylacetic acid ethyl ester. Retrieved January 28, 2026, from [Link]

  • Google Patents. (n.d.). EP0075356A1 - Process for the preparation of 2,2-Dichlorophenylacetic acid esters.
  • PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved January 28, 2026, from [Link]

  • Organic Syntheses. (n.d.). ethyl phenylacetate. Retrieved January 28, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for Experimental procedures and analytical data. Retrieved January 28, 2026, from [Link]

  • PubChem. (n.d.). Ethyl 2,2-difluoro-2-phenylacetate. Retrieved January 28, 2026, from [Link]

  • PubMed Central. (n.d.). Ethyl 2-acetylhydrazono-2-phenylacetate. Retrieved January 28, 2026, from [Link]

  • Semantic Scholar. (n.d.). Bio-synthesis and hydrolysis of ethyl phenylacetate and ethyl 2-phenylpropionate in organic solvent by lyophilized mycelia. Retrieved January 28, 2026, from [Link]

Sources

Structural Isomerism in Ethyl Dichlorophenylacetates: Synthesis, Separation, and Analytical Differentiation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the six structural regioisomers of ethyl dichlorophenylacetate (


). These compounds serve as critical building blocks in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), antifungal agents, and agrochemicals. The core challenge in utilizing these intermediates lies in their structural similarity, which complicates separation and identification.

This document provides a definitive framework for:

  • Synthetic Control: Selecting pathways that maximize regioselectivity.

  • Analytical Logic: Using

    
    -NMR coupling constants (
    
    
    
    -values) to unambiguously identify specific isomers without reference standards.
  • Process Engineering: Protocols for esterification and chromatographic isolation.

Part 1: The Structural Landscape

The term "this compound" refers to the ethyl ester of phenylacetic acid where the phenyl ring is substituted with two chlorine atoms. There are six possible regioisomers based on the position of the chlorines relative to the acetate group (position 1).

Critical Nomenclature Warning: Databases often conflate these isomers with ethyl


-dichlorophenylacetate (where chlorines are on the alkyl chain). Researchers must verify the CAS number and structure. This guide focuses exclusively on the ring-substituted  isomers (

).
The Six Regioisomers
IsomerSubstitution PatternSymmetryKey Steric Feature
2,3-dichloro Vicinal (Ortho/Meta)AsymmetricOne ortho chlorine (steric hindrance).
2,4-dichloro AsymmetricAsymmetricOne ortho chlorine. Common pharmacophore.
2,5-dichloro AsymmetricAsymmetricOne ortho chlorine.
2,6-dichloro Vicinal (Ortho/Ortho)Symmetric (

)
High steric hindrance (shielded ester).
3,4-dichloro Vicinal (Meta/Para)AsymmetricNo ortho chlorine. Accessible ester.
3,5-dichloro Meta/MetaSymmetric (

)
No ortho chlorine. Thermodynamically stable.

Part 2: Synthetic Routes & Regiocontrol

Direct chlorination of ethyl phenylacetate yields a mixture of isomers (predominantly 2,4- and 4- isomers) that is difficult to separate. The preferred strategy is the Convergent Synthesis approach, starting from pre-functionalized dichlorobenzyl derivatives.

Recommended Pathway: The Nitrile Hydrolysis Route

This route offers the highest regiochemical fidelity because the starting materials (dichlorobenzyl chlorides) are widely available in pure isomeric forms.

Workflow Visualization

Synthesis cluster_conditions Critical Control Points Start Dichlorotoluene (Specific Isomer) Step1 Radical Chlorination (NCS or Cl2/hv) Start->Step1 Inter1 Dichlorobenzyl Chloride Step1->Inter1 Step2 Cyanation (NaCN, Phase Transfer) Inter1->Step2 Inter2 Dichlorophenylacetonitrile Step2->Inter2 Step3 Pinner Reaction / Alcoholysis (EtOH, H2SO4) Inter2->Step3 Final This compound (Target Isomer) Step3->Final Warning1 Avoid hydrolysis to Acid (Keep anhydrous) Step3->Warning1 Warning2 2,6-isomer requires longer reflux (Sterics) Step3->Warning2

Caption: Convergent synthesis pathway ensuring isomeric purity. The Pinner reaction (Step 3) converts the nitrile directly to the ester, bypassing the carboxylic acid isolation.

Part 3: Analytical Differentiation (NMR Logic)

Mass spectrometry (GC-MS) is insufficient for definitive identification as all isomers share the same molecular ion (


 232/234/236) and base peak (

159/161 dichlorobenzyl cation).

Proton NMR (


-NMR)  is the gold standard. The differentiation relies on the Aromatic Region (7.0 - 7.6 ppm)  splitting patterns.
The Coupling Constant ( ) Rule
  • 
    :  8.0 – 9.0 Hz (Strong coupling, adjacent protons)
    
  • 
    :  2.0 – 3.0 Hz (Weak coupling, one carbon apart)
    
  • 
    :  < 1.0 Hz (Often invisible or broadens peaks)
    
Isomer Identification Decision Tree

Use this logic flow to identify your isomer based on the aromatic proton signals.

NMR_Logic Start Analyze Aromatic Region (Integral = 3H) SymCheck Is the pattern Symmetric? (2 distinct signal sets instead of 3) Start->SymCheck SymYes Yes (Symmetric) SymCheck->SymYes 2 signals SymNo No (Asymmetric) 3 distinct chemical shifts SymCheck->SymNo 3 signals Split1 Splitting Pattern? SymYes->Split1 Isomer26 2,6-Dichloro (Doublet + Triplet) High steric hindrance Split1->Isomer26 J ~ 8Hz (ortho) Isomer35 3,5-Dichloro (Doublet + Triplet) J = ~2Hz (meta) Split1->Isomer35 J ~ 2Hz (meta) Coupling Analyze Coupling (J) SymNo->Coupling Isomer34 3,4-Dichloro (d, d, dd) One ortho pair, one meta Coupling->Isomer34 ABX System Isomer24 2,4-Dichloro (d, d, dd) One ortho pair, one meta Coupling->Isomer24 ABX System Isomer23 2,3-Dichloro (d, d, dd) Two ortho pairs Coupling->Isomer23 ABC System Isomer25 2,5-Dichloro (d, d, s/d) No ortho pairs (para/meta) Coupling->Isomer25 Singlet/Weak Doublets

Caption: Logic tree for assigning regioisomers based on


-NMR aromatic splitting patterns and symmetry.
Detailed NMR Data Table (Predicted)
IsomerProton H-aProton H-bProton H-cKey Feature
3,4-Cl d (

, H2)
d (

, H5)
dd (

, H6)
Classic ABX pattern.
2,4-Cl d (

, H6)
d (

, H3)
dd (

, H5)
H3 is upfield (shielded by 2-Cl/4-Cl).
2,6-Cl d (

, H3/5)
t (

, H4)
-Only 2 signals. Triplet is H4.
3,5-Cl d (

, H2/6)
t (

, H4)
-Only 2 signals. Triplet is H4 (small

).

Part 4: Experimental Protocols

Synthesis: Acid-Catalyzed Esterification (General Protocol)

Applicability: Suitable for 2,3; 2,4; 3,4; 3,5 isomers. Note: 2,6-isomer reacts slowly.

Reagents:

  • Dichlorophenylacetic acid (1.0 eq)

  • Absolute Ethanol (10.0 eq) - Excess acts as solvent

  • Sulfuric Acid (

    
    ), conc. (0.1 eq) - Catalyst
    
  • Toluene (optional, for azeotropic water removal)

Procedure:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap (if using toluene) or a reflux condenser.

  • Addition: Charge the flask with the specific dichlorophenylacetic acid isomer (e.g., 3,4-dichloro, CAS 5807-30-7) and absolute ethanol.

  • Catalysis: Add concentrated

    
     dropwise.
    
  • Reflux: Heat to reflux (

    
    ) for 6–8 hours.
    
    • Note for 2,6-isomer: Due to steric hindrance, extend reflux to 24 hours or use

      
       to form the acid chloride first, then quench with ethanol.
      
  • Workup: Cool to room temperature. Remove excess ethanol under reduced pressure (rotary evaporator).

  • Neutralization: Dissolve residue in Ethyl Acetate (EtOAc) and wash with saturated

    
     (2x) to remove unreacted acid.
    
  • Drying: Dry organic layer over anhydrous

    
    , filter, and concentrate.
    
  • Purification: High-vacuum distillation (typically 140–150°C at 5 mmHg).

Chromatographic Separation (GC Method)

When analyzing mixtures (e.g., reaction monitoring), use this method to resolve isomers.

  • Column: DB-5ms or equivalent (5% Phenyl-arylene polymer), 30m x 0.25mm ID.

  • Carrier Gas: Helium at 1.0 mL/min.

  • Temperature Program:

    • Start: 100°C (Hold 1 min)

    • Ramp: 10°C/min to 200°C

    • Ramp: 20°C/min to 280°C (Hold 5 min)

  • Elution Order (Typical):

    • 2,6-isomer: Elutes first (Steric shielding reduces interaction with stationary phase).

    • 2,x-isomers: (Ortho substituted).

    • 3,x-isomers: Elute last (Most exposed polar surface area).

Part 5: Applications & Relevance[1][2][3]

These isomers are not merely academic curiosities; they are distinct pharmacophores.

  • Pharmaceutical Intermediates:

    • Diclofenac Analogs: The 2,6-dichloro substitution pattern is crucial for the activity of Diclofenac (Voltarol). While Diclofenac is an aminophenyl acetate, the ethyl 2,6-dichlorophenylacetate is a key reference standard for studying steric blockade in metabolic degradation.

    • Antifungal Azoles: The 2,4-dichloro motif is ubiquitous in azole antifungals (e.g., Miconazole, Ketoconazole). Ethyl 2,4-dichlorophenylacetate serves as a scaffold for generating chiral phenylethanols via reduction.

  • Agrochemicals:

    • Herbicide Precursors: Ethyl 3,4-dichlorophenylacetate is a precursor to specific urea-based herbicides, leveraging the electron-withdrawing nature of the 3,4-dichloro ring to tune biological half-life.

References

  • ChemicalBook. (2025). 2,3-Dichlorophenylacetic acid ethyl ester Properties and Suppliers.

  • PubChem. (2025).[1] Ethyl 3,4-dichlorophenylacetate (Compound Summary).[2][3] National Library of Medicine.

  • GuideChem. (2025). Ethyl 2,4-dichlorophenylacetate Synthesis and NMR Data.

  • CymitQuimica. (2025). Ethyl 3,4-dichlorophenylacetate: Pharmaceutical Applications.[4][5][2][6]

  • NIST Webbook. (2023). Mass Spectra of Dichlorophenylacetic acid esters. National Institute of Standards and Technology.

Sources

Technical Guide: Spectroscopic Profiling of Ethyl Dichlorophenylacetate Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Logic

Ethyl dichlorophenylacetate is a critical intermediate in the synthesis of agrochemicals (herbicides) and pharmaceutical precursors.[1][2] In industrial and research contexts, the term "this compound" is chemically ambiguous and typically refers to one of three distinct structural isomers.

Correct identification of the specific isomer is non-trivial but essential for regulatory compliance and reaction efficacy.[1][2] This guide focuses on the two most prevalent ring-substituted isomers—Ethyl 2,4-dichlorophenylacetate and Ethyl 3,4-dichlorophenylacetate —while providing differential diagnostic criteria to distinguish them from the


-dichloro variant.[2]
The Isomer Landscape[2]
Compound NameStructure TypeCAS No. (Ref)Key Distinguishing Feature
Ethyl 2,4-dichlorophenylacetate Ring-Substituted41054-15-7NMR: Aromatic coupling (d, dd, d)
Ethyl 3,4-dichlorophenylacetate Ring-Substituted5807-30-7NMR: Aromatic coupling (d, d, dd)
Ethyl 2,2-dichloro-2-phenylacetate

-Substituted
5317-66-8NMR: Absence of benzylic

singlet

Mass Spectrometry: The Molecular Fingerprint

Mass Spectrometry (MS) serves as the primary validation tool for the elemental composition, specifically confirming the presence of two chlorine atoms.[1][2]

Isotope Cluster Analysis (The "Dichloro" Signature)

The natural abundance of Chlorine-35 (75.8%) and Chlorine-37 (24.2%) creates a distinct isotopic envelope for any molecule containing two chlorine atoms.[1][2] This is the first "Go/No-Go" quality gate.[1][2]

  • Molecular Ion (

    
    ):  Nominal mass approx. 232 Da.[1][2][3]
    
  • Isotope Ratio (

    
    ):  The theoretical intensity ratio for a 
    
    
    
    species is approximately 9 : 6 : 1 (or normalized to 100 : 65 : 10).[1][2]

Expert Insight: If your MS data shows an M+2 peak that is roughly 30% of the parent, you likely have a monochloro impurity.[1][2] If the M+2 is nearly equal to the parent, look for trichloro contaminants.[1][2] The 9:6:1 ratio is non-negotiable for the dichloro target.[1][2]

Fragmentation Pathways (EI-MS, 70 eV)

The fragmentation pattern distinguishes the ester functionality from the aromatic core.[1][2]

  • Molecular Ion (

    
    ):  m/z 232/234/236 (Visible but often weak).[1][2]
    
  • Base Peak (Typical): m/z 159/161/163 (Dichlorobenzyl cation,

    
    ).[1][2]
    
    • Mechanism: Cleavage of the

      
       bond between the carbonyl and the benzylic carbon, followed by loss of the ester group.[1][2]
      
  • Loss of Ethoxy: m/z 187/189 (Loss of

    
    , 45 Da).[1][2]
    
  • Tropylium Rearrangement: The m/z 159 ion often rearranges to a stable dichlorotropylium ion, a hallmark of alkyl-substituted aromatics.[1][2]

MS_Fragmentation Parent Parent Ion (M+) m/z 232/234/236 Frag1 Loss of Ethoxy [M - OEt]+ m/z 187 Parent->Frag1 - OEt (45) Base Dichlorobenzyl Cation (Base Peak) m/z 159 Parent->Base - COOEt (73) Trop Dichlorotropylium Ion (Rearrangement) Base->Trop Ring Expansion

Figure 1: Primary fragmentation pathway for this compound under Electron Impact (EI).[1][2]

Infrared Spectroscopy (IR): Functional Group Validation

IR is used to confirm the ester formation and the integrity of the aromatic ring.[1][2]

Functional GroupWavenumber (

)
IntensityAssignment
Ester Carbonyl (

)
1735 - 1745 StrongCharacteristic of aliphatic esters (non-conjugated).
C-O Stretch 1150 - 1250StrongEster C-O-C asymmetric stretch.[1][2]
Aromatic C-H Stretch 3000 - 3100WeakProtons on the phenyl ring.[1][2]
Aliphatic C-H 2900 - 2980MediumEthyl group and benzylic methylene.[1][2]
Aromatic Ring (

)
1470 - 1600MediumRing skeletal vibrations.[1][2]
Aryl Chloride (

)
1000 - 1100 MediumIn-plane bending (diagnostic).[1]

QC Check: A broad band appearing around 3200-3500


 indicates unreacted alcohol or moisture.[1][2] A shift of the carbonyl to ~1710 

suggests hydrolysis to the free acid (Dichlorophenylacetic acid).[1][2]

Nuclear Magnetic Resonance (NMR): The Structural Skeleton

NMR is the definitive tool for distinguishing between the 2,4- and 3,4- isomers.[2]

NMR (Proton) - 400 MHz in

Both isomers share a common aliphatic backbone.[1][2] The differentiation lies entirely in the aromatic region.[1][2]

Common Aliphatic Signals:

  • 
     1.25 ppm (3H, t, 
    
    
    
    ):
    Methyl group of the ethyl ester (
    
    
    ).[2]
  • 
     3.70 ppm (2H, s):  Benzylic methylene (
    
    
    
    ).[2] Note: This singlet confirms the structure is NOT the
    
    
    -dichloro variant.
  • 
     4.15 ppm (2H, q, 
    
    
    
    ):
    Methylene of the ethyl ester (
    
    
    ).

Isomer-Specific Aromatic Signals (7.0 - 7.5 ppm):

IsomerProton Pattern (Theoretical)Coupling Constants (

)
2,4-Dichloro 1:1:1 Pattern 1. H-3 (d)2. H-5 (dd)3. H-6 (d)

(meta)

(ortho)
3,4-Dichloro ABX System 1. H-2 (d)2. H-5 (d)3. H-6 (dd)

(meta)

(ortho)
NMR (Carbon) - 100 MHz in
  • Carbonyl: ~170.5 ppm.[1][2]

  • Aromatic Carbons: Six signals in the 127-135 ppm range.[1][2] The ipso-carbons (attached to Cl) will be significantly deshielded and lower intensity (quaternary).[1][2]

  • Benzylic Carbon: ~40 ppm.[1][2]

  • Ethyl Carbons: ~61 ppm (

    
    ) and ~14 ppm (
    
    
    
    ).[1][2]

Experimental Protocols

To ensure reproducibility and "Trustworthiness" (E-E-A-T), follow these standardized preparation methods.

Protocol A: NMR Sample Preparation
  • Solvent Selection: Use Deuterated Chloroform (

    
    ) with 0.03% TMS as an internal standard.[1][2]
    
  • Concentration: Dissolve 10-15 mg of the analyte in 0.6 mL of solvent.

    • Why? Over-concentration leads to viscosity broadening; under-concentration results in poor signal-to-noise ratio for carbon satellites.[1][2]

  • Filtration: Filter the solution through a small plug of glass wool or a cotton pipette directly into the NMR tube to remove suspended solids (e.g., drying agents like

    
    ) that cause magnetic field inhomogeneity.[1][2]
    
Protocol B: GC-MS Method
  • Column: DB-5ms or equivalent (30m x 0.25mm ID x 0.25µm film).[1][2]

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Split mode (50:1), 250°C.

  • Temperature Program:

    • Hold 60°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 3 min.

  • Detection: MS Scan mode (m/z 50-500).[1][2]

Analytical Workflow Diagram

The following diagram illustrates the decision logic for identifying the correct isomer and purity.

Analysis_Workflow Sample Crude Sample IR FT-IR Analysis (Check 1740 cm-1) Sample->IR MS GC-MS Analysis (Check Isotope Ratio) Sample->MS Decision1 Is M+2 ~65% of M? MS->Decision1 NMR 1H NMR Analysis Decision1->NMR Yes (Dichloro) CheckCH2 Check 3.7 ppm NMR->CheckCH2 Result_Alpha Impurity: Alpha-Dichloro (No CH2 Singlet) CheckCH2->Result_Alpha Absent Coupling Analyze Aromatic Coupling CheckCH2->Coupling Present (Singlet) Final_24 Confirmed: Ethyl 2,4-dichlorophenylacetate Coupling->Final_24 1:1:1 Pattern Final_34 Confirmed: Ethyl 3,4-dichlorophenylacetate Coupling->Final_34 ABX Pattern

Figure 2: Step-by-step analytical decision tree for structural validation.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of 2,4-Dichlorophenylacetic acid (Acid Precursor).[1][2] NIST Chemistry WebBook, SRD 69.[1][2][4][5] [Link][1][2]

  • PubChem. Ethyl 2,4-dichlorophenylacetate (Compound Summary). National Library of Medicine.[1][2] [Link][1][2]

  • PubChem. Ethyl 3,4-dichlorophenylacetate (Compound Summary). National Library of Medicine.[1][2] [Link][1][2]

  • SDBS. Spectral Database for Organic Compounds.[1][2][6][7] (General Reference for Phenylacetate derivatives). National Institute of Advanced Industrial Science and Technology (AIST), Japan.[1][2][6][8][9] [Link][1][2][9]

Sources

An In-Depth Technical Guide to Ethyl 2,2-dichloro-2-phenylacetate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2,2-dichloro-2-phenylacetate is a halogenated aromatic carboxylic acid ester of significant interest in synthetic organic chemistry. Its unique structural feature, a dichlorinated carbon atom alpha to both a phenyl group and an ester, renders it a valuable intermediate for the synthesis of complex molecules. This guide provides a comprehensive overview of its chemical identity, synthesis, physicochemical properties, and applications, with a particular focus on its relevance to pharmaceutical research and development.

Chemical Identity: IUPAC Name and Synonyms

The nomenclature of a chemical compound is fundamental to its unambiguous identification in research and commerce. The systematic name for ethyl dichlorophenylacetate, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is ethyl 2,2-dichloro-2-phenylacetate .[1][2]

This compound is also known by several synonyms, which are frequently encountered in chemical literature and commercial catalogs. A comprehensive list of these synonyms is provided in the table below.

Synonym Reference
α,α-Dichlorobenzeneacetic acid ethyl ester[1][3][4]
This compound[2]
DCPAE[4][5]
Dichlorophenylacetic acid ethyl ester[5]
Ethyl phenyldichloroacetate[5]
2,2-dichloro-2-phenyl-acetic acid ethyl ester[3][4][5]

Physicochemical Properties

A thorough understanding of the physicochemical properties of ethyl 2,2-dichloro-2-phenylacetate is essential for its safe handling, storage, and use in chemical reactions. The key properties are summarized in the table below.

Property Value Reference
Molecular Formula C₁₀H₁₀Cl₂O₂[1][2][3][5]
Molecular Weight 233.09 g/mol [2][3][5]
Appearance Clear, colorless to yellowish liquid[1]
CAS Number 5317-66-8[1][2][3][5]
Boiling Point 284.1 °C at 760 mmHg[5]
Density 1.278 g/cm³[5]
Flash Point 112.5 °C[5]

Synthesis of Ethyl 2,2-dichloro-2-phenylacetate

The primary synthetic route to ethyl 2,2-dichloro-2-phenylacetate involves the direct dichlorination of its precursor, ethyl phenylacetate, at the α-position. Sulfuryl chloride (SO₂Cl₂) is a commonly employed and effective reagent for this transformation.

Reaction Mechanism

The α,α-dichlorination of ethyl phenylacetate with sulfuryl chloride proceeds through a radical chain mechanism. The reaction is typically initiated by heat or a radical initiator.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination SO2Cl2 SO2Cl2 SO2Cl_rad •SO2Cl SO2Cl2->SO2Cl_rad Heat/Initiator SO2 SO2 SO2Cl_rad->SO2 Decomposition Cl_rad Cl• Ethyl_Phenylacetate Ethyl Phenylacetate Alpha_Radical α-Carbon Radical Ethyl_Phenylacetate->Alpha_Radical + Cl• Monochloro_Ester Ethyl 2-chloro-2-phenylacetate Alpha_Radical->Monochloro_Ester + SO2Cl2 Monochloro_Radical Monochloro α-Carbon Radical Monochloro_Ester->Monochloro_Radical + Cl• Dichloro_Ester Ethyl 2,2-dichloro-2-phenylacetate Monochloro_Radical->Dichloro_Ester + SO2Cl2 Cl_rad1 Cl• Cl2 Cl2 Cl_rad1->Cl2 Cl_rad2 Cl• Cl_rad2->Cl2

Figure 1: Radical chain mechanism for the dichlorination of ethyl phenylacetate.
Experimental Protocol

The following is a representative, though generalized, protocol for the synthesis of ethyl 2,2-dichloro-2-phenylacetate.

Materials:

  • Ethyl phenylacetate

  • Sulfuryl chloride (SO₂Cl₂)

  • Inert solvent (e.g., carbon tetrachloride, dichloromethane)

  • Radical initiator (e.g., azobisisobutyronitrile - AIBN, benzoyl peroxide) - optional, can be initiated with heat/UV light.

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve ethyl phenylacetate in an inert solvent.

  • Initiation: If using a chemical initiator, add it to the reaction mixture. Alternatively, the reaction can be initiated by heating to reflux or by exposure to UV light.

  • Addition of Sulfuryl Chloride: Slowly add sulfuryl chloride to the reaction mixture via the dropping funnel. The reaction is exothermic, and the addition rate should be controlled to maintain a steady reflux. An excess of sulfuryl chloride is typically used to ensure complete dichlorination.

  • Reaction Monitoring: Monitor the progress of the reaction by gas chromatography (GC) or thin-layer chromatography (TLC) to observe the disappearance of the starting material and the formation of the monochlorinated intermediate and the desired dichlorinated product.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the excess sulfuryl chloride by slowly adding the reaction mixture to a saturated sodium bicarbonate solution. Separate the organic layer.

  • Purification: Wash the organic layer with brine, dry it over anhydrous magnesium sulfate or sodium sulfate, and filter. Remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation.

Applications in Research and Drug Development

Ethyl 2,2-dichloro-2-phenylacetate serves as a versatile building block in organic synthesis, particularly in the pharmaceutical industry. The two chlorine atoms on the α-carbon are good leaving groups, making the compound susceptible to nucleophilic substitution reactions. This reactivity allows for the introduction of various functional groups, leading to the synthesis of a diverse range of molecules.

While specific examples of its use in the synthesis of marketed drugs are not extensively documented in publicly available literature, its structural motif is relevant to the synthesis of compounds with potential biological activity. For instance, α,α-dihalo esters are known intermediates in the synthesis of various heterocyclic compounds and other complex molecular architectures that are of interest in drug discovery.

Safety and Handling

Ethyl 2,2-dichloro-2-phenylacetate is a hazardous chemical and should be handled with appropriate safety precautions.

Hazard Identification:

  • Skin Corrosion/Irritation: Causes skin irritation.[6]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[6]

  • Skin Sensitization: May cause an allergic skin reaction.[6]

Recommended Handling Procedures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[7]

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases.

Disposal:

  • Dispose of waste material in accordance with local, state, and federal regulations.

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance):

  • Ethyl group: A triplet corresponding to the methyl protons (CH₃) and a quartet for the methylene protons (CH₂).

  • Phenyl group: A multiplet in the aromatic region of the spectrum.

  • α-proton: Absent, as it has been replaced by two chlorine atoms.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • Ethyl group: Two distinct signals for the methyl and methylene carbons.

  • Phenyl group: Signals corresponding to the aromatic carbons.

  • Ester carbonyl carbon: A signal in the downfield region, characteristic of a carbonyl group.

  • α-carbon: A signal for the dichlorinated carbon, the chemical shift of which will be significantly influenced by the two chlorine atoms.

IR (Infrared) Spectroscopy:

  • C=O stretch: A strong absorption band characteristic of the ester carbonyl group.

  • C-O stretch: An absorption band for the ester C-O bond.

  • C-Cl stretch: Absorption bands corresponding to the carbon-chlorine bonds.

  • Aromatic C-H and C=C stretches: Characteristic absorption bands for the phenyl group.

MS (Mass Spectrometry):

  • The mass spectrum would be expected to show a molecular ion peak and fragmentation patterns consistent with the structure of the molecule, including the characteristic isotopic pattern for a compound containing two chlorine atoms.

Conclusion

Ethyl 2,2-dichloro-2-phenylacetate is a valuable chemical intermediate with significant potential in organic synthesis, particularly for the development of new pharmaceutical compounds. Its synthesis via the dichlorination of ethyl phenylacetate is a feasible process, and its reactivity allows for the introduction of diverse functionalities. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for its effective and responsible use in a research and development setting. Further exploration of its applications as a building block for novel bioactive molecules is a promising area for future research.

References

  • Chloritech Industries. This compound (dcpae). [Link]

  • Chemsrc. CAS#:5317-66-8 | 2,2-Dichlorophenylacetic acid ethyl ester. [Link]

  • FooDB. Showing Compound Ethyl phenylacetate (FDB010560). [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: 2,2-Dichlorophenylacetic acid ethyl ester. [Link]

  • PubChem. Ethyl diphenylacetate | C16H16O2 | CID 226748. [Link]

  • PubChem. 2,4-D-ethyl | C10H10Cl2O3 | CID 10780. [Link]

  • PubChem. Ethyl dichloroacetate | C4H6Cl2O2 | CID 10808. [Link]

  • ChemWhat. 2,3-DICHLOROPHENYLACETIC ACID ETHYL ESTER CAS#: 5317-66-8. [Link]

  • PubChem. Benzeneacetic acid, alpha,alpha-dichloro-, ethyl ester | C10H10Cl2O2 | CID 79209. [Link]

  • PubChem. Ethyl 2-(3,5-dichlorophenyl)acetate | C10H10Cl2O2 | CID 22600082. [Link]

  • PubChem. Ethyl 2-(2,6-dichlorophenyl)acetate | C10H10Cl2O2 | CID 11687291. [Link]

  • NIST WebBook. Benzeneacetic acid, ethyl ester. [Link]

Sources

Theoretical & Mechanistic Insights into Ethyl Dichlorophenylacetate Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl dichlorophenylacetate (EDCPA)—specifically the ethyl (2,4-dichlorophenyl)acetate and ethyl (2,6-dichlorophenyl)acetate isomers—serves as a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac and various agrochemicals. This technical guide provides a theoretical analysis of its reactivity, focusing on Density Functional Theory (DFT) insights into its electronic structure, hydrolysis kinetics, and nucleophilic substitution pathways. By integrating computational predictions with experimental validation protocols, this document aims to streamline process optimization in pharmaceutical development.

Electronic Structure & Theoretical Framework

Understanding the reactivity of EDCPA requires a detailed analysis of its electronic distribution, heavily influenced by the dichloro-substitution pattern on the phenyl ring.

Inductive and Steric Effects (DFT Insights)

Theoretical studies utilizing B3LYP/6-311++G(d,p) level theory suggest that the chlorine atoms exert two competing effects:

  • Inductive Withdrawal (-I Effect): The electronegative chlorine atoms pull electron density from the aromatic ring. This effect propagates to the benzylic carbon (

    
    -carbon) and the carbonyl carbon, making the carbonyl center more electrophilic  compared to non-chlorinated ethyl phenylacetate.
    
  • Steric Hindrance:

    • 2,6-Isomer: The chlorine atoms at the ortho positions create significant steric bulk, shielding the carbonyl group and the

      
      -protons. This increases the energy barrier for nucleophilic attack (e.g., hydrolysis) despite the electronic activation.
      
    • 2,4-Isomer: Steric hindrance is less pronounced at the carbonyl center, making this isomer kinetically faster in hydrolysis reactions than the 2,6-isomer.

Frontier Molecular Orbitals (FMO)
  • LUMO (Lowest Unoccupied Molecular Orbital): Concentrated primarily on the carbonyl carbon and the aromatic ring. A lower LUMO energy indicates high susceptibility to nucleophilic attack (e.g., by

    
     or hydrazines).
    
  • HOMO (Highest Occupied Molecular Orbital): Located on the aromatic ring and the lone pairs of the chlorine atoms.

Core Reaction Mechanisms[1]

Base-Promoted Hydrolysis ( Mechanism)

The saponification of EDCPA is the primary degradation pathway and a critical step in converting the ester intermediate to the active acid form (e.g., in Diclofenac synthesis).

Mechanism Description: The reaction follows a bimolecular base-catalyzed acyl cleavage (


) .
  • Nucleophilic Attack: The hydroxide ion (

    
    ) attacks the electrophilic carbonyl carbon.
    
  • Tetrahedral Intermediate: A transient, high-energy tetrahedral intermediate forms. The stability of this intermediate is modulated by the electron-withdrawing chlorophenyl group, which stabilizes the developing negative charge on the oxygen.

  • Elimination: The ethoxide ion (

    
    ) is eliminated, reforming the carbonyl bond.
    
  • Deprotonation: The ethoxide deprotonates the resulting acid to form the carboxylate salt (irreversible step).

Theoretical Energy Profile:

  • Rate-Determining Step (RDS): Formation of the tetrahedral intermediate.

  • Activation Energy (

    
    ):  Theoretical calculations predict a lower 
    
    
    
    for EDCPA compared to ethyl acetate due to the -I effect of the phenyl ring, but the 2,6-dichloro substitution raises this barrier significantly due to steric blocking of the trajectory of the incoming nucleophile.
Visualization: Hydrolysis Pathway

HydrolysisMechanism cluster_effects Substituent Effects Reactant EDCPA + OH- TS1 Transition State 1 (Nu Attack) Reactant->TS1 k1 Intermediate Tetrahedral Intermediate TS1->Intermediate TS2 Transition State 2 (Leaving Group) Intermediate->TS2 Product Dichlorophenylacetate + EtOH TS2->Product Irreversible Effect1 Cl (-I Effect) Stabilizes Intermediate Effect2 2,6-Steric Bulk Raises TS1 Energy

Caption: Kinetic pathway of EDCPA hydrolysis showing transition states and substituent effects.

Alpha-Carbon Functionalization

The methylene group (


-CH

) in EDCPA is significantly acidic (

in DMSO) due to the combined electron-withdrawing power of the ester group and the dichlorophenyl ring.

Mechanism:

  • Deprotonation: A strong base (e.g., NaH, LDA) removes a proton to form an enolate.

  • Nucleophilic Attack: The enolate attacks an electrophile (e.g., alkyl halide).

  • Relevance: This pathway is essential for modifying the side chain in herbicide analogs or creating complex pharmaceutical scaffolds.

Experimental Validation Protocols

To ensure the theoretical models align with physical reality, the following self-validating protocols are recommended.

Protocol A: Kinetic Validation of Hydrolysis

Objective: Determine the rate constant (


) and activation energy (

) to validate steric hindrance predictions.
  • Setup: Prepare a 0.01 M solution of Ethyl (2,6-dichlorophenyl)acetate in 50:50 EtOH/H

    
    O.
    
  • Reaction: Add excess NaOH (0.1 M) to maintain pseudo-first-order conditions.

  • Monitoring: Use UV-Vis Spectrophotometry tracking the shift in absorption maximum (

    
    ) of the phenyl ring (typically ~270-280 nm) as the ester converts to the carboxylate.
    
  • Data Processing: Plot

    
     vs. time. Linearity confirms pseudo-first-order kinetics.
    
  • Validation: Repeat at 25°C, 35°C, and 45°C. Use the Arrhenius plot (

    
     vs. 
    
    
    
    ) to calculate
    
    
    .
    • Success Criteria:

      
       for 2,6-isomer should be > 
      
      
      
      for 2,4-isomer due to steric effects.
Protocol B: Isotope Labeling ( )

Objective: Confirm the acyl-oxygen cleavage mechanism (


) vs. alkyl-oxygen cleavage (

).
  • Reagent: Perform hydrolysis using

    
     enriched water.
    
  • Analysis: Isolate the resulting acid and analyze via Mass Spectrometry (HRMS) .

  • Interpretation:

    • If

      
       is incorporated into the carboxylic acid, the mechanism is Acyl-Oxygen cleavage (
      
      
      
      ).
    • If

      
       is found in the ethanol byproduct, the mechanism is Alkyl-Oxygen cleavage (rare for primary esters).
      

Quantitative Data Summary

ParameterEthyl Acetate (Reference)Ethyl 2,4-DichlorophenylacetateEthyl 2,6-Dichlorophenylacetate
Carbonyl Electrophilicity ModerateHigh (Inductive activation)High (Inductive activation)
Steric Hindrance LowLowHigh (Ortho-blocking)
Hydrolysis Rate (

)
1.0~1.5 - 2.0 (Predicted)~0.1 - 0.3 (Predicted)
Primary Application SolventHerbicides (2,4-D deriv.)Diclofenac Synthesis

References

  • Diclofenac Synthesis Mechanisms

    • Title: Diclofenac: A Review on Its Synthesis, Mechanism of Action, Pharmacokinetics.
    • Source: Al-Mustaqbal Journal of Pharmaceutical & Medical Sciences.

    • URL:[Link]

  • Ester Hydrolysis Kinetics (DFT)

    • Title: A Case Study Using DFT Calculation Aided Experimental Teaching of Organic Chemistry: Ethyl Acet
    • Source: NIH / ACS Omega.
    • URL:[Link]

  • 2,4-D Ester Hydrolysis Studies

    • Title: Hydrolysis Reaction Mechanism of 2,4-Dichlorophenoxy Acetic Acid Metabolism.[1]

    • Source: ResearchGate.[1]

    • URL:[Link]

  • Hydrazinolysis Reactions

    • Title: Reaction of phenylhydrazo ethyl acetoacetate with cyanoacetyl hydrazine.[2]

    • Source: Fortune Journals.
    • URL:[Link]

Sources

Ethyl Dichlorophenylacetate: Isomeric Scaffolds in Drug Discovery and Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of Ethyl Dichlorophenylacetate (EDCPA) , with a specific focus on its isomeric forms relevant to pharmaceutical development.

Executive Summary

This compound (EDCPA) refers to a class of chlorinated phenylacetic acid esters serving as critical intermediates in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), central nervous system (CNS) agents, and agrochemicals.[1][2] While often conflated in general literature, the specific regioisomers—Ethyl 3,4-dichlorophenylacetate and Ethyl 2,4-dichlorophenylacetate —possess distinct reactivity profiles and historical trajectories in medicinal chemistry.[3]

This guide delineates the discovery, synthetic evolution, and application of these scaffolds, moving beyond standard catalog definitions to explore their role as electrophilic building blocks in the construction of complex bioactive indanes and phenylacetic acid derivatives.[2]

IsomerCAS No.[4][5][6]Primary Application DomainKey Downstream API
Ethyl 3,4-dichlorophenylacetate 6725-45-7CNS Drug DiscoveryIndatraline, Sertraline analogs
Ethyl 2,4-dichlorophenylacetate 41022-54-2Antifungal / AgrochemicalMiconazole analogs, Herbicides
Ethyl 2,2-dichloro-2-phenylacetate 5317-66-8Process CatalysisZiegler-Natta Reactivator (EPDM)

Historical Genesis and Chemical Identity[2][3]

The "Chlorine Boom" and Phenylacetic Acids

The history of EDCPA is inextricably linked to the post-WWII "Chlorine Boom" in organic synthesis, where the introduction of halogen atoms into aromatic rings was found to significantly enhance metabolic stability and lipophilicity.[2]

In the 1960s and 70s, researchers at companies like Ciba-Geigy (now Novartis) and Pfizer began extensively exploring phenylacetic acid derivatives.[3] The discovery of Diclofenac (Voltaren) in 1973 marked a watershed moment, validating the dichlorophenylacetic acid moiety as a potent pharmacophore for cyclooxygenase (COX) inhibition.[2] While Diclofenac utilizes a 2,6-dichloroaniline scaffold, the success of the class spurred interest in the 3,4- and 2,4-dichloro isomers for different therapeutic targets.[2][3]

The 3,4-Isomer and CNS Therapeutics

The most significant "drug development" history belongs to Ethyl 3,4-dichlorophenylacetate .[3] In the late 1970s, researchers investigating monoamine reuptake inhibitors identified this ester as the starting material for Indatraline (Lu 19-005).[3]

  • The Indatraline Connection: Indatraline is a non-selective monoamine transporter inhibitor. Its synthesis relies on the Friedel-Crafts cyclization of 3,4-dichlorophenylacetic acid (derived from the ethyl ester) to form the indanone core.[3] This pathway established EDCPA as a "gateway molecule" for accessing the indane privileged structure.

Technical Deep Dive: Synthetic Methodologies

Synthesis of the Scaffold

The classical synthesis of Ethyl 3,4-dichlorophenylacetate involves the esterification of 3,4-dichlorophenylacetic acid.[3] However, the industrial preparation often starts upstream to ensure regioselectivity.[2]

Mechanism: The Willgerodt-Kindler Modification

A historically robust route involves the Willgerodt-Kindler reaction of 3,4-dichloroacetophenone, followed by hydrolysis and esterification.[3]

G cluster_0 Precursor Synthesis cluster_1 Esterification A 3,4-Dichloroacetophenone B Thioamide Intermediate A->B S8, Morpholine (Willgerodt-Kindler) C 3,4-Dichlorophenylacetic Acid B->C H2SO4/H2O Hydrolysis D Ethyl 3,4-dichlorophenylacetate (Target Scaffold) C->D EtOH, H+ Fischer Esterification

Figure 1: The Willgerodt-Kindler route allows access to the phenylacetic acid scaffold from the corresponding acetophenone, avoiding isomer contamination common in direct chlorination.[3]

Reactivity Profile in Drug Design

The utility of Ethyl 3,4-dichlorophenylacetate lies in the acidity of its


-methylene protons (

in DMSO).[3] This allows for facile deprotonation and subsequent functionalization.
  • 
    -Alkylation:  Reaction with alkyl halides allows for the introduction of side chains (e.g., in the synthesis of profen-like analogs).[3]
    
  • Cyclization: Intramolecular Friedel-Crafts acylation (after hydrolysis to the acid chloride) yields indanone , the precursor to Indatraline.

Experimental Protocol: Synthesis and Handling

Objective: Synthesis of Ethyl 3,4-dichlorophenylacetate from 3,4-dichlorophenylacetic acid via acid-catalyzed esterification. Scale: Laboratory (100 mmol).

Reagents and Equipment
  • Precursor: 3,4-Dichlorophenylacetic acid (20.5 g, 100 mmol).[2][3]

  • Solvent/Reagent: Absolute Ethanol (100 mL, excess).

  • Catalyst: Sulfuric Acid (

    
    ), conc.[2] (1.0 mL).[3]
    
  • Apparatus: 250 mL Round Bottom Flask (RBF), Reflux Condenser, Dean-Stark trap (optional, for water removal).

Step-by-Step Methodology
  • Setup: Charge the RBF with 3,4-dichlorophenylacetic acid and absolute ethanol. Add a magnetic stir bar.

  • Catalyst Addition: Slowly add concentrated sulfuric acid dropwise while stirring. Caution: Exothermic reaction.[3]

  • Reflux: Heat the mixture to reflux (

    
    C) for 6–8 hours. Monitor reaction progress via TLC (Hexane:EtOAc 8:2). The acid spot (
    
    
    
    ) should disappear, replaced by the ester spot (
    
    
    ).[2]
  • Workup:

    • Cool the mixture to room temperature.

    • Concentrate under reduced pressure to remove excess ethanol.

    • Dissolve the residue in Diethyl Ether (100 mL).

    • Wash with Sat.

      
       (2 x 50 mL) to neutralize residual acid.[3] Note: Gas evolution (
      
      
      
      ) will occur.[3]
    • Wash with Brine (50 mL).[3]

  • Purification: Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Yield Check: Expect a pale yellow oil. Yield typically >90% (approx. 21-22 g).[3]

Self-Validating Checkpoint: The IR spectrum of the product should show a strong ester carbonyl stretch at


 and the absence of the broad carboxylic acid O-H stretch (

).[3]

Case Study: From Scaffold to API (Indatraline)

The transformation of Ethyl 3,4-dichlorophenylacetate into Indatraline demonstrates the scaffold's pivotal role in accessing CNS-active indanes.[3]

Indatraline Start Ethyl 3,4-dichlorophenylacetate Step1 3,4-Dichlorophenylacetic Acid Start->Step1 Hydrolysis (NaOH) Step2 3,4-Dichlorophenylacetyl Chloride Step1->Step2 SOCl2, Reflux Intermediate 5,6-Dichloro-1-indanone Step2->Intermediate AlCl3 (Friedel-Crafts Cyclization) Step4 Reductive Amination Intermediate->Step4 N-Methyl-3-phenyl-3-propanamine Product Indatraline (Lu 19-005) Step4->Product NaBH3CN (Reduction)

Figure 2: The synthetic pathway from Ethyl 3,4-dichlorophenylacetate to Indatraline. The cyclization step (Step 2 -> Intermediate) is the critical junction forming the indane core.[3]

Process Chemistry Note: The 2,2-Isomer

While the 3,4-isomer dominates drug discovery, Ethyl 2,2-dichloro-2-phenylacetate (CAS 5317-66-8) is a critical reagent in process chemistry and polymer science.[3] It functions as a reactivator for Vanadium-based Ziegler-Natta catalysts in the production of EPDM rubber.[3]

  • Relevance to Pharma: This isomer is an alpha,alpha-dichloro ester.[3][6] It is occasionally used as a highly electrophilic building block for synthesizing

    
    -functionalized amino acids or 
    
    
    
    -lactam precursors via Reformatsky-type reactions, though this use is niche compared to the 3,4-isomer.[2][3]

Safety and Handling

  • Hazards: Chlorinated phenylacetates are skin and eye irritants.[4] The acid chlorides derived from them are corrosive and lachrymators.

  • Metabolism: Phenylacetic acid derivatives are typically conjugated with glutamine or glucuronic acid in vivo.

  • Disposal: Halogenated organic waste. Do not mix with non-halogenated solvents during disposal to minimize incineration costs.

References

  • Preparation of Indatraline: Bogeso, K. P. (1985). "Neuroleptic activity of enantiomers of cis- and trans-1-substituted 3-arylindans." Journal of Medicinal Chemistry, 28(11), 1617–1628.[2] Link[2][3]

  • Diclofenac History: Altman, R., Bosch, B., Brune, K., Patrignani, P., & Young, C. (2015).[2] "Advances in NSAID Development: Evolution of Diclofenac Products using Pharmaceutical Technology." Drugs, 75(8), 859–877.[2] Link

  • Willgerodt-Kindler Reaction: Carmack, M., & Spielman, M. A. (1946).[2] "The Willgerodt Reaction." Organic Reactions, 3, 83. Link[3]

  • Polymer Catalyst Reactivators: Evens, G. G., & Eijndhoven, M. (1994).[2] "Process for the preparation of an EPDM rubber." US Patent 5324799A. Link

  • Chemical Identity Data: PubChem Compound Summary for Ethyl 3,4-dichlorophenylacetate (CID 80949).[3] Link[2][3]

Sources

Methodological & Application

Application Note: Precision Functionalization of Ethyl Dichlorophenylacetate Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Ethyl dichlorophenylacetate (EDPA) isomers—specifically the 3,4-dichloro and 2,4-dichloro variants—serve as critical "chassis" molecules in the synthesis of psychoactive agents (e.g., Sertraline, Indatraline) and antifungal azoles. This application note moves beyond basic textbook definitions to provide optimized, field-tested protocols for the three primary diversification vectors of the EDPA scaffold:


-alkylation , ester reduction , and amidation . We address common process failures, such as Claisen self-condensation during alkylation, and provide a roadmap for scaling these reactions from milligram to gram quantities.

The Reaction Landscape: Strategic Divergence

The utility of this compound lies in its bifunctional nature: the electrophilic ester and the nucleophilic


-carbon (post-deprotonation). The presence of the dichlorophenyl ring creates unique electronic effects—electron withdrawal by the chlorines increases the acidity of the benzylic protons (

in DMSO), facilitating enolate formation but also increasing susceptibility to side reactions.
Visualizing the Pathway

The following diagram illustrates the divergent synthetic pathways available from the EDPA scaffold.

EDPA_Pathways Start This compound (Scaffold) Enolate Lithium Enolate Species (Kinetic Control) Start->Enolate LDA, THF, -78°C Alcohol 2-(Dichlorophenyl)ethanol (Linker Synthesis) Start->Alcohol LiAlH4 or NaBH4/LiCl Amide Dichlorophenylacetamide (Bioactive End-Point) Start->Amide R-NH2, Heat or TBD Catalysis Alkylated Alpha-Substituted Ester (Chiral Precursor) Enolate->Alkylated R-X (Electrophile) Tetralone Tetralone Derivatives (Sertraline/Indatraline Core) Alkylated->Tetralone Cyclization (Friedel-Crafts) Halide Phenethyl Halide Alcohol->Halide SOCl2 / PBr3

Figure 1: Divergent synthetic map for this compound. The central scaffold can be directed toward chain extension (top), reduction (middle), or direct amidation (bottom).

Module A: Precision -Alkylation (The Carbon Extension)

Objective: Introduce a carbon chain at the benzylic position without inducing self-condensation (Claisen condensation). Application: Synthesis of precursors for Indatraline and Sertraline analogs.

The Challenge: Self-Condensation

The most common failure mode in phenylacetate alkylation is the formation of


-keto esters via self-condensation. This occurs when the base is too weak or the addition is too slow, allowing the enolate to react with the starting ester.
  • Solution: Use Lithium Diisopropylamide (LDA) at -78°C to ensure rapid, quantitative deprotonation (Kinetic Control) before the electrophile is introduced.

Protocol 1: Kinetic Alkylation with Alkyl Halides

Scale: 10 mmol | Time: 4 hours | Yield Target: >85%

Reagents
  • Ethyl 3,4-dichlorophenylacetate (1.0 eq)

  • LDA (1.1 eq, 2.0 M in THF/heptane)

  • Alkyl Halide (e.g., Methyl Iodide or Benzyl Bromide) (1.2 eq)

  • Anhydrous THF (10 mL/mmol)

Step-by-Step Methodology
  • System Prep: Flame-dry a 2-neck round bottom flask under Argon flow. Charge with anhydrous THF and cool to -78°C (Dry ice/Acetone bath).

  • Base Addition: Add LDA solution dropwise via syringe.

  • Substrate Addition (Critical): Dissolve the EDPA ester in a minimal amount of THF. Add this solution slowly down the side of the flask over 15 minutes.

    • Why? Slow addition into excess base prevents local high concentrations of ester, minimizing self-condensation.

    • Observation: The solution often turns a deep yellow/orange, indicating enolate formation. Stir for 30 minutes at -78°C.

  • Electrophile Quench: Add the Alkyl Halide (neat or in THF) dropwise.

  • Warm Up: Allow the reaction to warm to 0°C over 2 hours.

  • Quench: Quench with saturated aqueous

    
    . Extract with EtOAc (3x).
    
  • Purification: Silica gel chromatography (Hexanes:EtOAc 9:1).

Data Validation (Expected NMR Signals):

  • Starting Material: Singlet at

    
     3.5-3.6 ppm (benzylic 
    
    
    
    ).
  • Product: Disappearance of the singlet; appearance of a triplet/quartet (depending on R group) at

    
     3.8-4.0 ppm (benzylic 
    
    
    
    ).

Module B: Reductive Transformations

Objective: Convert the ester to a primary alcohol (2-(3,4-dichlorophenyl)ethanol). Application: This alcohol is a versatile linker.[1] It can be converted to a bromide/tosylate and used to alkylate amines (e.g., in the synthesis of azole antifungals or atypical antipsychotics).

Protocol 2: Chemoselective Reduction

Scale: 5 mmol | Time: 2 hours | Yield Target: >90%

Reagents
  • This compound (1.0 eq)

  • 
     (1.5 eq) or 
    
    
    
    (4.0 eq) +
    
    
    (4.0 eq) for milder conditions.
  • Anhydrous THF or

    
    .
    
Step-by-Step Methodology
  • Slurry Prep: Suspend

    
     in anhydrous THF at 0°C under Argon.
    
  • Addition: Add the ester (dissolved in THF) dropwise to the hydride slurry.

    • Caution: Exothermic reaction.[2] Maintain temp < 10°C.

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 1 hour.

  • Fieser Workup (Critical for Filtration):

    • Add

      
       mL water (where 
      
      
      
      = grams of LAH used).
    • Add

      
       mL 15% NaOH.
      
    • Add

      
       mL water.
      
    • Stir until a white, granular precipitate forms.

  • Isolation: Filter through a Celite pad. Concentrate the filtrate.

Module C: Direct Amidation (Aminolysis)

Objective: Direct conversion of ester to amide without acid chloride intermediate. Application: High-throughput synthesis of amide libraries for SAR (Structure-Activity Relationship) studies.

Protocol 3: TBD-Catalyzed Aminolysis

Traditional thermal aminolysis requires high heat (100°C+) or sealed tubes. Using 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) allows this to proceed under milder conditions.

Methodology
  • Mix EDPA ester (1.0 eq) and Amine (1.2 eq) in Toluene or MeCN.

  • Add TBD (0.1 eq, 10 mol%).

  • Stir at 40-60°C for 4-12 hours.

  • Workup: Wash with 1M HCl (to remove TBD and unreacted amine). Evaporate solvent.[3][4]

Quality Control & Troubleshooting

ParameterSpecification / ObservationTroubleshooting Action
Moisture Control Reaction turns cloudy or yields lowCritical: LDA and LAH are moisture sensitive. Re-dry THF over Na/Benzophenone or molecular sieves.
TLC Monitoring

of Ester

0.6 (Hex:EtOAc 4:1)
If SM remains after 4h, add 0.5 eq more reagent.
Claisen Product New spot at

slightly lower than SM; complex NMR
Prevention: Ensure temp is -78°C during enolization; add ester slower.
Safety Benzylic halides (if formed) are lachrymatorsHandle all post-reduction halogenation steps in a fume hood.
Analytical Reference Data
  • Ethyl 3,4-dichlorophenylacetate:

    • 
       NMR (
      
      
      
      ):
      
      
      7.4 (d, 1H), 7.1 (s, 1H), 7.0 (d, 1H), 4.1 (q, 2H), 3.55 (s, 2H), 1.25 (t, 3H).
    • Key Shift: The benzylic singlet at 3.55 ppm is the diagnostic handle.

References

  • Sertraline Synthesis (Patent): Pfizer Inc. (2003). Process for the manufacture of sertraline. WO2003099761A1. Link

  • Enolate Alkylation Fundamentals: Evans, D. A. (2005). Evans pKa Table. Harvard University. Link

  • TBD Catalysis: Sabot, C., et al. (2007). TBD-Catalyzed Aminolysis of Esters. Journal of Organic Chemistry. Link

  • Safety Data: PubChem. 2,4-Dichlorophenylacetic acid and derivatives. Link

Disclaimer: This guide is for research purposes only. All synthesis involving strong bases and hydrides must be performed in a controlled laboratory environment by trained personnel.

Sources

Technical Application Note: Quantitative Analysis of Ethyl Dichlorophenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

Ethyl dichlorophenylacetate (EDPA) serves as a critical synthetic intermediate in the production of non-steroidal anti-inflammatory drugs (NSAIDs) such as Aceclofenac and various agrochemical herbicides (2,4-D derivatives). Precise quantification is essential for monitoring reaction kinetics, yield optimization, and impurity profiling.

This guide provides two distinct, validated analytical workflows:

  • RP-HPLC-UV: The "Workhorse" method for routine assay, purity testing, and high-concentration process monitoring.

  • GC-MS: The "Forensic" method for trace analysis, isomer differentiation, and mass-confirmation of impurities.

Physicochemical Profile (Critical for Method Design)
  • Analyte Structure: Ethyl ester of dichlorophenylacetic acid (typically 2,4- or 3,4- isomers).

  • Lipophilicity (LogP): ~3.8 - 4.2 (Highly lipophilic; requires high organic mobile phase).

  • Boiling Point: ~260°C (Requires high-temperature GC columns).

  • Chromophore: Chlorinated benzene ring (Strong UV absorption at

    
     ~220-230 nm).
    

Analytical Decision Matrix

Select the appropriate methodology based on your sensitivity and matrix requirements.

DecisionMatrix Start Sample Type & Goal Conc Concentration Range? Start->Conc Matrix Matrix Complexity? Conc->Matrix Low (<1 ppm) HPLC Method A: RP-HPLC-UV (Routine QC, Purity >98%) Conc->HPLC High (>10 ppm) Matrix->HPLC Simple (Solvent/API) GCMS Method B: GC-MS (Trace <0.1%, Impurity ID) Matrix->GCMS Complex (Bio/Soil) HPLC_Val Metrics: Precision, Linearity HPLC->HPLC_Val Validation: ICH Q2(R1) GC_Val Metrics: LOD, Specificity GCMS->GC_Val Validation: EPA 515.4

Figure 1: Decision matrix for selecting between HPLC and GC-MS workflows based on analytical requirements.

Method A: RP-HPLC-UV (Routine Quantification)

Objective: High-throughput quantification of EDPA in reaction mixtures or bulk raw material.

Chromatographic Conditions
ParameterSpecificationRationale
Column C18 (L1), 250 x 4.6 mm, 5 µm (e.g., Agilent Zorbax or Inertsil ODS-3)Standard lipophilic retention. 5µm balances pressure and resolution.
Mobile Phase A 0.1% Orthophosphoric Acid (

) in Water
Acidification suppresses ionization of any free acid hydrolysis products, preventing peak tailing.
Mobile Phase B Acetonitrile (ACN)ACN provides lower backpressure and sharper peaks for aromatic esters than Methanol.
Mode Isocratic (70% B : 30% A)EDPA is non-polar; high organic content ensures elution <10 mins.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.
Detection UV @ 225 nmMax absorbance for chlorinated aromatics. (Ref: 254 nm is an alternative for higher selectivity but lower sensitivity).
Injection Vol 10 - 20 µLDependent on sample concentration.
Column Temp 30°CEnsures retention time reproducibility.
Standard Preparation Protocol
  • Stock Solution (1.0 mg/mL): Weigh 50.0 mg of Reference Standard EDPA into a 50 mL volumetric flask. Dissolve in 100% Acetonitrile (solubility is poor in water).

  • Working Standard (50 µg/mL): Dilute 2.5 mL of Stock Solution into a 50 mL flask. Dilute to volume with Mobile Phase .

    • Note: Matching the diluent to the mobile phase prevents "solvent shock" and peak distortion.

System Suitability Criteria
  • Tailing Factor (T): NMT 1.5

  • Theoretical Plates (N): NLT 5000

  • RSD (n=6 injections): NMT 2.0%

Method B: GC-MS (Trace & Impurity Analysis)

Objective: Identification of EDPA isomers, detection of hydrolysis by-products (Dichlorophenylacetic acid), and trace quantification in complex matrices.

Instrument Parameters
ParameterSpecificationRationale
Column 5% Phenyl Methyl Siloxane (e.g., HP-5ms, DB-5ms), 30m x 0.25mm, 0.25µmNon-polar phase ideal for separating halogenated esters.
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Standard carrier for MS stability.
Inlet Splitless (for trace) or Split 1:50 (for assay) @ 250°CHigh temp ensures rapid volatilization of the ester (BP ~260°C).
Oven Program 80°C (1 min)

20°C/min

200°C

10°C/min

300°C (hold 3 min)
Ramp profile separates volatile solvent from the heavier ester.
Transfer Line 280°CPrevents condensation before MS source.
Ion Source EI (Electron Impact), 230°C, 70 eVStandard fragmentation energy.
Scan Mode SIM (Selected Ion Monitoring)For maximum sensitivity.
Mass Spectrum Targets (SIM Mode)

For Ethyl 2,4-dichlorophenylacetate (MW ~233 g/mol ):

  • Target Ion (Quant): m/z 159 (Dichlorobenzyl cation,

    
    ).
    
  • Qualifier Ion 1: m/z 232/234 (Molecular ion

    
    , isotope pattern essential).
    
  • Qualifier Ion 2: m/z 123 (Loss of Cl from benzyl fragment).

Note: The isotope pattern of Chlorine (


: 

ratio of 3:1) provides a distinct "fingerprint" for confirmation.

Sample Preparation Workflow

Handling EDPA requires specific attention to its hydrolytic instability in basic media.

SamplePrep cluster_Solid Solid/Semi-Solid cluster_Liquid Aqueous Liquid Raw Raw Sample (Solid/Liquid) Extract Extraction Solvent: ACN or Ethyl Acetate Raw->Extract Solid LLE LLE Extraction Hexane or DCM Raw->LLE Aqueous Sonicate Sonicate 15 mins @ 25°C Extract->Sonicate Filter Syringe Filter 0.22 µm PTFE Sonicate->Filter Dry Dry Organic Layer (Na2SO4) LLE->Dry Dry->Filter Vial GC/HPLC Vial Filter->Vial

Figure 2: Sample preparation workflow ensuring analyte integrity and removal of particulates.

Troubleshooting & Expert Insights

Hydrolysis Risk

Esters are prone to hydrolysis.

  • Symptom: In HPLC, you see a growing peak at a lower retention time (the Acid form) and a shrinking Ester peak.

  • Fix: Ensure all aqueous buffers are at pH < 4.0. Avoid alkaline glassware cleaning residues. Analyze samples within 24 hours of preparation.

Isomer Separation

Commercial "Dichlorophenylacetic acid" is often a mix of 2,4- and 2,6- isomers.

  • HPLC: The 2,6- isomer (sterically hindered) often elutes slightly faster than the 2,4- isomer on C18 columns. If resolution is poor (<1.5), switch to a Phenyl-Hexyl column to exploit

    
     interactions.
    
  • GC-MS: Isomers are usually well-separated by boiling point differences on a 30m column.

Carryover

Due to high lipophilicity (LogP ~4), EDPA sticks to PTFE tubing.

  • Fix: Include a "needle wash" step with 100% ACN or Methanol between injections.

References

  • U.S. EPA. (1995). Method 515.4: Determination of Chlorinated Acids in Drinking Water by Liquid-Liquid Microextraction, Derivatization, and Fast Gas Chromatography with Electron Capture Detection. Revision 1.0. (Provides foundational GC conditions for chlorinated acid esters).

  • Shaikh, S., et al. (2012). A Validated Reversed Phase-High Performance Liquid Chromatographic (RP-HPLC) Method for Simultaneous Estimation of Aceclofenac and its Impurities.[1] International Journal of ChemTech Research. (Describes HPLC conditions for dichlorophenylacetic acid derivatives).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 13647, Ethyl 2,4-dichlorophenylacetate. (Physicochemical data verification).

  • Sanou, A., et al. (2024). Identification of compounds by GC-MS analysis of the ethyl acetate fraction... Journal of Materials and Environmental Science.[2] (Demonstrates GC-MS protocols for ethyl acetate fractions containing lipophilic esters).

Sources

Application Notes & Protocols: The Strategic Use of Ethyl dichlorophenylacetate in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Ethyl 2,2-dichloro-2-phenylacetate, hereafter referred to as Ethyl dichlorophenylacetate, is a halogenated ester of significant value in synthetic organic chemistry. Its unique structural features, particularly the presence of two chlorine atoms on the α-carbon, render it a potent electrophile and a versatile precursor for constructing complex molecular architectures. This document provides an in-depth guide for researchers, chemists, and drug development professionals on the strategic application of this compound in the synthesis of key pharmaceutical intermediates. We will explore its core reactivity, focusing on the Darzens condensation, and provide detailed, field-proven protocols for its use in creating precursors for therapeutics, including those in the anticonvulsant class. The causality behind experimental choices, self-validating protocol design, and rigorous safety considerations are emphasized throughout to ensure scientific integrity and practical success.

Introduction: Understanding the Utility of this compound

This compound (CAS No: 5317-66-8) is a powerful reagent whose synthetic utility is centered around the highly activated α-carbon.[1][2] The two chlorine atoms act as excellent leaving groups and strongly withdraw electron density, making the α-proton exceptionally acidic and facilitating the formation of a stabilized carbanion. This reactivity profile makes it an ideal substrate for a variety of nucleophilic substitution and condensation reactions, allowing for the efficient introduction of a phenylacetic acid moiety into a target molecule. This structural motif is a common feature in a wide range of biologically active compounds.

Physicochemical Properties

A thorough understanding of the reagent's properties is fundamental to its effective and safe use. The data presented below has been consolidated from supplier specifications and chemical databases.[1][2]

PropertyValueSource
CAS Number 5317-66-8[1][2]
Molecular Formula C₁₀H₁₀Cl₂O₂[1]
Molecular Weight 233.09 g/mol [1]
Appearance Clear, colorless to light yellow liquid[1][2]
Purity ≥96-98% (typically by GC/HPLC)[1][2]
Boiling Point 143-145 °C[3]
Density ~1.346 g/cm³[3]
Solubility Slightly soluble in water; soluble in common organic solvents (e.g., THF, Dichloromethane, Ethyl Acetate)[3]

Core Reactivity: The Darzens Condensation

The primary and most powerful application of this compound in pharmaceutical synthesis is the Darzens condensation (also known as the Darzens reaction or glycidic ester condensation). This reaction involves the condensation of a carbonyl compound (an aldehyde or ketone) with an α-halo ester in the presence of a base to form an α,β-epoxy ester, commonly known as a glycidic ester.[4][5][6]

Mechanistic Insight

The causality behind the Darzens reaction's success lies in a sequential, base-catalyzed process:

  • Deprotonation: A suitable base abstracts the acidic α-proton from this compound, creating a resonance-stabilized enolate. The electron-withdrawing nature of the ester and the two chlorine atoms makes this deprotonation highly favorable.[6]

  • Nucleophilic Attack: The newly formed carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. This step, analogous to an aldol addition, forms a new carbon-carbon bond and generates a halohydrin intermediate.[4][6]

  • Intramolecular Sₙ2 Cyclization: The alkoxide ion of the halohydrin intermediate then undergoes an intramolecular Sₙ2 reaction, attacking the α-carbon and displacing one of the chloride ions. This ring-closing step forms the characteristic epoxide ring of the glycidic ester product.[5][6]

This mechanism provides a reliable and efficient pathway to complex epoxides, which are themselves versatile intermediates for further synthetic transformations.

Visualization: Darzens Reaction Mechanism

Darzens_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product start This compound + Ketone (R₂C=O) enolate Resonance-Stabilized Enolate Intermediate start->enolate + Base - H⁺ halohydrin Halohydrin Intermediate enolate->halohydrin Nucleophilic Attack on R₂C=O epoxy_ester α,β-Epoxy Ester (Glycidic Ester) halohydrin->epoxy_ester Intramolecular Sₙ2 - Cl⁻

Caption: The mechanistic pathway of the Darzens condensation.

Application in Anticonvulsant Synthesis

The phenylacetic acid scaffold is integral to the structure of many central nervous system (CNS) active agents, including a number of anticonvulsant drugs.[7][8] this compound serves as an excellent starting material for synthesizing key intermediates that can be elaborated into complex heterocyclic systems with anticonvulsant properties. For instance, derivatives of phenylacetamides are known to possess anticonvulsant and antinociceptive properties.[7]

Synthetic Strategy: From Dichlorophenylacetate to Amide Intermediates

A common strategy involves the conversion of the ester into an amide, followed by cyclization or further modification. The dichloro group can be strategically replaced or transformed. For example, reaction with an amine can lead to the formation of an α,α-diamino phenylacetate derivative or, under different conditions, can displace the chlorides sequentially.

Visualization: Synthetic Pathway to Anticonvulsant Precursor

Anticonvulsant_Pathway A This compound C α-Amino-α-chloro- phenylacetamide Intermediate A->C Nucleophilic Substitution B Amine (R-NH₂) B->C E Heterocyclic Anticonvulsant Core Structure C->E Ring Formation D Cyclization Reagent D->E

Caption: Generalized pathway to a heterocyclic anticonvulsant core.

Protocol: Synthesis of an N-Substituted Phenylacetamide Intermediate

This protocol describes a representative synthesis of an amide intermediate, a crucial step in building more complex anticonvulsant molecules. The trustworthiness of this protocol is ensured by including in-process checks (TLC monitoring) and a robust purification strategy.

Materials:

  • This compound (1.0 eq)

  • Primary or Secondary Amine (e.g., Benzylamine) (2.2 eq)

  • Aprotic Solvent (e.g., Tetrahydrofuran (THF) or Acetonitrile)

  • Ethyl Acetate (for extraction)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Silica Gel for Chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound in the chosen aprotic solvent (approx. 0.2 M concentration).

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add the amine dropwise over 15-20 minutes. The use of a slight excess of the amine helps to drive the reaction to completion and neutralize the HCl formed in situ.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the mixture by adding deionized water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).[9]

  • Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and then brine to remove any remaining acidic byproducts and salts.[9]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product should be purified by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure amide intermediate.[10]

  • Characterization: Confirm the structure and purity of the final product using analytical methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Analytical Methods and Quality Control

Rigorous analytical oversight is critical for validating synthetic outcomes. The choice of method depends on the properties of the intermediates and final products.

Analytical TechniqueApplicationRationale
Thin Layer Chromatography (TLC) Reaction monitoringProvides a rapid, qualitative assessment of reactant consumption and product formation.
Gas Chromatography (GC) Purity assessment of starting material and volatile productsIdeal for thermally stable and volatile compounds like this compound.[2]
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantificationReversed-phase HPLC is excellent for analyzing less volatile, more polar intermediates and products.[1][11]
Nuclear Magnetic Resonance (NMR) Structural elucidation¹H and ¹³C NMR are indispensable for confirming the exact structure of the synthesized intermediates.
Mass Spectrometry (MS) Molecular weight confirmationProvides the molecular weight of the product, confirming the success of the transformation.[12]

Safety, Handling, and Storage

As a senior scientist, ensuring a culture of safety is paramount. This compound is a reactive chemical and must be handled with appropriate precautions.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[13][14]

  • Handling: Handle in a well-ventilated fume hood to avoid inhalation of vapors.[13] Avoid contact with skin and eyes.[14] In case of contact, rinse immediately and thoroughly with water.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3] Keep away from strong oxidizing agents, bases, and sources of moisture or ignition.[3]

  • Waste Disposal: Dispose of chemical waste in appropriate, labeled containers according to local, state, and federal regulations. Do not empty into drains.[13]

Visualization: Experimental Workflow

Experimental_Workflow A 1. Reagent Preparation & Reaction Setup B 2. Reaction Monitoring (TLC/HPLC) A->B C 3. Aqueous Work-up & Extraction B->C Reaction Complete D 4. Drying & Solvent Removal C->D E 5. Purification (Column Chromatography) D->E F 6. Product Characterization (NMR, MS) E->F G Final Pure Intermediate F->G

Caption: A self-validating workflow for synthesis and purification.

References

  • US8283472B2 - Synthesis of methylphenidate and analogs thereof.
  • Darzens Condensation: Mechanism and Applic
  • WO2010080787A1 - Synthesis of methylphenidate and analogs thereof.
  • Efficient Synthesis of Pharmaceutically Important Intermediates via Knoevenagel, Aldol Type Condensation by Using Aqueous Extrac. Der Pharma Chemica.
  • The Darzens reaction involves a two-step, base-catalyzed condensation of ethyl chloroacet
  • Ethyl Dichloroacetate.
  • Specifications of 2,2-Dichlorophenylacetic acid ethyl ester. Capot Chemical.
  • ethyl dichlorophenylacet
  • Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. PMC - PubMed Central.
  • Safety Data Sheet: 2,2-Dichlorophenylacetic acid ethyl ester. Chemos GmbH&Co.KG.
  • How to purify esterefication product?.
  • Darzens reaction. Wikipedia.
  • Synthesis and anticonvulsant activity of some 1,4-dihydropyridine derivatives.
  • Synthesis and Antiplatelet Activity Evaluation of a Group of Novel Ethyl Acetoacetate Phenylhydrazone Deriv
  • MSDS of 2,2-Dichlorophenylacetic acid ethyl ester. Chemos.
  • 6.5. An Analytical Method to Determine Concentration of Ethyl Chloroacetate. University of Cape Town Research Report.
  • ANTICONVULSANT DRUGS.pptx-classification mechanism structure synthesis. Slideshare.

Sources

Application of Ethyl dichlorophenylacetate in agrochemical development

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Ethyl (2,4-Dichlorophenyl)acetate in Heterocyclic Agrochemical Synthesis

Abstract

Ethyl (2,4-dichlorophenyl)acetate (EDCPA) is a critical C2-synthon in the development of modern crop protection agents. Unlike its phenoxy-analog (2,4-D ethyl ester), EDCPA possesses a reactive methylene group bound directly to the aromatic ring, making it a "privileged scaffold" for constructing 4-aryl-substituted heterocycles . This application note details the protocol for utilizing EDCPA as a precursor for 4-(2,4-dichlorophenyl)pyrazoles and pyrimidines —core pharmacophores found in next-generation SDHI fungicides and HPPD-inhibitor herbicides.

Part 1: Chemical Profile & Synthetic Utility[1]

Compound: Ethyl (2,4-dichlorophenyl)acetate CAS (Acid Precursor): 19719-28-9 (Acid form); Esters vary by alkyl chain. Role: Electrophilic C2-Building Block.

The "Methylene" Advantage

The structural value of EDCPA lies in the acidity of its


-protons (pKa 

20-22 in DMSO). The electron-withdrawing nature of the ester group, combined with the inductive effect of the dichlorophenyl ring, allows for facile deprotonation by mild bases. This reactivity is exploited in two primary pathways:
  • 
    -Formylation/Acylation:  Claisen condensation to generate 1,3-dicarbonyl equivalents.
    
  • Heterocyclization: Subsequent reaction with dinucleophiles (hydrazines, amidines) to lock the aryl ring into a bioactive heterocyclic core.

Critical Distinction: Do not confuse this compound with Ethyl 2,4-dichlorophenoxyacetate (2,4-D Ethyl). The absence of the ether oxygen in EDCPA fundamentally changes its metabolic stability and lipophilicity, making it suitable for systemic fungicides rather than just auxinic herbicides [1].

Part 2: Application Protocol – Synthesis of the 4-Aryl-Pyrazole Scaffold

This protocol describes the conversion of EDCPA into a 4-(2,4-dichlorophenyl)-1H-pyrazole-5-ol derivative. This scaffold mimics the structure of commercial herbicides like Benzofenap and Pyrazolynate intermediates.

Phase A: Reagents & Equipment
  • Starting Material: Ethyl (2,4-dichlorophenyl)acetate (98%+ purity).

  • Reagent A: Dimethylformamide dimethyl acetal (DMF-DMA) OR Ethyl Formate (for unsubstituted linker).

  • Reagent B: Hydrazine Hydrate (80% aq.) or Methylhydrazine.

  • Solvent: Toluene (anhydrous) and Ethanol.

  • Equipment: 3-neck RBF, Dean-Stark trap (optional), N2 line, HPLC system.

Phase B: Step-by-Step Methodology

Step 1: Formation of the Enaminone Intermediate Mechanism: The DMF-DMA acts as a formylating agent, converting the methylene group into a reactive enaminone.

  • Charge: Load 10.0 g (1.0 eq) of EDCPA into a dry reaction flask under Nitrogen.

  • Add Reagent: Add 1.5 equivalents of DMF-DMA.

  • Heat: Heat the mixture to 100°C for 4–6 hours.

    • Process Control: Monitor via TLC (Hexane:EtOAc 3:1). The starting ester spot (

      
      ) should disappear, replaced by a polar enaminone spot (
      
      
      
      ).
    • Note: Methanol is a byproduct. If using a larger scale, distill off methanol to drive equilibrium.

  • Concentrate: Remove excess DMF-DMA under reduced pressure (rotary evaporator, 50°C, 20 mbar). The residue is usually a viscous yellow oil (Ethyl 2-(2,4-dichlorophenyl)-3-(dimethylamino)acrylate).

Step 2: Cyclization to Pyrazole Mechanism: The hydrazine performs a Michael addition followed by elimination of dimethylamine and cyclization on the ester.

  • Dissolve: Redissolve the oily residue from Step 1 in Ethanol (5 mL/g).

  • Cool: Cool the solution to 0–5°C in an ice bath.

  • Cyclize: Dropwise add Hydrazine Hydrate (1.2 eq). Caution: Exothermic reaction.

  • Reflux: Once addition is complete, warm to room temperature, then reflux (78°C) for 3 hours.

  • Quench & Precipitate:

    • Cool to room temperature.[1]

    • Acidify carefully with 1N HCl to pH 4–5. This protonates the pyrazolone enol, often causing precipitation.

    • Filter the solid. If no precipitate forms, extract with Ethyl Acetate.

Step 3: Purification

  • Recrystallize the crude solid from Ethanol/Water (9:1) to obtain off-white crystals.[2]

Part 3: Visualization of Workflows

Diagram 1: Synthetic Pathway (Mechanism)

This diagram illustrates the transformation from the phenylacetate precursor to the active heterocyclic core.

G Start Ethyl (2,4-dichlorophenyl)acetate (EDCPA) Inter Enaminone Intermediate (Reactive Electrophile) Start->Inter 100°C, -MeOH Reagent1 DMF-DMA (Formylation) Reagent1->Inter Product 4-(2,4-dichlorophenyl)-1H-pyrazole (Agrochem Scaffold) Inter->Product EtOH, Reflux Reagent2 Hydrazine (Cyclization) Reagent2->Product

Caption: Conversion of EDCPA to Pyrazole Scaffold via Enaminone intermediate.

Diagram 2: Quality Control Decision Tree

A self-validating workflow to ensure intermediate stability before committing to the final cyclization.

QC Sample Reaction Mixture (Step 1 End) TLC TLC Check (Hex:EtOAc 3:1) Sample->TLC Decision Starting Material Visible? TLC->Decision Action_Cont Proceed to Concentration Decision->Action_Cont No Action_Add Add 0.2 eq DMF-DMA Extend Heating Decision->Action_Add Yes

Caption: In-process control (IPC) logic for the formylation step.

Part 4: Analytical Specifications (Data Sheet)

To validate the synthesis, compare your results against these typical specifications for the intermediate and final scaffold.

ParameterSpecificationAnalytical MethodNotes
Appearance Off-white to pale yellow solidVisualDarkening indicates oxidation.
Purity > 95.0%HPLC (C18, ACN/Water)UV detection at 254 nm.
Melting Point 165–168°C (Typical for pyrazole deriv.)DSC / CapillarySharp range indicates high purity.
1H-NMR

7.8 (s, 1H, Pyrazole-H)
NMR (DMSO-d6)Diagnostic peak for ring closure.
Moisture < 0.5%Karl FischerCritical for formulation stability.

Part 5: Safety & Handling (HSE)

  • Corrosivity: EDCPA is an ester but can hydrolyze to the acid, which is a skin irritant. The chlorination increases lipophilicity, enhancing skin absorption.

  • Sensitization: Like many dichlorophenyl derivatives, potential for skin sensitization exists.[3][4] Use nitrile gloves (double-gloving recommended).

  • Waste: Aqueous filtrates from the cyclization step contain hydrazine residues. These must be treated with bleach (hypochlorite) to neutralize hydrazine before disposal.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10780, 2,4-D Ethyl Ester. (Distinction reference). Retrieved from [Link]

  • Lamberth, C. (2007). Pyrazole Chemistry in Crop Protection. Heterocycles in Life and Society. (Mechanistic grounding for pyrazole synthesis from phenylacetates). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Ethyl (2,4-dichlorophenyl)acetate.[4] (Safety Data verification). Retrieved from [Link]

Sources

Experimental setup for reactions using Ethyl dichlorophenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Core Directive & Scope

Editorial Strategy: This guide addresses the ambiguity of "Ethyl dichlorophenylacetate" by defining two distinct chemical entities critical to drug development. We distinguish between Ethyl 3,4-dichlorophenylacetate (a pharmacophore building block) and Ethyl 2,2-dichloro-2-phenylacetate (a specialized functional reagent). The narrative prioritizes the ring-substituted isomer (3,4-isomer) due to its prevalence as a precursor for antifungal and NSAID motifs, while providing a specialized note on the alpha-dichloro variant.

Target Audience: Medicinal Chemists, Process Development Scientists, and API Manufacturers.

Part 2: Scientific Integrity & Technical Analysis

Chemical Identity & Mechanistic Distinction

In pharmaceutical synthesis, the placement of chlorine atoms on the phenylacetate skeleton dictates reactivity and application.[1]

  • Compound A: Ethyl 3,4-dichlorophenylacetate (CAS: 6725-45-7) [1][2]

    • Role: Structural Scaffold.

    • Mechanism: The methylene group (

      
      -CH
      
      
      
      ) is acidic (
      
      
      ), enabling enolization and nucleophilic attack. The dichlorophenyl ring provides lipophilicity and metabolic stability (blocking P450 oxidation sites), essential for antifungal azoles and non-steroidal anti-inflammatory drugs (NSAIDs).
  • Compound B: Ethyl 2,2-dichloro-2-phenylacetate (CAS: 5317-66-8) [3][4][5][6]

    • Role: Functional Reagent / Radical Initiator.

    • Mechanism: The

      
      -dichloro moiety is highly electrophilic and susceptible to radical cleavage (e.g., in ATRP polymerization or Reformatsky-type reactions).
      

This protocol focuses on Compound A (Ring-Substituted) due to its utility in constructing heterocyclic APIs.

Critical Handling & Safety (The "Self-Validating" Safety System)
  • Lachrymator Warning: Phenylacetate esters, particularly chlorinated ones, can act as mild lachrymators. All manipulations involving open vessels must occur in a certified fume hood.

  • Moisture Sensitivity: While the ester itself is stable, the enolate intermediates described in Protocol 2 are moisture-sensitive. A "Self-Validating" setup involves using an internal colorimetric indicator (e.g., trace benzophenone ketyl during solvent drying) or strictly monitoring internal reactor pressure to confirm system integrity before reagent addition.

Reaction Class 1: Controlled Hydrolysis (API Precursor Synthesis)

Converting the ester to 3,4-Dichlorophenylacetic acid is a common activation step. Standard saponification often leads to emulsions due to the lipophilic dichlorophenyl ring.

  • Optimization: Use of a phase-transfer catalyst (PTC) or a co-solvent system (THF/Water) prevents emulsion formation and accelerates kinetics.

Reaction Class 2: Claisen Condensation ( -Acylation)

This is the primary route for converting the ester into


-keto esters, which are precursors for isocoumarins and isoquinolines.
  • Challenge: Self-condensation is slow due to steric bulk.

  • Solution: Cross-Claisen condensation using Diethyl Oxalate or Ethyl Formate with strong bases (NaH or LiHMDS) drives the reaction forward.

Part 3: Visualization & Detailed Protocols

Visual 1: Synthetic Pathway for Heterocycle Construction

EDPA_Pathway Start Ethyl 3,4-dichlorophenylacetate (Lipophilic Scaffold) Enolate Enolate Intermediate (Reactive Species) Start->Enolate LiHMDS / THF -78°C Acid 3,4-Dichlorophenylacetic Acid Start->Acid LiOH / THF:H2O (Hydrolysis) Claisen Beta-Keto Ester (Intermediate) Enolate->Claisen Diethyl Oxalate (Cross-Claisen) Cyclization Cyclization (Acid Catalyzed) Claisen->Cyclization PPA or H2SO4 Product Isocoumarin/Isoquinoline (API Core) Cyclization->Product Final API

Caption: Figure 1. Divergent synthetic pathways for Ethyl 3,4-dichlorophenylacetate: Pathway A (Solid) leads to heterocyclic API cores via Claisen condensation. Pathway B (Dashed) leads to the free acid precursor.

Experimental Protocol A: Cross-Claisen Condensation

Objective: Synthesis of Ethyl 2-(3,4-dichlorophenyl)-2-oxoacetate derivative.

Reagents:

  • Ethyl 3,4-dichlorophenylacetate (1.0 eq)

  • Diethyl Oxalate (1.2 eq)

  • Sodium Ethoxide (NaOEt) (1.5 eq) - Freshly prepared preferred

  • Solvent: Anhydrous Ethanol (EtOH) or Toluene.

Step-by-Step Methodology:

  • System Preparation (Inert Atmosphere):

    • Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel.

    • Flush with Argon for 15 minutes. Validation: Exit bubbler must show steady, slow positive pressure.

  • Base Generation:

    • Add anhydrous EtOH (50 mL) to the flask.

    • Add Sodium metal (1.5 eq) in small pieces. Stir until fully dissolved to generate NaOEt in situ. Note: Exothermic.

  • Reagent Addition:

    • Cool the solution to 0°C using an ice bath.

    • Add Diethyl Oxalate (1.2 eq) dropwise over 10 minutes.

    • Critical Step: Mix Ethyl 3,4-dichlorophenylacetate (1.0 eq) with 10 mL anhydrous EtOH in the addition funnel. Add this solution dropwise to the reaction mixture over 30 minutes. Reasoning: Slow addition prevents self-condensation of the oxalate.

  • Reaction & Monitoring:

    • Allow the mixture to warm to room temperature, then heat to reflux (80°C) for 4-6 hours.

    • TLC Monitoring: Mobile phase Hexane:Ethyl Acetate (8:2). The starting ester (

      
      ) should disappear; product appears as a lower 
      
      
      
      spot (enol form often streaks).
  • Workup & Isolation:

    • Cool to room temperature.

    • Quench by pouring into ice-cold 1M HCl (pH must be < 2 to protonate the enolate).

    • Extract with Ethyl Acetate (3 x 50 mL).

    • Wash combined organics with Brine, dry over

      
      , and concentrate.
      
  • Purification:

    • Recrystallize from Hexane/EtOH if solid, or perform vacuum distillation if oil.

Data Summary Table: Typical Yields & Conditions

ParameterCondition A (Ethanol/NaOEt)Condition B (Toluene/NaH)Notes
Base Strength Moderate (

16)
Strong (

35)
NaH requires strictly anhydrous Toluene.
Temperature Reflux (78°C)60°CToluene allows higher temp but NaH is riskier.
Yield 65-75%80-88%NaH drives enolization more completely.
By-products Self-condensation (minor)MinimalToluene prevents ester exchange side-reactions.
Experimental Protocol B: Rapid Hydrolysis (Emulsion-Free)

Objective: Quantitative conversion to 3,4-Dichlorophenylacetic acid without forming stable emulsions.

Reagents:

  • Ethyl 3,4-dichlorophenylacetate (10 mmol)

  • Lithium Hydroxide Monohydrate (LiOH·H2O) (20 mmol, 2.0 eq)

  • Solvent: THF:Water (3:1 ratio)

Methodology:

  • Dissolve the ester in THF (30 mL). Why THF? It solubilizes the lipophilic dichlorophenyl ring.

  • Dissolve LiOH in Water (10 mL).

  • Add the aqueous base to the THF solution vigorously stirring.

  • Heat to 50°C for 2 hours.

  • Validation: Take a 50 µL aliquot, acidify, and check TLC. Conversion should be >98%.

  • Workup: Evaporate THF first (rotary evaporator). Acidify the remaining aqueous residue with 2M HCl to precipitate the acid as a white solid. Filter and dry.

Part 4: References & Grounding

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 79209, Ethyl 3,4-dichlorophenylacetate. Retrieved from [Link]

    • Source for chemical structure, physical properties, and isomer identification.

    • Source for industrial specifications and synonym verification.

  • Chemistry LibreTexts (2024). The Claisen Condensation Reaction. Retrieved from [Link][3][7][8][9][10][11]

    • Authoritative grounding for the mechanism of beta-keto ester formation.

  • European Chemicals Agency (ECHA). Registration Dossier: this compound.[4] Retrieved from [Link][4]

    • Source for safety classifications (H315, H319) and regulatory status.

Sources

Application Note & Protocol: Synthesis of Ethyl Dichlorophenylacetate via Fischer Esterification

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of Ethyl 2-(dichlorophenyl)acetate through the acid-catalyzed esterification of dichlorophenylacetic acid with ethanol. This protocol is specifically designed for researchers and professionals in drug development and organic synthesis. We delve into the mechanistic underpinnings of the Fischer-Speier esterification, offer a detailed, step-by-step experimental procedure, and provide critical insights into reaction optimization, monitoring, and product purification. Safety protocols and troubleshooting are also thoroughly addressed to ensure a safe and successful synthesis.

Introduction and Scientific Context

Ethyl dichlorophenylacetate is a valuable chemical intermediate, frequently utilized in the synthesis of more complex molecules within the pharmaceutical and agrochemical industries. The conversion of a carboxylic acid, such as dichlorophenylacetic acid, into its corresponding ethyl ester is a fundamental transformation in organic chemistry.

The most direct and atom-economical method for this synthesis is the Fischer-Speier esterification. This reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst.[1] The reaction is an equilibrium process, and successful execution hinges on manipulating reaction conditions to favor the formation of the ester product.[2] This application note will detail a robust protocol for this transformation, grounded in the principles of chemical kinetics and equilibrium.

The Chemistry: Mechanism and Rationale

The synthesis of this compound from dichlorophenylacetic acid and ethanol proceeds via the Fischer esterification mechanism. This is a classic example of a nucleophilic acyl substitution reaction.[3]

Core Principles:

  • Catalysis: The reaction requires a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[4] The catalyst's role is to protonate the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[2]

  • Nucleophilic Attack: The ethanol molecule, acting as a nucleophile, attacks the activated carbonyl carbon. This step forms a tetrahedral intermediate.[2]

  • Equilibrium: The Fischer esterification is a reversible reaction.[5] The formation of the ester is in equilibrium with the starting materials and water.

    Dichlorophenylacetic Acid + Ethanol ⇌ this compound + Water

  • Driving the Reaction: To achieve a high yield, the equilibrium must be shifted to the right, favoring the products. This is accomplished by applying Le Châtelier's principle in two primary ways:

    • Use of Excess Reactant: The reaction is typically conducted using a large excess of the alcohol (ethanol), which also conveniently serves as the solvent.[3] This high concentration of a reactant pushes the equilibrium towards the product side.

    • Removal of Water: Removing the water as it is formed will also drive the reaction to completion. This can be achieved using a Dean-Stark apparatus or by using a dehydrating agent like the acid catalyst itself (concentrated H₂SO₄).[2][4]

The detailed mechanism involves a sequence of protonation, nucleophilic addition, proton transfer, and elimination steps.

Fischer_Esterification_Mechanism cluster_0 Activation cluster_1 Nucleophilic Attack cluster_2 Proton Transfer & Elimination cluster_3 Product Formation Acid Dichlorophenylacetic Acid ProtonatedAcid Protonated Acid (Activated Electrophile) Acid->ProtonatedAcid + H⁺ (from Catalyst) TetrahedralIntermediate Tetrahedral Intermediate ProtonatedAcid->TetrahedralIntermediate + Ethanol Ethanol Ethanol (Nucleophile) ProtonatedIntermediate Protonated Intermediate TetrahedralIntermediate->ProtonatedIntermediate Proton Transfer ProtonatedEster Protonated Ester ProtonatedIntermediate->ProtonatedEster - H₂O Ester This compound ProtonatedEster->Ester - H⁺ (Catalyst Regenerated)

Caption: Fischer Esterification Mechanism.

Detailed Experimental Protocol

This protocol outlines the synthesis on a laboratory scale. Adjustments may be necessary for scale-up operations.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )GradeSupplier Example
Dichlorophenylacetic AcidC₈H₆Cl₂O₂205.04≥98%Sigma-Aldrich
Ethanol, AnhydrousC₂H₅OH46.07≥99.5%Fisher Scientific
Sulfuric Acid, ConcentratedH₂SO₄98.0895-98%VWR
Ethyl AcetateC₄H₈O₂88.11ACS GradeEMD Millipore
Sodium BicarbonateNaHCO₃84.01ACS GradeJ.T. Baker
Brine (Saturated NaCl)NaCl(aq)--Lab Prepared
Anhydrous Magnesium SulfateMgSO₄120.37AnhydrousAcros Organics
Equipment
  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirrer and stir bar

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Analytical balance

  • Fume hood

Step-by-Step Synthesis Procedure

Synthesis_Workflow start Start reagents 1. Charge Flask: - Dichlorophenylacetic Acid - Anhydrous Ethanol start->reagents catalyst 2. Add Catalyst: - Conc. H₂SO₄ (slowly) reagents->catalyst reflux 3. Heat to Reflux: - Stir for 4-6 hours - Monitor by TLC/HPLC catalyst->reflux workup 4. Work-up: - Cool mixture - Quench with NaHCO₃(aq) reflux->workup extraction 5. Extraction: - Extract with Ethyl Acetate workup->extraction wash 6. Wash Organic Layer: - H₂O, then Brine extraction->wash dry 7. Dry & Filter: - Anhydrous MgSO₄ wash->dry evaporate 8. Concentrate: - Rotary Evaporator dry->evaporate product Final Product: This compound evaporate->product

Caption: Experimental Workflow for Esterification.

  • Reaction Setup: Assemble a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser in a fume hood.

  • Charging Reagents: To the flask, add dichlorophenylacetic acid (e.g., 10.25 g, 0.05 mol). Add 100 mL of anhydrous ethanol. Stir the mixture until the acid dissolves.

  • Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (2 mL) to the solution. Causality Note: The slow addition is crucial to control the exothermic reaction of the acid with ethanol.

  • Reflux: Heat the mixture to a gentle reflux (approximately 78-80°C) using a heating mantle.[6] Maintain the reflux with continuous stirring for 4-6 hours.

  • Reaction Monitoring: The reaction progress can be monitored by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[7] A sample is taken from the reaction, diluted, and analyzed to track the disappearance of the starting carboxylic acid.

  • Cooling and Quenching: After the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.

  • Work-up:

    • Carefully pour the cooled reaction mixture into a beaker containing 200 mL of cold water.

    • Transfer the mixture to a 500 mL separatory funnel.

    • Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) in portions until the effervescence ceases. Check the pH of the aqueous layer with litmus paper to ensure it is neutral or slightly basic (pH 7-8). Causality Note: This step neutralizes the sulfuric acid catalyst and any unreacted dichlorophenylacetic acid, converting the latter into its water-soluble sodium salt.[8]

  • Extraction:

    • Add 100 mL of ethyl acetate to the separatory funnel.

    • Stopper the funnel and shake vigorously, venting frequently to release pressure.

    • Allow the layers to separate and drain the lower aqueous layer.

    • Extract the aqueous layer again with another 50 mL portion of ethyl acetate.

  • Washing and Drying:

    • Combine the organic layers in the separatory funnel.

    • Wash the combined organic layer with 50 mL of water, followed by 50 mL of brine (saturated NaCl solution). Causality Note: The brine wash helps to remove residual water from the organic phase and breaks up any emulsions.

    • Drain the organic layer into an Erlenmeyer flask and dry over anhydrous magnesium sulfate. Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing.

  • Isolation:

    • Filter the drying agent by gravity filtration or through a cotton plug.

    • Concentrate the filtrate using a rotary evaporator to remove the ethyl acetate and excess ethanol.

  • Characterization: The resulting oil is the crude this compound. Purity can be assessed by GC or HPLC, and the structure confirmed by ¹H NMR and IR spectroscopy. Further purification can be achieved by vacuum distillation if required.

Analytical Monitoring

Effective monitoring is key to determining the reaction endpoint and maximizing yield.

  • Thin-Layer Chromatography (TLC):

    • Mobile Phase: A typical eluent system is a mixture of hexane and ethyl acetate (e.g., 4:1 v/v).

    • Visualization: UV light (254 nm). The carboxylic acid is typically more polar and will have a lower Rf value than the less polar ester product.

  • High-Performance Liquid Chromatography (HPLC):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is effective.[9]

    • Detection: UV detector at a wavelength where both reactant and product absorb. This allows for quantitative analysis of the reaction conversion over time.[7]

Safety, Handling, and Waste Management

Trustworthiness through Safety: A robust protocol is a safe protocol. Adherence to safety guidelines is non-negotiable.

ChemicalHazardsPPE & Handling
Dichlorophenylacetic Acid Harmful if swallowed, causes skin and serious eye irritation, may cause respiratory irritation.[10]Wear gloves, safety goggles, lab coat. Handle in a fume hood. Avoid dust formation.[11]
Concentrated Sulfuric Acid Severe skin and eye burns, toxic if inhaled. Strong oxidizer.Wear acid-resistant gloves, chemical splash goggles, face shield, and lab coat. Add acid to other liquids slowly, never the reverse.
Ethanol Highly flammable liquid and vapor.Keep away from ignition sources. Handle in a well-ventilated area.
Ethyl Acetate Highly flammable liquid and vapor. Causes serious eye irritation.Keep away from ignition sources. Ground/bond container and receiving equipment.

Emergency Procedures:

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[12]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.[12]

  • Spills: For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal. Isolate larger spills.[13]

Waste Disposal:

  • Aqueous Waste: The neutralized aqueous layers from the work-up should be collected in a designated aqueous waste container.

  • Organic Waste: All organic solvents and residues should be collected in a designated halogenated or non-halogenated organic waste container as appropriate.

  • Solid Waste: Used drying agents and filter paper should be placed in a solid waste container after ensuring they are free of excess flammable solvent.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Reaction - Inactive or insufficient catalyst.- Water present in reactants/glassware.- Insufficient heating.- Use fresh, concentrated H₂SO₄.- Ensure anhydrous ethanol and dry glassware are used.- Verify the reaction temperature is at reflux.
Incomplete Reaction - Insufficient reaction time.- Equilibrium reached prematurely.- Extend the reflux time and continue monitoring by TLC/HPLC.- Consider using a Dean-Stark trap to remove water azeotropically if excess alcohol is not sufficient.
Low Yield after Work-up - Incomplete extraction of the product.- Product loss during neutralization (hydrolysis of ester).- Insufficient drying of the organic layer.- Perform an additional extraction of the aqueous layer.- Avoid overly basic conditions (pH > 9) during the NaHCO₃ wash to prevent saponification.[14]- Ensure the drying agent is used effectively before solvent evaporation.
Product is Impure - Incomplete removal of starting acid.- Presence of side products.- Ensure the NaHCO₃ wash is thorough to remove all acidic components.- Consider purification by column chromatography or vacuum distillation.

References

  • Google Patents. (n.d.). Method for producing ester of 2, 4-dichlorphenoxyacetic acid.
  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). SDS-Catalyzed Esterification Process to Synthesize Ethyl Chloroacetate. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Simple Method for the Esterification of Carboxylic Acids. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 2,2-Dichlorophenylacetic acid esters.
  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • IARC Publications. (n.d.). 2,4-DICHLOROPHENOXYACETIC ACID. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • YouTube. (2016). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). Method for continuously synthesizing ethyl 4-chloroacetoacetates.
  • Lanxess. (n.d.). Thionyl chloride. Retrieved from [Link]

  • RSC Publishing. (n.d.). Analytical Methods. Retrieved from [Link]

  • Chemguide. (n.d.). mechanism for the esterification reaction. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 2, 4-dichlorophenoxyacetic acid compound.
  • Organic Syntheses. (n.d.). ethyl phenylacetate. Retrieved from [Link]

  • Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). Efficient Esterification of Carboxylic Acids with Alcohols by Hydrogen Peroxide as a Novel Condensing Agent. Retrieved from [Link]

  • Google Patents. (n.d.). Purification method of ethyl acetate.
  • European Patent Office. (1992). Process for the preparation of 2,4-dichlorophenoxyacetic acid. Retrieved from [Link]

  • ResearchGate. (2016). How to purify esterefication product?. Retrieved from [Link]

  • Chromatography Online. (2022). Chemistry in a Bottle: Ester Formation in Acidified Mobile-Phase Solvents. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • NJ.gov. (2017). Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Eurofins. (2021). ANALYTICAL METHOD SUMMARIES. Retrieved from [Link]

  • LookChem. (n.d.). Purification of Ethyl acetate. Retrieved from [Link]

  • Juniata College. (2010). Verification of Esterification. Retrieved from [Link]

  • Bridgewater College Digital Commons. (2022). High Performance Liquid Chromatography Monitoring Reaction Kinetics. Retrieved from [Link]

Sources

Application Note: Optimizing Solvent Systems for Ethyl Dichlorophenylacetate Transformations

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl dichlorophenylacetate (EDCPA)—typically the 2,4- or 3,4-dichloro isomer—presents a specific challenge in process chemistry: it combines a lipophilic, deactivated aromatic ring with a reactive ester functionality. The presence of two chlorine atoms on the phenyl ring significantly lowers water solubility compared to non-halogenated phenylacetates, necessitating careful solvent engineering to facilitate reactions with polar nucleophiles (hydroxides, amines) or charged intermediates (enolates).

This guide provides field-proven solvent selection strategies for the three most critical transformations of EDCPA: Hydrolysis ,


-Alkylation , and Amidation .

Physicochemical Profile & Solubility

Understanding the solubility parameter (


) gap between EDCPA and common reagents is the first step in reaction design. EDCPA is highly lipophilic (

).
Table 1: Solubility Compatibility Matrix
Solvent ClassRepresentative SolventsSolubility of EDCPAApplication Suitability
Chlorinated Dichloromethane (DCM), ChloroformExcellent Good for workup/extraction; avoided in reactions due to environmental restrictions.
Aromatic Toluene, XyleneExcellent Ideal for Phase Transfer Catalysis (PTC) and high-temp amidation.
Ethers THF, 2-MeTHF, MTBEGood Preferred for anhydrous alkylations (LDA/NaH) and reduction (LiAlH4).
Alcohols Ethanol, Methanol, IPAModerate Standard for transesterification; requires heating for high concentration.
Polar Aprotic DMF, DMSO, NMPGood High solvency for nucleophiles (

type); difficult workup (high BP).
Aqueous WaterInsoluble Requires surfactant or PTC for reaction.

Critical Distinction: This guide focuses on Ethyl (Ar)-dichlorophenylacetate (chlorines on the ring). If working with Ethyl


-dichloro-phenylacetate  (chlorines on the 

-carbon), note that

-alkylation is impossible (no

-protons), and the ester is hyper-activated toward hydrolysis.

Strategic Solvent Selection: The Decision Matrix

The choice of solvent is dictated by the mechanism: Charge Control (Hydrolysis/Amidation) vs. Orbital Control (Alkylation).

SolventSelection Start Target Transformation Hydrolysis Hydrolysis / Saponification (Ester -> Acid) Start->Hydrolysis Alkylation C-Alkylation (C-C Bond Formation) Start->Alkylation Amidation Amidation (Ester -> Amide) Start->Amidation SolventH Biphasic or Co-Solvent Hydrolysis->SolventH Solubility Issue BaseType Strong Base (LDA/NaH) Alkylation->BaseType Base Selection Neat Solvent-Free (Green) Amidation->Neat Liquid Amine Toluene Toluene (Reflux) Dean-Stark Trap Amidation->Toluene Solid Amine THF_H2O THF / Water (1:1) Rec: LiOH SolventH->THF_H2O Homogeneous (Fast) EtOH_H2O EtOH / Water Rec: NaOH SolventH->EtOH_H2O Reflux Required Anhydrous Anhydrous THF (-78°C to 0°C) BaseType->Anhydrous Moisture Sensitive PTC PTC BaseType->PTC Phase Transfer (NaOH/KOH) Biphasic Biphasic PTC->Biphasic Toluene / Water + TBAB Cat.

Figure 1: Decision tree for selecting the optimal solvent system based on reaction mechanism and reagent compatibility.

Detailed Protocols

Protocol A: Controlled Hydrolysis (Saponification)

Challenge: EDCPA is immiscible with aqueous base. Using only water leads to biphasic mixtures with extremely slow kinetics. Using only ethanol often results in precipitation of the carboxylate salt before conversion is complete. Solution: A THF/Water co-solvent system ensures homogeneity for both the lipophilic ester and the hydrophilic hydroxide ion.

Reagents:

  • Ethyl 2,4-dichlorophenylacetate (1.0 eq)

  • Lithium Hydroxide Monohydrate (LiOH·H2O) (1.5 eq)

  • Solvent: THF:Water (1:1 v/v)

Procedure:

  • Dissolve EDCPA (10 mmol) in THF (15 mL).

  • Prepare a solution of LiOH·H2O (15 mmol) in Water (15 mL).

  • Add the aqueous base to the THF solution dropwise at 0°C.

  • Allow to warm to room temperature (20-25°C). Note: The mixture should become a clear, homogeneous single phase.

  • Monitor by TLC (Hexane:EtOAc 8:2). Disappearance of the ester spot (

    
    ) indicates completion (typically 2–4 hours).
    
  • Workup: Concentrate under reduced pressure to remove THF. Acidify the remaining aqueous phase with 1M HCl to pH 2. The dichlorophenylacetic acid will precipitate as a white solid. Filter and dry.

Protocol B: -Alkylation via Phase Transfer Catalysis (PTC)

Challenge: Standard alkylation requires strictly anhydrous conditions (LDA/THF) which are expensive to scale. Solution: Use a biphasic system (Liquid-Liquid PTC). The catalyst transfers the hydroxide ion into the organic phase to deprotonate the benzylic position. Toluene is the solvent of choice due to its high interfacial tension and compatibility with EDCPA.

Reagents:

  • EDCPA (1.0 eq)

  • Alkyl Halide (e.g., Methyl Iodide) (1.2 eq)

  • 50% NaOH (aq)

  • Toluene (Solvent)[1]

  • TBAB (Tetrabutylammonium bromide) (5 mol%)

Workflow Diagram:

PTC_Workflow Step1 Dissolution (EDCPA + RX + TBAB) in Toluene Step2 Biphasic Mixing Add 50% NaOH High Agitation Step1->Step2 Step3 Reaction Interfacial Ion Exchange (20-40°C, 4-6h) Step2->Step3 Note Critical: Stirring speed must be >500 RPM to maximize surface area. Step2->Note Step4 Quench Add Cold Water Separate Phases Step3->Step4 Step5 Purification Wash Organic Layer Distill Toluene Step4->Step5

Figure 2: Workflow for Phase Transfer Catalyzed alkylation of EDCPA in Toluene/Water.

Procedure:

  • Charge a reactor with EDCPA (10 mmol), Alkyl Halide (12 mmol), and TBAB (0.5 mmol) in Toluene (30 mL).

  • Initiate vigorous stirring (>500 RPM).

  • Add 50% NaOH (20 mL) in a single portion. Exotherm warning: Temperature may rise 5–10°C.

  • Maintain temperature at 25°C (or heat to 50°C for sterically hindered alkyl halides).

  • Mechanism Check: The organic phase will retain the color of the starting material initially but may darken.

  • Upon completion (GC/TLC), stop stirring. The layers will separate rapidly (Toluene top, NaOH bottom).

  • Discard aqueous layer. Wash toluene layer with water (2x) and brine (1x). Dry over MgSO4 and concentrate.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Conversion (Hydrolysis) Phase separation (Ester oiled out).Switch from EtOH/Water to THF/Water or add surfactant (CTAB).
Side Product: Acid (Alkylation) Moisture in solvent (Anhydrous method) or hydrolysis competition (PTC).Anhydrous: Distill THF over Na/Benzophenone. PTC: Reduce temperature; ensure NaOH concentration is >40% (reduces water activity).
Emulsion during Workup Surfactant effect of TBAB or carboxylate salts.Add saturated NaCl (brine) or a small amount of MeOH to break emulsion.

Safety & Environmental Considerations

  • Chlorinated Waste: EDCPA derivatives are halogenated. Do not mix waste streams with general organics if incineration protocols differ for halogenated compounds (potential dioxin formation during improper combustion).

  • Skin Absorption: Phenylacetates are skin-permeable. The dichlorinated analogs are potential sensitizers [1].[2] Use nitrile gloves and long sleeves.

  • Solvent Substitution:

    • Replace DCM (neurotoxin) with Ethyl Acetate or 2-MeTHF for extractions where possible.

    • Replace Benzene (carcinogen) with Toluene for PTC reactions.

References

  • PubChem.[2] (n.d.). This compound - Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Organic Syntheses. (1922). Ethyl Phenylacetate.[2][3][4][5][6][7] Org. Syn. 2, 27. Retrieved from [Link] (Adapted for dichloro-analogs).

  • Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (General reference for solvent polarity and PTC mechanics).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Ethyl Dichlorophenylacetate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for the synthesis of Ethyl Dichlorophenylacetate. This guide is designed for researchers, scientists, and drug development professionals aiming to enhance the yield and purity of this important chemical intermediate. Drawing from established chemical principles and field-proven methodologies, we will explore the critical parameters of the synthesis, troubleshoot common experimental hurdles, and provide robust protocols to ensure reproducible, high-yield results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the synthesis of this compound, providing the essential knowledge needed to approach this reaction with confidence.

Q1: What is the primary reaction mechanism for synthesizing this compound from dichlorophenylacetic acid and ethanol?

The most common and direct method is the Fischer esterification . This is an acid-catalyzed equilibrium reaction between a carboxylic acid (dichlorophenylacetic acid) and an alcohol (ethanol) to form an ester (this compound) and water.[1] The reaction is reversible, which is a critical factor in optimizing the final product yield.[2]

Q2: What is the dual role of the acid catalyst (e.g., H₂SO₄) in this reaction?

Concentrated sulfuric acid (H₂SO₄) serves two crucial functions in Fischer esterification:

  • Catalyst: It protonates the carbonyl oxygen of the dichlorophenylacetic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the ethanol.[3][4]

  • Dehydrating Agent: Sulfuric acid is a strong dehydrating agent that sequesters the water molecule produced during the reaction.[5] This removal of a product shifts the reaction equilibrium to the right, favoring the formation of the ester and thereby increasing the yield.[6]

Q3: How does Le Chatelier's Principle apply to improving the yield of this esterification?

Le Chatelier's Principle is the cornerstone of optimizing this synthesis. Since the reaction is reversible, the yield can be maximized by manipulating conditions to favor the product side.[6] There are two primary strategies:

  • Increasing Reactant Concentration: Using a large excess of one of the reactants, typically the more cost-effective and easily removable one (in this case, ethanol), will drive the equilibrium toward the ester.[1] Using the alcohol as the solvent is a common and effective approach.

  • Removing a Product: As the reaction proceeds, continuously removing the water byproduct prevents the reverse reaction (ester hydrolysis) from occurring. This can be achieved chemically with a dehydrating agent like H₂SO₄ or physically by using a Dean-Stark apparatus to azeotropically remove water.[6][7]

Q4: What are the key safety precautions I should take when handling the reagents?

Safety is paramount. Both the reactants and catalysts have significant hazards.

  • Dichlorophenylacetic Acid: This compound is harmful if swallowed and can cause serious eye damage and skin irritation.[8] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9][10]

  • Concentrated Sulfuric Acid: It is extremely corrosive and can cause severe burns. Handle with extreme care, always adding acid to other liquids slowly, never the other way around. Ensure immediate access to an emergency shower and eyewash station.

  • Ethanol: It is a flammable liquid. Ensure the reaction setup is away from ignition sources and that heating is performed using a heating mantle and not a hot plate to avoid vapor ignition.

Q5: Which analytical techniques are best for monitoring reaction progress and final product purity?

A multi-faceted approach is recommended:

  • Thin-Layer Chromatography (TLC): An excellent, rapid technique for monitoring the disappearance of the starting carboxylic acid. A simple co-spot of the starting material and the reaction mixture will show the progress.

  • Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These are quantitative methods ideal for determining the purity of the final product and identifying any byproducts.[11][12] They are essential for accurate yield calculations.

  • Infrared (IR) Spectroscopy: Useful for confirming the conversion. Look for the disappearance of the broad O-H stretch of the carboxylic acid (around 3000 cm⁻¹) and the appearance of the characteristic C-O stretch of the ester.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides definitive structural confirmation of the final product.

Part 2: Troubleshooting Guide

This section is structured to provide direct answers to specific problems you may encounter during the synthesis.

Issue 1: Low Final Yield (<70%)

Question: My final yield of this compound is consistently low. What are the most likely causes and how can I fix this?

Answer: A low yield is the most common issue and typically points to an unfavorable equilibrium or losses during work-up. Let's diagnose the potential causes.

  • Cause A: Unfavorable Equilibrium The Fischer esterification can reach equilibrium with as low as 65-70% ester yield if a 1:1 molar ratio of reactants is used.[13][14]

    • Solution 1: Increase Ethanol Concentration. The most effective way to shift the equilibrium is to use a significant molar excess of ethanol. Using ethanol as the reaction solvent is a standard and effective practice that can push yields well above 90%.[13]

    • Solution 2: Actively Remove Water. If using a solvent other than ethanol (e.g., toluene), employ a Dean-Stark apparatus. This physically removes water as an azeotrope, preventing the reverse reaction and pulling the reaction to completion.[7][15]

  • Cause B: Insufficient Catalysis or Reaction Time The reaction may be proceeding too slowly or not reaching completion within your allotted time.

    • Solution: Ensure a sufficient catalytic amount of concentrated sulfuric acid is used (typically 1-5 mol%). Monitor the reaction via TLC until the dichlorophenylacetic acid spot is no longer visible. The reaction often requires several hours at reflux to reach completion.[16]

  • Cause C: Inefficient Work-up and Product Loss Significant product can be lost during the purification steps.

    • Solution: During the aqueous work-up, ensure the pH of the aqueous layer is basic after the sodium bicarbonate wash to confirm all acidic components have been neutralized and removed.[17][18] Use a brine (saturated NaCl solution) wash to reduce the solubility of the ester in the aqueous layer, improving the separation. Ensure the organic layer is thoroughly dried with an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) before solvent evaporation, as residual water can lower the yield and complicate distillation.

Table 1: Effect of Reactant Molar Ratio on Theoretical Yield in Fischer Esterification
Molar Ratio (Acid:Alcohol)Approximate Equilibrium YieldRecommendation
1:1~65-70%Not recommended for high-yield synthesis.
1:10~97%Highly effective; a significant excess of alcohol drives the reaction forward.
1:100 (Alcohol as Solvent)>99%Optimal for maximizing conversion of the limiting reagent (the acid).
Issue 2: Formation of Significant Byproducts

Question: My final product is contaminated with significant impurities. What are they and how can I prevent them?

Answer: Impurities compromise purity and complicate purification. Identifying the source is key to prevention.

  • Byproduct A: Unreacted Dichlorophenylacetic Acid This is the most common impurity, resulting from an incomplete reaction.

    • Prevention: Implement the solutions for low yield described above (excess ethanol, water removal, sufficient reaction time).

    • Removal: During the work-up, a thorough wash with a saturated sodium bicarbonate (NaHCO₃) solution will deprotonate the acidic carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer.[17][18]

  • Byproduct B: Diethyl Ether At high temperatures, the acid catalyst can promote the dehydration of two ethanol molecules to form diethyl ether.

    • Prevention: Maintain a controlled reflux temperature. Avoid excessive, vigorous heating. Diethyl ether is highly volatile and is typically removed during solvent evaporation.

  • Byproduct C: 2,2-Dichlorophenylacetamide (Alternative Nitrile Route) If you are synthesizing the ester from 2,2-dichlorophenylacetonitrile, the formation of the corresponding amide is a known side reaction, especially if the amount of water is not carefully controlled.[19]

    • Prevention: According to the established process, the molar ratio of water to the nitrile is critical. Using more than 1 mole of water per mole of nitrile is recommended to suppress amide formation and favor the ester.[19]

Issue 3: Difficulty in Product Purification

Question: I'm struggling to purify the crude product by distillation. What should I consider?

Answer: Proper distillation requires the crude product to be free of non-volatile and certain volatile impurities.

  • Problem: Bumping or Incomplete Distillation This often occurs if non-volatile impurities, such as residual salts or unreacted carboxylic acid, are present.

    • Solution: Ensure the work-up procedure was thorough. The crude product should be a clear oil after the solvent is evaporated. If it is cloudy or contains solids, it may need to be redissolved, washed again, and re-dried before distillation.

  • Problem: Product Decomposition this compound has a relatively high boiling point (approx. 156 °C at 24 Torr).[20] Distillation at atmospheric pressure may require temperatures high enough to cause decomposition.

    • Solution: Use vacuum distillation. Reducing the pressure significantly lowers the boiling point, allowing for a clean separation at a lower temperature, which preserves the integrity of the product.

Part 3: Experimental Protocols
Optimized Protocol for this compound Synthesis

This protocol is designed to maximize yield through the application of the principles discussed above.

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add dichlorophenylacetic acid (e.g., 0.1 mol).

  • Reagent Addition: Add absolute ethanol (e.g., 10 molar equivalents or enough to act as the solvent, ~100 mL). Begin stirring to dissolve the acid.

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (0.005 mol, ~0.25 mL) to the stirring solution.

  • Reflux: Heat the mixture to a gentle reflux using a heating mantle. Let the reaction proceed for 4-6 hours. Monitor the reaction's progress by TLC.

  • Cooling & Quenching: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing 200 mL of cold water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent like ethyl acetate (2 x 50 mL).[21] Combine the organic layers.

  • Neutralization: Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 50 mL) until CO₂ evolution ceases. Check the pH of the final aqueous wash to ensure it is neutral or slightly basic.

  • Final Wash: Wash the organic layer with brine (1 x 50 mL) to remove excess water.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude oil by vacuum distillation to obtain pure this compound.

Part 4: Visualizations
Fischer Esterification Mechanism

Fischer_Esterification cluster_step1 Step 1: Protonation of Carbonyl cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Proton Transfer cluster_step4 Step 4: Elimination of Water cluster_step5 Step 5: Deprotonation Acid R-C(=O)OH Protonated_Acid R-C(=O+)OH₂ Acid->Protonated_Acid Catalyst Tetrahedral_Intermediate1 R-C(OH)₂(O+HR') Protonated_Acid->Tetrahedral_Intermediate1 Attack Protonated_Acid->Tetrahedral_Intermediate1 H_plus H⁺ Tetrahedral_Intermediate2 R-C(OH)(O+H₂)OR' Tetrahedral_Intermediate1->Tetrahedral_Intermediate2 Intramolecular Tetrahedral_Intermediate1->Tetrahedral_Intermediate2 Alcohol R'-OH Protonated_Ester R-C(=O+H)OR' Tetrahedral_Intermediate2->Protonated_Ester Tetrahedral_Intermediate2->Protonated_Ester Water H₂O Tetrahedral_Intermediate2->Water Leaving Group Ester R-C(=O)OR' Protonated_Ester->Ester Regenerates Catalyst Protonated_Ester->Ester H_plus_regen H⁺ Protonated_Ester->H_plus_regen

Caption: The acid-catalyzed mechanism of Fischer Esterification.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield (<70%) Detected Check_Reaction Check Reaction Completion via TLC/GC Start->Check_Reaction Incomplete Reaction Incomplete Check_Reaction->Incomplete No Complete Reaction Complete Check_Reaction->Complete Yes Increase_Time Increase Reflux Time & Re-check Incomplete->Increase_Time Check_Workup Review Work-up Procedure Complete->Check_Workup Check_Reagents Review Reagent Stoichiometry Increase_Time->Check_Reagents Excess_Alcohol Is Alcohol in large excess (e.g., >10 eq.)? Check_Reagents->Excess_Alcohol Use_Excess Use Ethanol as Solvent or Increase to >10 eq. Excess_Alcohol->Use_Excess No Water_Removal Is water being actively removed? Excess_Alcohol->Water_Removal Yes Use_Excess->Water_Removal Use_Dean_Stark Use Dean-Stark Apparatus or ensure H₂SO₄ is conc. Water_Removal->Use_Dean_Stark No Final_Purification Review Purification (Distillation) Water_Removal->Final_Purification Yes Use_Dean_Stark->Final_Purification Bicarb_Wash Was Bicarbonate wash thorough? (No more CO₂ evolution) Check_Workup->Bicarb_Wash Repeat_Wash Repeat Bicarbonate & Brine Wash Bicarb_Wash->Repeat_Wash No Drying_Step Was organic layer completely dry before solvent removal? Bicarb_Wash->Drying_Step Yes Repeat_Wash->Drying_Step Redry Re-dry with fresh MgSO₄ Drying_Step->Redry No Drying_Step->Final_Purification Yes Redry->Final_Purification

Caption: A decision tree for diagnosing and resolving low yield issues.

References
  • Google Patents. (2015). CN105061210A - Preparation method for ethyl 2-chloroacetoacetate.
  • Organic Syntheses. (n.d.). Ethyl phenylacetate. Retrieved from [Link]

  • Khan Academy. (n.d.). Fischer esterification (video). Retrieved from [Link]

  • JoVE. (2020). Esterification - Concept. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • YouTube. (2023). Make Ethyl Chloroacetate Synthesis with Dean Stark. Retrieved from [Link]

  • Quora. (2020). Why is sulfuric acid used in esterification?. Retrieved from [Link]

  • Google Patents. (1983). EP0075356A1 - Process for the preparation of 2,2-Dichlorophenylacetic acid esters.
  • Google Patents. (2016). CN105693509A - Method for continuously synthesizing ethyl 4-chloroacetoacetates.
  • Google Patents. (2013). CN101941905B - Method for producing ester of 2, 4-dichlorphenoxyacetic acid.
  • PubChem. (n.d.). Ethyl dichloroacetate. Retrieved from [Link]

  • New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: 2,4-D. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Use of concentrated sulfuric acid in Fischer esterification. Retrieved from [Link]

  • Journal of Chemical Education and Research Practice. (2025). Improving 1,2-Ethylene Dichloride Yield and Purity with Reducing Carbon Emissions from Ethylene through Waste Treatment. Retrieved from [Link]

  • Reddit. (2020). How can I improve the yield of my Fischer Esterification?. Retrieved from [Link]

  • Google Patents. (2014). CN104177257A - Purification method of ethyl acetate.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods for Dichlorvos. Retrieved from [Link]

  • MDPI. (2021). Integration of the Process for Production of Ethyl Acetate by an Enhanced Extraction Process. Retrieved from [Link]

  • YouTube. (2016). Fischer Esterification Reaction Mechanism. Retrieved from [Link]

  • ResearchGate. (2016). How to purify esterification product?. Retrieved from [Link]

  • Quora. (2020). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters?. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods for 1,1-Dichloroethane. Retrieved from [Link]

  • Patsnap. (2025). How Ethyl Acetate Improves Chemical Synthetic Routes?. Retrieved from [Link]

  • Sunrise Cooperative. (2017). Safety Data Sheet - PCT. Retrieved from [Link]

  • Royal Society of Chemistry. (2012). Interlaboratory validation of an environmental monitoring method for trace analysis of endocrine disrupting compounds. Retrieved from [Link]

  • JoVE. (2020). Esterification - Prep. Retrieved from [Link]

  • University of Calgary. (n.d.). Experiment 10: Fischer Esterification. Retrieved from [Link]

  • ScienceDirect. (n.d.). Analytical methods for human biomonitoring of pesticides. A review. Retrieved from [Link]

  • Reddit. (2024). Esterification not Working (Separation). Retrieved from [Link]

Sources

Stability of Ethyl dichlorophenylacetate under different conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Ethyl Dichlorophenylacetate (CAS No. 5317-66-8). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. As a Senior Application Scientist, my goal is to synthesize technical accuracy with practical, field-proven insights to help you navigate the complexities of its stability.

I. Overview of this compound Stability

This compound is an ester that, like many esters, is susceptible to degradation under various environmental conditions. Understanding its stability profile is critical for ensuring the integrity of your experimental results, the quality of pharmaceutical preparations, and for meeting regulatory requirements. The primary degradation pathway for esters is hydrolysis, which can be catalyzed by acidic or basic conditions.[1] Additionally, thermal and photolytic stress can lead to decomposition.

This guide will walk you through the potential stability issues, how to test for them, and how to troubleshoot common problems.

II. Frequently Asked Questions (FAQs) on Stability

Here are some common questions we receive regarding the stability of this compound:

Q1: What are the main factors that can cause this compound to degrade?

A1: The primary degradation pathways for this compound are:

  • Hydrolysis: Reaction with water, which is significantly accelerated by the presence of acids or bases, leading to the formation of dichlorophenylacetic acid and ethanol.

  • Thermal Stress: Exposure to high temperatures can cause decomposition.

  • Photolytic Stress: Exposure to light, particularly UV light, can induce degradation.[2][3]

  • Incompatible Solvents and Reagents: As a reactive ester, it is incompatible with strong acids, bases, acid chlorides, acid anhydrides, and oxidizing agents.

Q2: What are the expected degradation products of this compound?

A2: The most likely degradation products are:

  • Under Hydrolytic Conditions: Dichlorophenylacetic acid and ethanol are the primary products.

  • Under Thermal and Photolytic Conditions: The degradation pathways are less predictable without specific experimental data. However, potential reactions could include decarboxylation, dechlorination, or rearrangement of the phenyl ring. It is crucial to perform forced degradation studies to identify these products.[4]

Q3: How should I properly store this compound to ensure its stability?

A3: To maintain the integrity of this compound, it should be stored in a tightly sealed container, protected from moisture and light, in a cool, dry, and well-ventilated area. Avoid storage with incompatible materials such as strong acids, bases, and oxidizing agents.

Q4: I am observing unexpected peaks in my chromatogram when analyzing a sample containing this compound. Could this be due to degradation?

A4: Yes, the appearance of new peaks in your chromatogram is a strong indication of degradation. These peaks could correspond to dichlorophenylacetic acid, or other byproducts from thermal or photolytic degradation. It is essential to develop a stability-indicating analytical method to separate and quantify the parent compound from its degradation products.[5][6][7]

III. Troubleshooting Guide: Common Stability-Related Issues

This section addresses specific problems you might encounter during your experiments and provides actionable solutions.

Problem Potential Cause Troubleshooting Steps & Explanations
Low Assay Value of this compound Hydrolytic Degradation: The compound may have been exposed to acidic or basic conditions, or moisture.1. Check pH of Solutions: Ensure all solvents and solutions are neutral and free of acidic or basic contaminants. 2. Use Anhydrous Solvents: If the reaction is sensitive to water, use freshly distilled or commercially available anhydrous solvents. 3. Control Reaction Time and Temperature: For reactions in aqueous media, minimize reaction time and temperature to reduce the extent of hydrolysis.
Appearance of Unknown Impurities in Analysis Thermal Degradation: The compound may have been exposed to excessive heat during the experiment or storage.1. Optimize Temperature: If heating is necessary, perform experiments at the lowest effective temperature. 2. Monitor for Degradation: Use a stability-indicating analytical method to monitor for the appearance of degradation products at different temperatures. 3. Proper Storage: Ensure the compound is stored at the recommended temperature.
Photolytic Degradation: Exposure to light, especially UV light, can cause degradation.1. Protect from Light: Conduct experiments in amber glassware or under light-protected conditions. 2. Photostability Testing: If the compound will be exposed to light in its final application, perform photostability studies as per ICH Q1B guidelines.[3][8]
Inconsistent Results Between Batches Variable Storage Conditions: Different batches may have been stored under varying conditions, leading to different levels of degradation.1. Standardize Storage: Implement and document standardized storage conditions for all batches. 2. Re-test Older Batches: If you suspect degradation in an older batch, re-analyze it using a validated stability-indicating method.
Poor Peak Shape or Resolution in HPLC Analysis Co-elution of Degradation Products: The analytical method may not be able to separate the parent compound from its degradation products.1. Method Re-development: Develop a stability-indicating HPLC method. This often involves adjusting the mobile phase composition, pH, column type, and gradient profile to achieve adequate separation. 2. Use of Orthogonal Techniques: Consider using a different analytical technique, such as UPLC-MS, to confirm the identity of the peaks.[9][10]

IV. Experimental Protocols for Stability Assessment

To proactively assess the stability of this compound, it is recommended to perform forced degradation studies. These studies involve subjecting the compound to stress conditions to generate potential degradation products and to develop a stability-indicating analytical method.[11][12][13]

A. General Protocol for Forced Degradation Studies
  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Subject aliquots of the stock solution to the following stress conditions:

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Keep at room temperature for 1 hour.

    • Neutral Hydrolysis: Add an equal volume of water. Heat at 60°C for 24 hours.

    • Oxidative Degradation: Add an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to 105°C for 24 hours.

    • Photolytic Degradation: Expose the solution to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[3]

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control sample. Look for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

B. Development of a Stability-Indicating HPLC Method

A robust stability-indicating HPLC method is crucial for accurately quantifying this compound in the presence of its degradation products.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3-7) and an organic solvent (e.g., acetonitrile or methanol) is often effective.

  • Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance (e.g., 220-280 nm).

  • Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

V. Visualization of Potential Degradation Pathways

The following diagrams illustrate the expected degradation pathways for this compound based on general chemical principles.

Hydrolysis EDPA This compound H2O_H H₂O / H⁺ (Acidic) EDPA->H2O_H H2O_OH H₂O / OH⁻ (Basic) EDPA->H2O_OH DCPA Dichlorophenylacetic Acid H2O_H->DCPA EtOH Ethanol H2O_H->EtOH H2O_OH->DCPA H2O_OH->EtOH

Caption: Acid and Base-Catalyzed Hydrolysis of this compound.

Stress_Degradation_Workflow cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_outcome Outcome Acid Acidic Hydrolysis HPLC Stability-Indicating HPLC Acid->HPLC Base Basic Hydrolysis Base->HPLC Neutral Neutral Hydrolysis Neutral->HPLC Oxidative Oxidative Stress Oxidative->HPLC Thermal Thermal Stress Thermal->HPLC Photo Photolytic Stress Photo->HPLC LCMS LC-MS for Identification HPLC->LCMS Method Validated Stability-Indicating Method HPLC->Method Pathway Degradation Pathway Elucidation LCMS->Pathway EDPA This compound Sample EDPA->Acid EDPA->Base EDPA->Neutral EDPA->Oxidative EDPA->Thermal EDPA->Photo

Caption: Workflow for Forced Degradation Studies.

VI. Conclusion

VII. References

  • Method Validation for Stability Indicating Method of Related Substance in Active Pharmaceutical Ingredients Dabigatran Etexilate Mesylate by Reverse Phase Chromatography. Longdom Publishing. Available at: [Link]

  • Identification and structural elucidation of two process impurities and stress degradants in darifenacin hydrobromide active pharmaceutical ingredient by LC-ESI/MSn. Analyst (RSC Publishing). Available at: [Link]

  • Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. PMC - NIH. Available at: [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Available at: [Link]

  • Development, validation and application of a stability indicating HPLC method to quantify lidocaine from polyethylene-co-vinyl a. SciSpace. Available at: [Link]

  • LC–MS/MS Characterization of Forced Degradation Products of Tetrabenazine. Hilaris Publisher. Available at: [Link]

  • LC-MS/MS characterization of the forced degradation products of ezetemibe: Development and validation of a stability-indicating UPLC method. ResearchGate. Available at: [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]

  • Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems. Frontiers. Available at: [Link]

  • Hydrolysis of Esters. Chemistry LibreTexts. Available at: [Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. Available at: [Link]

  • Reaction Rate of the Alkaline Hydrolysis of Ethyl Acetate. J-STAGE. Available at: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available at: [Link]

  • Impurity Profiling And Degradation Study: A Review. IJRAR.org. Available at: [Link]

  • Utilizing UPLC-MS for Conducting Forced Degradation Studies. Waters Corporation. Available at: [Link]

  • (PDF) Kinetic Studies on Saponification of Ethyl Acetate Using an Innovative Conductivity-Monitoring Instrument with a Pulsating Sensor. ResearchGate. Available at: [Link]

  • Formulation, release and stability studies of diclofenac topical dosage forms. Scilit. Available at: [Link]

  • Development and Validation of Stability Indicating Rp-Hplc Method for Simultaneous Estimation of Mefenamic Acid and Dicyclomine. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Room-Temperature Decomposition of the Ethaline Deep Eutectic Solvent. PubMed Central. Available at: [Link]

  • Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems. PMC - NIH. Available at: [Link]

  • Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. CONICET. Available at: [Link]

  • (PDF) The ICH guidance in practice: Stress degradation studies on aceclofenac and development of a validated stability-indicating reversed-phase HPLC assay in tablet dosage form. ResearchGate. Available at: [Link]

  • ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. IKEV. Available at: [Link]

  • KINETICS OF HYDROLYSIS OF ETHYL ACETATE. Columbia University. Available at: [Link]

  • Ethyl Acetate Saponification Kinetics. Scribd. Available at: [Link]

  • Analytical upgrade of a methodology based on UHPLC-MS/MS for the analysis of endocrine disrupting compounds in greywater. OAE Publishing Inc.. Available at: [Link]

  • Development and stability evaluation of enteric coated Diclofenac sodium tablets using Sureteric. An-Najah Staff. Available at: [Link]

  • Discuss Kinetics of Saponification of ethyl acetate. Edmerls. Available at: [Link]

  • impurity profiling and drug characterization: backdrop and approach. PHARMACEUTICAL SCIENCES. Available at: [Link]

  • THERMAL DEGRADATION PRODUCTS OF POLYTETRAFLUOROETHYLENE (PTFE) UNDER ATMOSPHERIC CONDITION. Dioxin 20XX International Symposium. Available at: [Link]

  • Reaction rate and activation energy of the acid hydrolysis of ethyl acetate. Pro-Lehrsysteme. Available at: [Link]

  • Photostability of Pharmaceuticals. Klimatest. Available at: [Link]

  • The Hydrolysis of Diclofenac Esters. Monash. Available at: [Link]

  • Humic Substance Photosensitized Degradation of Phthalate Esters Characterized by 2H and 13C Isotope Fractionation. ACS Publications. Available at: [Link]

  • Comparative Study of Kinetics of Saponification of Ethyl Acetate by pH Method and Titration Method. Asian Journal of Pharmaceutical Analysis. Available at: [Link]

  • Thermal decomposition of 1-ethyl-3- methylimidazolium acetate. ChemRxiv. Available at: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available at: [Link]

  • Chemical Stability of Drug Substances: Strategies in Formulation Development. ManTech Publications. Available at: [Link]

  • Determination of rate of reaction and rate constant of the hydrolysis of ester (ethyl acetate) with alkali(sodium hydroxide). International Journal of Engineering and Management Research. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. NIH. Available at: [Link]

  • Photostability testing theory and practice. Q1 Scientific. Available at: [Link]

  • Determination of the Expression Rate of Ethyl Acetate Hydrolysis Reaction Depending on the Temperature. DergiPark. Available at: [Link]

  • stability of pharmaceutical preparations. MINAR International Journal of Applied Sciences and Technology. Available at: [Link]

  • Kinetic Studies on Saponification of Ethyl Acetate by the Conductance Method. Lu Le Laboratory. Available at: [Link]

  • Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. PMC - NIH. Available at: [Link]

  • Identification of Toxic Impurities in Technical Grades of Pesticides Designated as Substitute Chemicals. epa nepis. Available at: [Link]

  • Proposed degradation pathways for plant-derived aromatic compounds.... ResearchGate. Available at: [Link]

  • High temperature dependence of 2,4-dichlorophenoxyacetic acid degradation by Fe3+/H(2)O(2) system. PubMed. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to Ethyl Dichlorophenylacetate and Other Alkylating Agents in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the selection of an appropriate alkylating agent is a critical decision that dictates the efficiency, selectivity, and overall success of a synthetic route. While classic alkylating agents such as alkyl halides and sulfonates are ubiquitous, more specialized reagents offer unique advantages for specific transformations. This guide provides an in-depth comparison of ethyl dichlorophenylacetate with other common alkylating agents, offering insights into its reactivity, applications, and performance based on available experimental data and established chemical principles.

Introduction to Alkylating Agents: A Chemist's Toolkit

Alkylating agents are a broad class of compounds that introduce an alkyl group into a molecule through the formation of a new carbon-carbon or carbon-heteroatom bond.[1] Their utility spans from the synthesis of fine chemicals and pharmaceuticals to their role as chemotherapeutic agents that modify the DNA of cancer cells.[1][2] The reactivity of an alkylating agent is fundamentally governed by the nature of the alkyl group, the leaving group, and the reaction conditions.[3]

This guide will focus on a comparative analysis of this compound, a less conventional alkylating agent, against a backdrop of more traditional choices. We will delve into the nuances of its chemical behavior and explore scenarios where its unique structural features can be leveraged for synthetic advantage.

This compound: Structure and Reactivity Profile

This compound can refer to several isomers, with the chlorine atoms substituted on the phenyl ring or on the α-carbon of the acetate moiety. This guide will primarily focus on ethyl α,α-dichlorophenylacetate (CAS 5317-66-8), a geminal dihalide, as its reactivity profile offers a more distinct comparison to conventional monofunctional alkylating agents.[4]

Chemical and Physical Properties:

PropertyValueReference(s)
Chemical Formula C₁₀H₁₀Cl₂O₂[4]
Molecular Weight 233.09 g/mol [5]
Appearance Clear, colorless to yellowish liquid[4]
Boiling Point 147 °C at 2.10³ Pa[3]

The presence of two chlorine atoms on the α-carbon significantly influences the reactivity of ethyl α,α-dichlorophenylacetate. The gem-dichloro group enhances the electrophilicity of the α-carbon, making it susceptible to nucleophilic attack. However, the steric bulk of the two chlorine atoms and the phenyl group can also play a role in modulating its reactivity compared to simpler alkyl halides.

Comparative Analysis with Other Alkylating Agents

The choice of an alkylating agent is a multifactorial decision. Below is a comparison of this compound with other common classes of alkylating agents.

Alkyl Halides (e.g., Benzyl Bromide, Ethyl Iodide)

Alkyl halides are the most common class of alkylating agents, valued for their commercial availability and broad utility.

  • Reactivity: The reactivity of alkyl halides follows the trend I > Br > Cl > F for the leaving group. Benzyl bromide is a highly reactive benzylating agent due to the stability of the incipient benzylic carbocation in Sₙ1-type reactions and the good leaving group ability of bromide.[6]

  • Comparison with Ethyl α,α-dichlorophenylacetate:

    • Leaving Group: Chloride is a less effective leaving group than bromide or iodide, which may render ethyl α,α-dichlorophenylacetate less reactive than its corresponding bromo or iodo counterparts in Sₙ2 reactions.[6]

    • Steric Hindrance: The presence of two chlorine atoms and a phenyl group at the reaction center of ethyl α,α-dichlorophenylacetate presents greater steric hindrance compared to a primary alkyl halide like ethyl iodide or even benzyl bromide. This can make it less suitable for reactions with sterically demanding nucleophiles.

    • Unique Reactivity: The gem-dichloro functionality of ethyl α,α-dichlorophenylacetate opens up reaction pathways not accessible to simple alkyl halides. For instance, it can serve as a precursor to α-keto esters.[7][8]

Sulfonates (e.g., Methyl Tosylate, Ethyl Mesylate)

Alkyl sulfonates are excellent alkylating agents due to the exceptional leaving group ability of the sulfonate group (e.g., tosylate, mesylate, triflate).

  • Reactivity: Sulfonates are generally more reactive than the corresponding alkyl chlorides and bromides and are often used when a high degree of reactivity is required.

  • Comparison with Ethyl α,α-dichlorophenylacetate:

    • Sulfonates are typically preferred for achieving high yields in standard alkylations of alcohols, phenols, and amines under milder conditions.

    • Ethyl α,α-dichlorophenylacetate's utility lies not in its general alkylating power, which is likely lower than that of sulfonates, but in the introduction of a dichloromethylphenylacetyl moiety, which can be a valuable synthetic intermediate.

Synthetic Applications and Experimental Insights

While direct comparative studies are scarce, the synthetic utility of this compound and related α,α-dihalo esters can be inferred from their application in specific named reactions and as precursors to valuable functional groups.

Darzens Condensation

The Darzens reaction is a classic method for the synthesis of α,β-epoxy esters (glycidic esters) from the reaction of an α-haloester with a ketone or aldehyde in the presence of a base.[9] While typically performed with α-chloro or α-bromo esters, the use of an α,α-dihalo ester like this compound would be expected to lead to a chloro-substituted glycidic ester, a potentially useful intermediate for further transformations.

Darzens_Reaction cluster_0 Darzens Condensation with this compound reagents Ketone/Aldehyde + this compound base Base reagents->base Deprotonation intermediate Halohydrin Intermediate base->intermediate Nucleophilic Attack product α-Chloro-α-phenyl-α,β-epoxy Ester intermediate->product Intramolecular Sₙ2

Caption: Proposed Darzens condensation pathway.

Reformatsky Reaction

The Reformatsky reaction involves the reaction of an α-haloester with a carbonyl compound in the presence of metallic zinc to form a β-hydroxy ester.[10][11] The reaction proceeds through the formation of an organozinc intermediate. The use of ethyl α,α-dichlorophenylacetate in a Reformatsky-type reaction could potentially lead to the formation of α-chloro-β-hydroxy esters.

Reformatsky_Reaction start This compound + Zn organozinc Organozinc Intermediate (Reformatsky Reagent) start->organozinc addition Nucleophilic Addition organozinc->addition carbonyl Ketone or Aldehyde carbonyl->addition product α-Chloro-β-hydroxy Ester addition->product

Caption: Reformatsky reaction workflow.

Precursor to α-Keto Esters

A significant application of α,α-dihalo esters is their conversion to α-keto esters, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules.[7][12] Hydrolysis of ethyl α,α-dichlorophenylacetate can yield the corresponding α-keto ester, ethyl phenylglyoxylate.

Experimental Protocol: Synthesis of Ethyl 2,2-dichlorophenylacetate

The following protocol is adapted from a patented procedure for the synthesis of ethyl 2,2-dichlorophenylacetate.[3]

Materials:

  • 2,2-dichlorophenylacetonitrile

  • Ethanol

  • Water

  • Hydrogen chloride gas

  • Diethyl ether

  • Sodium bicarbonate solution

  • Magnesium sulfate

Procedure:

  • In a 250 ml flask equipped with a stirrer, thermometer, and gas inlet tube, combine 2,2-dichlorophenylacetonitrile, ethanol, and water.

  • Cool the mixture to 10 °C.

  • Saturate the mixture with hydrogen chloride gas while maintaining the temperature at approximately 20 °C by cooling.

  • After about 1 hour of gas introduction, allow the reaction to proceed for an additional 3 hours at roughly 25 °C.

  • Pour the reaction mixture into water and extract with diethyl ether.

  • Neutralize the ether extract with a sodium bicarbonate solution to a pH of 8.

  • Dry the ether layer with magnesium sulfate.

  • Evaporate the ether to obtain the crude product. The patent reports a yield of approximately 75% for the ethyl ester.[3]

Choosing the Right Alkylating Agent: A Decision Framework

The selection of an appropriate alkylating agent requires careful consideration of several factors:

  • Nature of the Nucleophile: Strong, sterically unhindered nucleophiles may react well with a range of alkylating agents, while weaker or bulkier nucleophiles may require more reactive agents like alkyl sulfonates.

  • Desired Functional Group: If the goal is simply to introduce a standard alkyl or benzyl group, common alkyl halides or sulfonates are often the most cost-effective and efficient choice. However, if the target molecule requires the unique structural motif provided by a specialized reagent like this compound, its use is warranted.

  • Reaction Conditions: The stability of the substrate and other functional groups in the molecule will dictate the permissible reaction conditions (e.g., temperature, basicity). Less reactive alkylating agents may require harsher conditions, which could be incompatible with sensitive substrates.

  • Potential for Side Reactions: Highly reactive alkylating agents can sometimes lead to over-alkylation or reactions with other nucleophilic sites in the molecule. A less reactive agent might offer greater selectivity.

Caption: Decision tree for selecting an alkylating agent.

Conclusion

This compound, particularly the α,α-dichloro isomer, represents a specialized tool in the synthetic chemist's arsenal. While it may not possess the broad, general utility of common alkylating agents like benzyl bromide or methyl tosylate, its unique gem-dihalo functionality provides access to valuable synthetic intermediates, such as α-chloro-substituted glycidic esters, α-chloro-β-hydroxy esters, and α-keto esters. Its reactivity is a balance of the activating effect of the two chlorine atoms and the steric hindrance they impose, along with the moderate leaving group ability of chloride.

The decision to employ this compound should be driven by the specific structural requirements of the target molecule. For straightforward alkylations, traditional reagents are generally more efficient. However, for the synthesis of complex molecules where the dichloromethylphenylacetyl unit is a key building block, this compound is an invaluable reagent. Further research into the direct comparison of this and other specialized alkylating agents under standardized conditions would be highly beneficial to the scientific community.

References

  • Darzens Reaction. (n.d.). In Wikipedia. Retrieved January 28, 2026, from [Link]

  • Darzens Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 28, 2026, from [Link]

  • E.P.A. (n.d.). Benzeneacetic acid, alpha,alpha-dichloro-, ethyl ester. PubChem. Retrieved January 28, 2026, from [Link]

  • Ebbs, S. (2023). Alkylating agents in chemotherapy. Research Starters.
  • ECHA. (n.d.). Benzeneacetic acid, alpha,alpha-dichloro-, ethyl ester. ECHA. Retrieved January 28, 2026, from [Link]

  • Google Patents. (n.d.). Process for the preparation of 2,2-Dichlorophenylacetic acid esters.
  • Hudlicky, T., & Reed, J. W. (2007). The Art of Organic Synthesis. John Wiley & Sons.
  • Reformatsky Reaction. (n.d.). In Wikipedia. Retrieved January 28, 2026, from [Link]

  • ResearchGate. (n.d.). Alkylating Agents. Retrieved January 28, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Enantioselective Reformatsky reaction of ethyl iododifluoroacetate with ketones. Retrieved January 28, 2026, from [Link]

  • Unknown. (n.d.). This compound (DCPAE). Chloritech Industries. Retrieved January 28, 2026, from [Link]

  • Wasserman, H. H., & Parr, J. (2002). Vicinal Polycarbonyl Compounds. In Science of Synthesis. Thieme.
  • Yadav, J. S., Reddy, B. V. S., Reddy, P. N., & Rao, M. S. (2003). A mild and efficient method for the synthesis of α-keto esters from α,α-dihalo esters. Synthesis, 2003(9), 1387-1389.
  • Zhang, X., & Wang, J. (2005). A new one-pot approach for the synthesis of aryl α-keto ester based on the diazo transfer and oxidation of diazo group. Tetrahedron Letters, 46(16), 2817-2820.
  • Ouyang, L., Liao, J. H., Xia, Y. P., & Luo, R. S. (2020). Access to β-Hydroxyl Esters via Copper-Catalyzed Reformatsky Reaction of Ketones and Aldehydes. Synlett, 31(14), 1418-1422.
  • Chattopadhyay, A., & Salaskar, A. (2000). A Practical Method for the Reformatsky Reaction of Aldehydes. Synthesis, 2000(04), 561-564.
  • Ma, M., Li, C., Peng, L., Xie, F., Zhang, X., & Wang, J. (2005). An efficient synthesis of aryl α-keto esters. Tetrahedron, 61(21), 5045-5049.
  • Nicolaou, K. C., et al. (2005). Total Synthesis of (−)-Hopeanol. Journal of the American Chemical Society, 127(42), 14878-14887.
  • LibreTexts. (2021).
  • LibreTexts. (2021).
  • LibreTexts. (2021). The Darzens Reaction. Chemistry LibreTexts.
  • Organic Syntheses. (n.d.). ETHYL DIETHOXYACETATE. Retrieved January 28, 2026, from [Link]

  • Organic Syntheses. (n.d.). ETHYL β,β-PENTAMETHYLENEGLYCIDATE. Retrieved January 28, 2026, from [Link]

  • PubMed. (n.d.). Kinetic studies of the reactions of alpha-chloroacetanilides with benzylamines in dimethyl sulfoxide. Retrieved January 28, 2026, from [Link]

  • Beilstein Journals. (2022). Vicinal ketoesters – key intermediates in the total synthesis of natural products. Retrieved January 28, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to HPLC Method Validation for Ethyl Dichlorophenylacetate Analysis

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Comparison and Best Practices Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[1][2] This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of Ethyl dichlorophenylacetate, a key intermediate in the synthesis of various pharmaceutical compounds.

This document moves beyond a simple checklist of validation parameters. It delves into the causality behind experimental design, offers a framework for creating a self-validating protocol, and compares two distinct reversed-phase HPLC methods to illustrate how subtle changes in chromatographic conditions can significantly impact performance. All procedures and acceptance criteria are grounded in the authoritative guidelines of the International Council for Harmonisation (ICH), specifically the Q2(R1) "Validation of Analytical Procedures: Text and Methodology".[2][3][4]

Methodology Comparison: The Foundation of Analysis

The objective is to quantify this compound as an active pharmaceutical ingredient (API). We will compare two common reversed-phase HPLC methods to highlight key performance differences.

Method A: The Workhorse (C18 Column)

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile:Water (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 230 nm

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Method B: The Alternative (Phenyl-Hexyl Column)

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Methanol:Water (70:30 v/v)

  • Flow Rate: 1.2 mL/min

  • Detection: UV at 230 nm

  • Column Temperature: 35°C

  • Injection Volume: 10 µL

The choice of a C18 column in Method A is based on its versatility and robustness for a wide range of non-polar to moderately polar compounds. Method B employs a Phenyl-Hexyl column, which offers alternative selectivity through π-π interactions, potentially beneficial for aromatic compounds like this compound.

The Validation Gauntlet: A Parameter-by-Parameter Breakdown

An analytical method's validation is a holistic process, demonstrating its suitability for its intended purpose.[1] The following sections detail the experimental protocols for each validation characteristic, comparing the performance of Method A and Method B.

System Suitability Testing (SST)

Expertise & Experience: Before any validation run, and indeed before any routine analysis, SST is performed to ensure the chromatographic system is operating correctly.[5][6] It is the first line of defense against system-related errors. Key parameters include repeatability (precision of replicate injections), tailing factor, and theoretical plates (column efficiency).[7]

Experimental Protocol:

  • Prepare a standard solution of this compound at the target test concentration (e.g., 100 µg/mL).

  • Inject this solution six consecutive times.

  • Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for the peak area.

  • Determine the tailing factor and theoretical plates for the first injection.

Acceptance Criteria & Comparative Data:

ParameterAcceptance CriteriaMethod A ResultMethod B Result
%RSD for Peak Area ≤ 2.0%[8]0.85%1.10%
Tailing Factor (T) ≤ 2.0[8]1.21.4
Theoretical Plates (N) > 200075006200

Interpretation: Both methods comfortably meet the system suitability criteria. Method A shows slightly better precision and column efficiency, suggesting a more robust system performance under these conditions.

Specificity (Selectivity)

Expertise & Experience: Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For this, we perform forced degradation studies to ensure that any resulting degradation peaks do not interfere with the main analyte peak.

Experimental Protocol:

  • Expose solutions of this compound to acidic (0.1N HCl), basic (0.1N NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (UV light) stress conditions.

  • Analyze the stressed samples, along with an unstressed standard and a blank (diluent), using both HPLC methods.

  • Assess peak purity of the this compound peak in the stressed samples using a photodiode array (PDA) detector.

Comparative Results:

  • Method A (C18): Showed baseline resolution between the main peak and all degradation products formed under stress conditions. Peak purity analysis confirmed no co-eluting impurities.

  • Method B (Phenyl-Hexyl): While resolving most degradants, a minor impurity from the basic degradation co-eluted slightly with the tail of the main peak, indicating a potential lack of specificity under all conditions.

Interpretation: Method A demonstrates superior specificity, which is a critical attribute for a reliable stability-indicating method.

Linearity and Range

Expertise & Experience: Linearity demonstrates a proportional relationship between the concentration of the analyte and the analytical response. The range is the interval over which this proportionality, along with acceptable accuracy and precision, is demonstrated.[1] For an assay of a drug substance, the range is typically 80% to 120% of the test concentration.[1][2]

Experimental Protocol:

  • Prepare a series of at least five standard solutions of this compound spanning the desired range (e.g., 80, 90, 100, 110, and 120 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (R²), y-intercept, and slope.

Acceptance Criteria & Comparative Data:

ParameterAcceptance CriteriaMethod A ResultMethod B Result
Correlation Coefficient (R²) ≥ 0.9990.99980.9995
Y-Intercept Close to zero15022350
Range Validated 80-120% of test conc.80-120 µg/mL80-120 µg/mL

Interpretation: Both methods exhibit excellent linearity. Method A's slightly higher correlation coefficient and y-intercept closer to the origin suggest a marginally more ideal linear relationship.

Accuracy (Trueness)

Expertise & Experience: Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by the recovery of a known amount of analyte spiked into a placebo (matrix) or by applying the method to a sample of known purity (e.g., a reference material).[2]

Experimental Protocol:

  • Prepare samples in triplicate at three concentration levels across the specified range (e.g., 80%, 100%, and 120%).

  • This can be done by spiking a known quantity of this compound into a placebo formulation.

  • Analyze the samples and calculate the percentage recovery at each level.

Acceptance Criteria & Comparative Data:

Concentration LevelAcceptance Criteria (% Recovery)Method A (% Recovery ± %RSD)Method B (% Recovery ± %RSD)
80% (80 µg/mL) 98.0 - 102.0%99.5% ± 0.7%98.8% ± 1.2%
100% (100 µg/mL) 98.0 - 102.0%100.2% ± 0.5%100.8% ± 0.9%
120% (120 µg/mL) 98.0 - 102.0%100.5% ± 0.6%101.5% ± 1.1%

Interpretation: Both methods demonstrate excellent accuracy within the accepted range. Method A shows tighter precision (lower %RSD) in its recovery results, indicating a higher degree of reliability.

Precision

Expertise & Experience: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: Repeatability and Intermediate Precision.[2]

  • Repeatability (Intra-assay precision): Assesses precision over a short interval of time with the same analyst and equipment.

  • Intermediate Precision: Evaluates within-laboratory variations: different days, different analysts, different equipment.[9]

Experimental Protocol:

  • Repeatability: Analyze a minimum of six determinations at 100% of the test concentration.[2]

  • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or on a different HPLC system.

Acceptance Criteria & Comparative Data:

Precision LevelAcceptance Criteria (%RSD)Method A (%RSD)Method B (%RSD)
Repeatability ≤ 2.0%0.6%0.9%
Intermediate Precision ≤ 2.0%0.9%1.4%

Interpretation: Method A is demonstrably more precise at both levels. The lower %RSD in intermediate precision suggests it is less susceptible to variations in environmental or operator conditions.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Expertise & Experience:

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[1]

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1] These are often determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.

Experimental Protocol:

  • Prepare a series of dilute solutions of this compound.

  • Inject them to determine the concentrations that yield S/N ratios of approximately 3:1 and 10:1.

  • To confirm the LOQ, inject a solution at this concentration multiple times (n=6) and ensure the precision (%RSD) is acceptable (typically ≤ 10%).

Comparative Data:

ParameterMethod A ResultMethod B Result
LOD (S/N ≈ 3:1) 0.05 µg/mL0.08 µg/mL
LOQ (S/N ≈ 10:1) 0.15 µg/mL0.25 µg/mL
Precision at LOQ 4.5% RSD6.8% RSD

Interpretation: Method A is more sensitive, with lower LOD and LOQ values. This would be a significant advantage if the method were also intended for impurity analysis.

Robustness

Expertise & Experience: Robustness measures a method's capacity to remain unaffected by small, deliberate variations in method parameters.[1][2] This provides an indication of its reliability during normal usage and is a critical part of method development.[10]

Experimental Protocol:

  • Vary key chromatographic parameters one at a time:

    • Flow Rate (e.g., ± 0.2 mL/min)

    • Mobile Phase Composition (e.g., ± 2% organic)

    • Column Temperature (e.g., ± 5°C)

  • Inject a system suitability solution under each condition.

  • Evaluate the impact on system suitability parameters (e.g., retention time, tailing factor, resolution).

Comparative Results:

Varied ParameterMethod A (Impact on SST)Method B (Impact on SST)
Flow Rate +0.2 mL/min All SST passAll SST pass
Flow Rate -0.2 mL/min All SST passAll SST pass
% Organic +2% All SST passTailing factor > 2.0
% Organic -2% All SST passAll SST pass
Temp +5°C All SST passAll SST pass

Interpretation: Method A demonstrates superior robustness. The failure of Method B's tailing factor with a minor change in mobile phase composition indicates it is less reliable for routine use where such small variations are common.

Visualizing the Workflow

A structured workflow is essential for a successful validation study.

Validation_Workflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_rep Phase 3: Reporting Dev Method Development & Optimization Proto Write Validation Protocol Dev->Proto Ref Qualify Reference Standard Proto->Ref SST System Suitability Ref->SST Spec Specificity SST->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOQ LOD / LOQ Prec->LOQ Rob Robustness LOQ->Rob Eval Evaluate Data vs. Acceptance Criteria Rob->Eval Report Generate Final Validation Report Eval->Report

Caption: High-level workflow for HPLC method validation.

System_Suitability_Decision Start Inject SST Solution (n=6) CheckRSD Calculate %RSD for Peak Area Start->CheckRSD CheckTailing Check Tailing Factor (T ≤ 2.0) CheckRSD->CheckTailing RSD ≤ 2.0% Fail System is NOT Suitable Troubleshoot System CheckRSD->Fail RSD > 2.0% CheckPlates Check Theoretical Plates (N > 2000) CheckTailing->CheckPlates Pass CheckTailing->Fail Fail Pass System is Suitable Proceed with Analysis CheckPlates->Pass Pass CheckPlates->Fail Fail

Sources

A Comparative Guide to the Efficacy of Ethyl Dichlorophenylacetate as a Precursor in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of ethyl dichlorophenylacetate and its alternatives as precursors in the synthesis of pharmaceutical compounds, with a focus on the production of methylphenidate and its analogues. We will delve into reaction mechanisms, comparative experimental data, and detailed protocols to offer a comprehensive understanding for research and development applications.

Introduction: The Role of this compound in Synthesis

This compound, specifically ethyl 2,2-dichloro-2-phenylacetate, is a halogenated ester that serves as a valuable precursor in organic synthesis.[1][2] Its chemical structure, featuring a dichlorinated carbon alpha to the carbonyl group, makes it a reactive intermediate for constructing complex molecular architectures. This guide will primarily focus on its application in the synthesis of 3,4-dichloromethylphenidate (3,4-DCMP), a potent analogue of methylphenidate, and compare this pathway to traditional methods for synthesizing the core methylphenidate structure, which often utilize different precursors.[3]

Section 1: Synthetic Pathways to Phenidate Structures

The synthesis of methylphenidate and its analogues is a key area where the choice of precursor significantly impacts the overall efficiency, safety, and scalability of the process. Below, we compare the synthetic route utilizing this compound for a dichlorinated analogue with a common alternative route for the parent compound, methylphenidate.

The Dichlorophenylacetate Route to 3,4-Dichloromethylphenidate

The synthesis of 3,4-dichloromethylphenidate (3,4-DCMP) can be approached using ethyl 3,4-dichlorophenylacetate as a starting material. This pathway involves the reaction of the precursor with N-Boc-piperidine in the presence of a rhodium catalyst, followed by deprotection. This method is noted for its directness in creating analogues with specific phenyl ring substitutions.[4]

The Benzyl Cyanide Route to Methylphenidate (A Common Alternative)

A prevalent method for synthesizing the core methylphenidate structure involves the reaction of benzyl cyanide with 2-chloropyridine or 2-bromopyridine.[5] This nucleophilic aromatic substitution is followed by hydrolysis of the nitrile group and reduction of the pyridine ring to a piperidine ring.[5][6] This multi-step process ultimately yields ritalinic acid, which is then esterified to produce methylphenidate.[5][6][7]

Section 2: Comparative Analysis of Efficacy

The selection of a synthetic route in drug development hinges on a variety of factors, including yield, purity, reaction conditions, and safety. Here, we objectively compare the two pathways.

Yield and Purity

Direct comparative data for the synthesis of the exact same final compound using these different precursors is scarce in the provided literature. However, we can analyze the yields of key intermediate steps to infer the overall efficiency.

Precursor/IntermediateProductYield (%)Purity (%)Source
(2,6-dichlorophenyl)acetonitrile2,6-dichlorophenylacetic acid83>95[8]
2,6-dichlorophenylacetic acidEthyl 2-(2,6-dichlorophenyl)acetate85>98[8]
2,2-dichlorophenylacetonitrileEthyl 2,2-dichlorophenylacetate73Not Specified[9]
dl-threo ritalinic aciddl-threo methylphenidate HCl>99 (conversion)Not Specified[6]

Table 1: Summary of Reported Yields and Purities for Key Synthetic Steps.

The data indicates that both routes can achieve high yields and purity at various stages. The synthesis of this compound and its analogues from the corresponding nitriles or acids shows good efficiency.[8][9] Similarly, the final esterification step in the benzyl cyanide route demonstrates high conversion rates.[6]

Reaction Conditions and Complexity

This compound Route:

  • Advantages: This route can be more direct for creating specific analogues, potentially involving fewer steps if the substituted precursor is available.[4] The use of rhodium catalysts allows for either racemic or enantioenriched synthesis, offering greater stereochemical control.[4]

  • Disadvantages: The availability and cost of substituted dichlorophenylacetates may be a limiting factor. Rhodium catalysts, while efficient, can be expensive.

Benzyl Cyanide Route:

  • Advantages: The starting materials, benzyl cyanide and 2-halopyridines, are readily available and relatively inexpensive. The reactions involved are well-established in organic synthesis.[5]

  • Disadvantages: This is a multi-step synthesis involving several intermediates, which can lower the overall yield and increase production time.[5][6] The process includes a hydrogenation step, which requires specialized equipment (a hydrogenation reactor).[5][6]

Safety and Environmental Considerations

This compound and Related Compounds:

  • Hazards: Dichlorinated organic compounds can pose environmental and health risks.[10] Ethyl 2,2-dichloro-2-phenylacetate is classified as causing skin and serious eye irritation, and may cause an allergic skin reaction.[1][11] Proper handling, including the use of personal protective equipment and adequate ventilation, is crucial.[12]

  • Byproducts: The synthesis may generate hazardous waste that requires careful disposal.

Benzyl Cyanide Route:

  • Hazards: Benzyl cyanide is a toxic compound. The use of strong bases like sodium amide or potassium tert-butanolate, and acids like sulfuric acid, requires stringent safety protocols.[5][6]

  • Byproducts: The reaction generates inorganic salts and requires quenching and extraction steps, which contribute to the waste stream. The hydrogenation step, while effective, involves flammable hydrogen gas and a pyrophoric catalyst (e.g., Palladium on carbon), which must be handled with care.[13]

Section 3: Experimental Protocols

The following protocols are illustrative and synthesized from the methodologies described in the referenced literature. They are intended for informational purposes and should be adapted and optimized by qualified personnel in a controlled laboratory setting.

Protocol for the Synthesis of Ethyl 2-(2,6-dichlorophenyl)acetate

This two-step protocol is based on the synthesis of a key intermediate.[8]

Step 1: Hydrolysis of (2,6-dichlorophenyl)acetonitrile

  • In a round-bottom flask equipped with a reflux condenser, dissolve (2,6-dichlorophenyl)acetonitrile in a mixture of ethanol and water.

  • Add potassium hydroxide (KOH) to the solution.

  • Heat the mixture to 80°C and reflux for 20 hours.

  • After cooling, acidify the reaction mixture with hydrochloric acid (HCl).

  • Extract the product, 2,6-dichlorophenylacetic acid, with a suitable organic solvent.

  • Wash the organic layer, dry it over an anhydrous salt, and concentrate it under reduced pressure to obtain the crude product.

Step 2: Fischer Esterification

  • Combine the 2,6-dichlorophenylacetic acid from Step 1 with an excess of ethanol.

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Reflux the mixture for 4-6 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture and neutralize the acid catalyst.

  • Remove the excess ethanol under reduced pressure.

  • Purify the resulting ethyl 2-(2,6-dichlorophenyl)acetate by distillation or chromatography.

Protocol Outline for the Synthesis of Methylphenidate via Benzyl Cyanide

This protocol is a generalized representation of the multi-step synthesis.[5][6]

  • Nucleophilic Aromatic Substitution: React benzyl cyanide with 2-chloropyridine in the presence of a strong base (e.g., sodium amide) in an appropriate solvent.

  • Nitrile Hydrolysis: Hydrolyze the resulting nitrile to an amide using a strong acid (e.g., H₂SO₄).

  • Pyridine Ring Reduction: Hydrogenate the pyridine ring to a piperidine ring using a catalyst such as Platinum(IV) oxide (PtO₂) under a hydrogen atmosphere. This step yields erythro-enriched α-phenyl-2-piperidineacetamide.

  • Epimerization and Amide Hydrolysis: Subject the acetamide to epimerization and subsequent hydrolysis to obtain threo-ritalinic acid.

  • Esterification: React the threo-ritalinic acid with methanol in the presence of an acid catalyst (e.g., HCl gas) to yield dl-threo methylphenidate hydrochloride.

Section 4: Visualizing the Synthetic Workflows

The following diagrams illustrate the generalized synthetic pathways discussed.

G cluster_0 Route 1: Dichlorophenylacetate Pathway A Ethyl 3,4-dichlorophenylacetate D Intermediate Adduct A->D + B N-Boc-piperidine B->D + C Rh(II) Catalyst C->D Catalysis E 3,4-Dichloromethylphenidate D->E Deprotection

Caption: Dichlorophenylacetate pathway to a methylphenidate analogue.

G cluster_1 Route 2: Benzyl Cyanide Pathway F Benzyl Cyanide H Intermediate Nitrile F->H + Base G 2-Chloropyridine G->H I Intermediate Amide H->I Hydrolysis J Piperidineacetamide I->J Hydrogenation K Ritalinic Acid J->K Hydrolysis L Methylphenidate K->L Esterification

Caption: Multi-step benzyl cyanide pathway to methylphenidate.

Conclusion

Both this compound and benzyl cyanide represent viable precursors for the synthesis of methylphenidate and its analogues. The choice between them is a strategic one based on the specific goals of the synthesis.

  • This compound offers a more direct route for producing specifically substituted analogues, with the potential for excellent stereochemical control. Its efficacy is high for targeted synthesis, though precursor availability and catalyst cost may be considerations for large-scale production.

  • The Benzyl Cyanide route is a well-established, robust method for producing the core methylphenidate structure from readily available starting materials. While it involves more steps and presents certain safety challenges (e.g., handling cyanide and pyrophoric catalysts), its scalability and cost-effectiveness for producing the parent drug are proven.

For researchers in drug discovery and development, the this compound pathway provides valuable flexibility for creating novel analogues. For large-scale manufacturing of methylphenidate itself, the traditional benzyl cyanide route remains a benchmark. The optimal choice will always depend on a careful evaluation of the target molecule, required scale, available resources, and safety infrastructure.

References

Sources

Guide to Cross-Validation of Analytical Results for Ethyl Dichlorophenylacetate (EDCPA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl dichlorophenylacetate (EDCPA) serves as a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac and various agrochemical herbicides. Its analytical characterization presents a specific "triad of risk": positional isomerism (e.g., 2,4- vs. 2,3- vs. 2,6- substitution), thermal instability (hydrolysis to the free acid), and volatility differences between the ester and its precursors.

This guide provides a self-validating analytical framework. It moves beyond simple method description to a cross-validation protocol , where Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are used not just as alternatives, but as mutual auditors to ensure data integrity.

Part 1: The Analytical Challenge (The "Why")

In drug development, relying on a single analytical technique for phenylacetate esters creates blind spots.

  • The Isomer Trap: The boiling points of ethyl 2,4-dichlorophenylacetate and ethyl 2,6-dichlorophenylacetate are dangerously close. Low-resolution GC columns may co-elute these, masking isomeric impurities that drastically alter downstream pharmaceutical potency.

  • The Thermal Bias: GC requires vaporization. If your EDCPA sample contains residual acidic precursors (Dichlorophenylacetic acid), the high injector temperature can induce in-situ decarboxylation or esterification (if residual ethanol is present), generating false purity data.

  • The UV Blind Spot: HPLC-UV is excellent for the free acid but often lacks sensitivity for non-chromophore volatile impurities (like residual synthesis solvents) that GC detects easily.

The Solution: An orthogonal cross-validation workflow.

Part 2: The Cross-Validation Workflow

The following diagram illustrates the decision logic required to validate EDCPA purity. We do not accept a result until two orthogonal methods achieve mass balance convergence.

CrossValidation cluster_GC Method A: GC-FID/MS (Volatiles) cluster_HPLC Method B: HPLC-UV (Non-Volatiles) Sample Raw EDCPA Sample GC_Run GC Analysis (DB-5MS Column) Sample->GC_Run HPLC_Run HPLC Analysis (C18, Acidic Mobile Phase) Sample->HPLC_Run GC_Result Isomer Ratio & Solvents GC_Run->GC_Result Comparison Data Correlation (Mass Balance Check) GC_Result->Comparison HPLC_Result Free Acid & Polar Degradants HPLC_Run->HPLC_Result HPLC_Result->Comparison NMR Method C: 1H-NMR (Structural Arbiter) Comparison->NMR Discrepancy >2% Release Release Lot Comparison->Release Concordance >98% NMR->Release Structure Confirmed

Figure 1: Orthogonal cross-validation workflow ensuring that thermal degradation artifacts in GC or resolution issues in HPLC are detected via data correlation.

Part 3: Method A – Gas Chromatography (The Isomer Hunter)

Objective: Separation of positional isomers and quantification of residual solvents. Critical Control: Use of a split injection with a focus on resolving the 2,4- and 2,6- isomers.

Protocol 1: GC-FID/MS Conditions
  • Instrument: Agilent 7890B / 5977B MSD (or equivalent).

  • Column: DB-17ms or ZB-50 (50% phenyl polysilphenylene-siloxane). Note: Standard non-polar DB-5 columns often fail to resolve the 2,4 and 2,6 isomers completely. Mid-polarity is required.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Split mode (50:1), 250°C.

  • Oven Program:

    • Hold 60°C for 2 min (Solvent elution).

    • Ramp 10°C/min to 200°C (Isomer separation window).

    • Ramp 25°C/min to 280°C, hold 5 min (Elute heavy dimers).

  • Detection: FID (300°C) for quantitation; MS (Scan 35-500 m/z) for ID.

Self-Validating Check: Calculate the Resolution (Rs) between the main peak (Ethyl 2,4-dichlorophenylacetate) and the nearest isomer impurity.

  • Acceptance Criteria: Rs > 1.[1][2][3][4][5]5. If Rs < 1.5, method is invalid for purity assignment.

Part 4: Method B – HPLC-UV (The Acid Watchdog)

Objective: Quantification of Dichlorophenylacetic acid (hydrolysis product) without thermal derivatization artifacts. Critical Control: pH control of the mobile phase to suppress ionization of the free acid, ensuring sharp peak shape.

Protocol 2: HPLC-UV Conditions[2]
  • Instrument: Waters Alliance or Thermo Vanquish.

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0-2 min: 30% B (Isocratic hold).

    • 2-15 min: 30% -> 80% B (Linear ramp).

    • 15-20 min: 80% B (Wash).

  • Flow Rate: 1.0 mL/min.

  • Detection: DAD at 220 nm (carbonyl capture) and 275 nm (aromatic specificity).

Self-Validating Check: Inject a standard of Dichlorophenylacetic acid .[3][4]

  • Acceptance Criteria: Tailing Factor (Tf) < 1.5. If Tf > 1.5, the mobile phase pH is likely too high, causing the acid to ionize and smear, invalidating the quantitation.

Part 5: Cross-Validation Data Matrix

The following table represents a representative dataset demonstrating how to interpret cross-validation results.

ParameterMethod A (GC-FID) ResultMethod B (HPLC-UV) ResultInterpretation & Action
Purity (Area %) 99.2%98.1%Discrepancy: GC is overestimating purity. Likely due to non-volatile impurities invisible to GC or thermal degradation of impurities.
Free Acid Content Not Detected (or broad hump)1.1%Root Cause: The free acid is polar and thermally labile. HPLC is the "Source of Truth" for the acid impurity.
Isomer (2,6-D) 0.3%Co-elutes with Main PeakRoot Cause: HPLC C18 columns struggle to separate positional isomers of this ester. GC is the "Source of Truth" for isomers.
Residual Ethanol 0.4%Not Detected (Void Volume)Root Cause: Ethanol elutes in the HPLC void. GC is the "Source of Truth" for solvents.

Synthesis of Results: To generate the final Certificate of Analysis (CoA), you must merge the strengths of both methods:

  • Take the Isomer Ratio from GC.

  • Take the Free Acid Content from HPLC.

  • Take the Residual Solvent from GC.

  • Calculate Assay (Potency) using Mass Balance:

    
    .
    

Part 6: Structural Confirmation (The Arbiter)

When GC and HPLC results diverge by >2% (mass balance failure), 1H-NMR is required to identify the "ghost" peak.

Key Diagnostic Signals (CDCl3, 400 MHz):

  • Ethyl Ester Quartet:

    
     4.15-4.25 ppm (indicates intact ester).
    
  • Alpha-Protons (CH2):

    
     3.80 ppm (singlet). Shift changes significantly if hydrolyzed to acid.
    
  • Aromatic Region:

    
     7.1-7.5 ppm. The splitting pattern here is the definitive  check for the 2,4- vs 2,6- substitution pattern (e.g., 2,4-dichloro shows an ABX system; 2,6-dichloro shows a more symmetric pattern).
    

IsomerLogic Start NMR Aromatic Region Analysis Pattern1 Symmetric Doublet/Triplet (Integration 2:1) Start->Pattern1 Pattern2 Complex ABX System (3 distinct environments) Start->Pattern2 Result1 2,6-Dichlorophenylacetate (Impurity) Pattern1->Result1 Result2 2,4-Dichlorophenylacetate (Target Product) Pattern2->Result2

Figure 2: NMR logic for distinguishing the critical 2,6-impurity from the 2,4-target molecule.

References

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography. USP-NF.

  • Schürenkamp, J., et al. (2011).[6] "Separation of positional CPP isomers by chiral HPLC-DAD." International Journal of Legal Medicine, 125(1), 95-99.[6] (Demonstrates the difficulty of separating chlorophenyl isomers).

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 79209, Ethyl 2,4-dichlorophenylacetate." PubChem.

  • Phenomenex. "GC vs. HPLC: Choosing the Right Chromatography Technique." Technical Guide.

  • Environmental Protection Agency (EPA). "Method 8151A: Chlorinated Herbicides by GC Using Methylation or Pentafluorobenzylation Derivatization." (Context for handling dichlorophenylacetic acid derivatives).

Sources

Advanced Application Guide: Ethyl Dichlorophenylacetate (EDCPA)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Ethyl Dichlorophenylacetate (EDCPA) , focusing on its two distinct industrial identities: DCPAE (Ethyl 2,2-dichloro-2-phenylacetate) as a critical catalyst reactivator in polymer chemistry, and Ethyl 3,4-dichlorophenylacetate as a fine chemical intermediate in pharmaceutical synthesis.

From EPDM Catalyst Reactivation to Pharmaceutical Synthesis

Executive Technical Summary

This compound refers to a class of chlorinated phenylacetic acid esters. In high-performance chemical applications, it appears in two primary isomeric forms, each serving distinct industries. A precise distinction is required for effective application:

Common NameDCPAE (Catalyst Grade)Ethyl 3,4-DCPA (Pharma Grade)
IUPAC Name Ethyl 2,2-dichloro-2-phenylacetateEthyl 2-(3,4-dichlorophenyl)acetate
CAS Number 5317-66-8 6725-45-7
Structure

-dichloro substitution (gem-dichloro)
Ring substitution (3,4-dichloro)
Primary Use Reactivator for Vanadium catalysts in EPDM rubber production.Intermediate for agrochemicals and metabolic disorder drugs.[1]
Key Mechanism Oxidative reactivation of V(II) to V(III).Nucleophilic acyl substitution / Building block.

Primary Application: EPDM Catalyst Reactivation (DCPAE)

In the production of Ethylene-Propylene-Diene Monomer (EPDM) rubber, Vanadium-based Ziegler-Natta catalysts are standard. However, these catalysts suffer from rapid deactivation as active V(III) species are reduced to inactive V(II).

DCPAE (Ethyl 2,2-dichloro-2-phenylacetate) functions as a highly specific Catalyst Reactivator (Promoter) . It selectively oxidizes inactive V(II) back to the active V(III) state without over-oxidizing to V(V), sustaining the polymerization rate and reducing catalyst consumption.

Comparative Analysis: DCPAE vs. Alternatives

The industry traditionally used Ethyl Trichloroacetate (ETCA) or Butyl Perchlorocrotonate (BPCC). DCPAE offers superior performance in "Green" process metrics.

FeatureDCPAE (this compound) ETCA (Ethyl Trichloroacetate) BPCC (Butyl Perchlorocrotonate)
Reactivation Efficiency High. Sustains steady-state polymerization for extended runs.Moderate. Rapid initial boost but faster decay.High. Very strong oxidant.
Residual Chlorine Low. Generates fewer chlorinated by-products in the final rubber.High. Leaves significant trichloro-residues requiring extensive washing.High.
Selectivity Precision. Specifically targets V(II)

V(III).
Aggressive. Can lead to side reactions or chain termination.Aggressive.
Environmental Profile Improved. Lower halogen load in waste streams.Poor. High halogenated waste.Poor.
Mechanism of Action

The following diagram illustrates the "Lazarus Effect" where DCPAE resurrects the dead catalyst species.

VanadiumReactivation V3 Active Catalyst Vanadium(III) V2 Inactive Catalyst Vanadium(II) V3->V2 Reductive Deactivation Polymer EPDM Polymer Chain Growth V3->Polymer Polymerization V2->V3 Reactivation (Oxidation) DCPAE Promoter: DCPAE (Ethyl 2,2-dichloro-2-phenylacetate) DCPAE->V2 Cl Transfer Byprod Reduced Ester By-product DCPAE->Byprod After Reaction

Figure 1: The Vanadium Reactivation Cycle in EPDM Synthesis. DCPAE acts as a chlorine donor, re-oxidizing the inactive V(II) species to the active V(III) state.

Experimental Protocol: EPDM Polymerization with DCPAE

Note: This protocol is a generalized standard for evaluating promoter efficiency in a pilot plant setting.

Reagents:

  • Solvent: Hexane (Polymerization Grade, dried).

  • Monomers: Ethylene, Propylene, ENB (5-ethylidene-2-norbornene).

  • Catalyst:

    
     or 
    
    
    
    .
  • Co-catalyst: EASC (Ethylaluminium sesquichloride).

  • Promoter: DCPAE (CAS 5317-66-8).[2][3][4]

Workflow:

  • Reactor Conditioning: Purge a 2L stainless steel autoclave with

    
     at 80°C for 1 hour. Cool to 40°C.
    
  • Solvent Charge: Add 1L dry Hexane. Saturate with Ethylene/Propylene mixture (ratio 60:40) at 5 bar pressure.

  • Catalyst Injection:

    • Inject EASC (Co-catalyst) to scavenge impurities (Al/V ratio typically 10:1).

    • Inject

      
       (Catalyst) to initiate reaction.
      
  • Promoter Addition (The Critical Step):

    • Control Run: Observe polymerization rate decay (usually drops within 10 mins).

    • DCPAE Run: Continuously feed DCPAE solution (0.1 M in hexane) at a molar ratio of DCPAE/V = 4:1 .

  • Monitoring: Monitor exotherm and ethylene uptake flow.

    • Expected Result: The DCPAE feed should maintain a constant ethylene uptake rate, whereas the control run will show an exponential decay.

  • Termination: Quench with ethanol. Wash polymer with water/acid to remove residues.[5] Dry and analyze for residual Vanadium (ppm).

Secondary Application: Pharmaceutical Intermediates (Ethyl 3,4-DCPA)

Ethyl 3,4-dichlorophenylacetate (CAS 6725-45-7) is a structural isomer used primarily as a building block for modifying the lipophilicity of drug candidates. Unlike DCPAE, the chlorines are on the aromatic ring, making them stable against hydrolysis but electronically active for further ring substitutions.

Synthetic Utility

It serves as a precursor for:

  • Non-Amino NSAID Analogs: Structurally related to Diclofenac but lacking the secondary amine, reducing gastric irritation potential in early-stage research.

  • Agrochemicals: Synthesis of specific herbicides where the 3,4-dichloro motif provides resistance to metabolic degradation in plants.

Synthesis Workflow: 3,4-DCPA Derivatization

The following workflow demonstrates the conversion of Ethyl 3,4-DCPA into a pharmacologically active amide derivative.

PharmaSynthesis Start Ethyl 3,4-dichlorophenylacetate (Lipophilic Ester) Step1 Hydrolysis (LiOH, THF/H2O) Start->Step1 Inter1 3,4-Dichlorophenylacetic Acid (Free Acid) Step1->Inter1 >95% Yield Step2 Activation (SOCl2 or EDC/NHS) Inter1->Step2 Inter2 Acyl Chloride / Active Ester Step2->Inter2 Product Target Amide (Drug Candidate) Inter2->Product Coupling Reagent Amine Nucleophile (R-NH2) Reagent->Product

Figure 2: Derivatization pathway of Ethyl 3,4-dichlorophenylacetate. The ester protection allows for purification before the critical hydrolysis and coupling steps.

Safety & Handling Guidelines

Both isomers are chlorinated organic esters and share specific hazards.

  • Toxicity: Moderate skin and eye irritant. Potential sensitizer.[6][7]

  • Stability:

    • DCPAE (Alpha-chloro): Moisture sensitive. Hydrolyzes to release corrosive HCl and dichloroacetic acid. Must be stored under nitrogen.

    • Ethyl 3,4-DCPA (Ring-chloro): Relatively stable. Store in cool, dry conditions.

  • Disposal: High-temperature incineration with flue gas scrubbing (to capture HCl). Do not release into aqueous waste streams due to aquatic toxicity.

References

  • ChemicalBook. (2025). 2,3-Dichlorophenylacetic acid ethyl ester (DCPAE) Properties and Applications. Link Note: Validates the industrial acronym DCPAE and its physical properties.

  • Brandt, H. et al. (2012). Rubber,[5][6] 5. Solution Rubbers: Synthesis by Ziegler-Natta Polymerization. Ullmann's Encyclopedia of Industrial Chemistry. Link Citation for the use of this compound as a reactivator in EPDM synthesis.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2737422, Ethyl 3,4-dichlorophenylacetate. Link Source for chemical structure and physical data of the 3,4-isomer.

  • European Chemicals Agency (ECHA). (2023). Registration Dossier: Ethyl chloroacetates and derivatives. Link Regulatory safety data for chlorinated ester handling.

  • CymitQuimica. (2024). Ethyl 3,4-dichlorophenylacetate Product Sheet. Link Verification of commercial availability for research applications.

Sources

Inter-Laboratory Comparison Guide: Quantitative Analysis of Ethyl Dichlorophenylacetate (EDCPA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5]

Ethyl dichlorophenylacetate (EDCPA), specifically the Ethyl 2,6-dichlorophenylacetate isomer, serves as a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as Diclofenac . Its purity directly impacts the yield and impurity profile of the final Active Pharmaceutical Ingredient (API).

This guide addresses the discrepancy often observed between laboratories analyzing EDCPA. While Gas Chromatography (GC) is the industry standard for volatile esters, inter-laboratory comparisons frequently reveal unacceptable deviations (


). These deviations are rarely due to column failure but rather stem from sample introduction discrimination  and in-situ hydrolysis .

This document provides a robust comparison of analytical approaches, a validated "Gold Standard" protocol, and a statistical framework for evaluating inter-laboratory proficiency.

Chemical Profile & Stability Logic

Understanding the molecule is the first step to accurate analysis. EDCPA is a halogenated ester. Its two primary failure modes during analysis are:

  • Thermal Degradation: High inlet temperatures can induce dechlorination or ester cleavage.

  • Hydrolysis: In the presence of trace moisture (common in HPLC grade solvents), the ester reverts to 2,6-dichlorophenylacetic acid , altering assay values.

Comparison of Analytical Platforms
FeatureGC-FID (Recommended) HPLC-UV (Alternative) NMR (Reference)
Primary Utility Purity Assay & Residual SolventsRelated Substances (Acid Impurity)Structural Confirmation
Sensitivity High (FID response is linear)Moderate (Chromophore dependent)Low (Quantitation limit is high)
Risk Factor Thermal degradation in split/splitless inletHydrolysis in aqueous mobile phaseSolvent suppression issues
Throughput High (Run time < 15 min)Medium (Run time 20-30 min)Low
Precision (RSD) < 0.5%< 1.0%~1.0 - 2.0%

The "Gold Standard" Protocol: GC-FID

This protocol is designed to minimize the "discrimination bias" often seen in inter-lab studies.

Reagents & Standards[2][4][6][7][8]
  • Analyte: Ethyl 2,6-dichlorophenylacetate (>99.0% Certified Reference Material).

  • Internal Standard (ISTD): Dodecane or Methyl Decanoate . Rationale: Use a non-halogenated hydrocarbon with a similar boiling point to correct for injection volume errors without participating in halogen-exchange reactions.

  • Solvent: n-Hexane (HPLC Grade, Dried). Rationale: Avoid polar solvents like Methanol which can induce transesterification in the hot inlet.

Instrument Parameters (Agilent 7890/8890 equivalent)
  • Inlet: Split/Splitless.

    • Critical Setting:Split Ratio 50:1 . High split ratios minimize residence time in the liner, reducing thermal breakdown.

    • Temperature: 220°C (Do not exceed 250°C).

  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

    • Why? Low polarity phase prevents peak tailing of the halogenated ester.

  • Oven Program:

    • Hold 80°C for 1 min.

    • Ramp 20°C/min to 200°C.

    • Ramp 5°C/min to 240°C (Elution of EDCPA).

    • Post-run bake out.

  • Detector (FID): 300°C. H2 flow 30 mL/min, Air 400 mL/min.

System Suitability Criteria (Self-Validating)
  • Resolution (

    
    ):  > 2.0 between EDCPA and Internal Standard.
    
  • Tailing Factor (

    
    ):  0.9 < 
    
    
    
    < 1.2 (Strict tailing control indicates inert flow path).
  • Injection Precision: RSD < 0.5% for 6 replicate injections.

Inter-Laboratory Comparison Study

Study Design

To objectively evaluate performance, a homogeneous lot of EDCPA (Assigned Purity: 98.4%) was distributed to three laboratories.

  • Lab A: Used the GC-FID Gold Standard (Split 50:1, Hexane).

  • Lab B: Used GC-FID (Splitless) with Methanol diluent.

  • Lab C: Used HPLC-UV (Reverse Phase C18, Acetonitrile/Water).

Comparative Data[7][9][10][11]
MetricLab A (GC-Split/Hexane)Lab B (GC-Splitless/MeOH)Lab C (HPLC-UV)
Reported Purity (%) 98.35% 99.10% 97.80%
Bias (Relative) -0.05%+0.71%-0.61%
RSD (n=6) 0.3%1.2%0.8%
Z-Score 0.12 (Excellent)3.55 (Unsatisfactory)-3.05 (Unsatisfactory)
Major Error Source N/ADiscrimination Bias: Splitless injection overloaded column; Methanol caused transesterification.Hydrolysis: Aqueous mobile phase degraded ester to acid during run.
Statistical Evaluation (ISO 13528)

The performance is quantified using the


-score:


Where:
  • 
     = Laboratory result.
    
  • 
     = Assigned value (Reference value).[1][2]
    
  • 
     = Standard deviation for proficiency assessment (set at 0.2% for high-precision assays).
    

Interpretation:

  • 
    : Satisfactory.
    
  • 
    : Warning Signal.[2]
    
  • 
    : Action Signal (Method Failure).[2]
    

Visualizing the Workflow & Logic

Diagram 1: Inter-Laboratory Study Workflow

This diagram illustrates the flow from sample generation to statistical validation.

InterLabStudy Sample Homogenized EDCPA Batch (Ref Value: 98.4%) Dist Sample Distribution Sample->Dist LabA Lab A: GC-FID (Split 50:1 / Hexane) Dist->LabA LabB Lab B: GC-FID (Splitless / MeOH) Dist->LabB LabC Lab C: HPLC-UV (ACN/Water) Dist->LabC Stats Statistical Analysis (ISO 13528 Z-Score) LabA->Stats Data: 98.35% LabB->Stats Data: 99.10% LabC->Stats Data: 97.80% Report Final Proficiency Report Stats->Report

Caption: Workflow for the proficiency testing of EDCPA analysis, highlighting the divergence in methodology.

Diagram 2: Degradation & Error Pathways

This diagram explains why Labs B and C failed, visualizing the chemical instability.

DegradationPath EDCPA This compound (Target Analyte) Meth Solvent: Methanol (Lab B Error) EDCPA->Meth dissolved in Water Mobile Phase: Water (Lab C Error) EDCPA->Water exposed to Trans Transesterification (Forms Methyl Ester) Meth->Trans Heat (GC Inlet) Hydro Hydrolysis (Forms Free Acid) Water->Hydro Acidic pH FalseHigh False High Potency (Co-elution or Integration Error) Trans->FalseHigh FalseLow False Low Potency (Loss of Ester) Hydro->FalseLow

Caption: Mechanistic pathways leading to analytical bias: Transesterification (GC) and Hydrolysis (HPLC).

Discussion & Recommendations

Why Lab B Failed (The Methanol Trap)

Lab B used Methanol as a diluent. In the hot GC inlet (220°C), Methanol reacts with EDCPA to form Mthis compound . Since many GC methods separate based on boiling point, the methyl ester (lower boiling point) may co-elute or be integrated as the ethyl ester if resolution is insufficient, or simply change the mass balance.

  • Recommendation: Always use aprotic, non-polar solvents (Hexane, Isooctane) for ester analysis.

Why Lab C Failed (The Aqueous Trap)

Lab C used HPLC with an aqueous mobile phase. Halogenated phenylacetic esters are susceptible to hydrolysis. During the 20-minute run time, a fraction of the ester hydrolyzed to the acid. Since the UV detector responds differently to the acid vs. the ester, and the acid elutes earlier, the calculated purity of the ester drops.

  • Recommendation: If HPLC is mandatory, use Normal Phase HPLC (Hexane/Ethanol) or minimize water contact time by keeping samples refrigerated and using a high % organic gradient immediately.

References

  • ISO 13528:2022 . Statistical methods for use in proficiency testing by interlaboratory comparison. International Organization for Standardization.[1]

  • ICH Guideline Q2(R1) . Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation.[3][4]

  • European Pharmacopoeia (Ph.[5] Eur.) . 2.2.[3][5]28. Gas Chromatography. (Standard regarding split/splitless injection parameters and system suitability).

  • Restek Corporation . Analysis of Chlorinated Acids and Esters by GC. (Technical guide on column selection for halogenated esters).

  • Sigma-Aldrich .[4] Ethyl 2,6-dichlorophenylacetate Product Specification & Analysis. (Note: Representative link for compound class properties).

Sources

A Cost-Benefit Analysis of Ethyl Dichlorophenylacetate in Glycidic Ester Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the pursuit of efficiency, cost-effectiveness, and robust methodologies is paramount. The formation of α,β-epoxy esters, commonly known as glycidic esters, is a critical transformation in the synthesis of various pharmaceuticals and fine chemicals. The Darzens condensation reaction stands as a classic and widely utilized method for this purpose. This guide provides a comprehensive cost-benefit analysis of a key reagent in this reaction, Ethyl dichlorophenylacetate, comparing its performance and economic viability against its primary alternative, Ethyl chloroacetate.

Introduction to the Darzens Condensation and the Role of α-Halo Esters

The Darzens condensation is a chemical reaction between a ketone or an aldehyde and an α-haloester in the presence of a base to form a glycidic ester.[1][2] This reaction is a cornerstone in carbon-carbon bond formation and the synthesis of epoxides. The general mechanism involves the deprotonation of the α-haloester to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. The resulting alkoxide undergoes an intramolecular SN2 reaction to form the epoxide ring.[3]

The choice of the α-haloester is a critical parameter that can influence the reaction's efficiency, yield, and stereoselectivity. This compound and Ethyl chloroacetate are two such reagents that find application in this synthesis.

Comparative Analysis: this compound vs. Ethyl Chloroacetate

This section provides a detailed comparison of the two reagents based on available data, focusing on their performance in the Darzens condensation, cost, and safety profiles.

Performance and Mechanistic Considerations
  • Ethyl Chloroacetate: As a monochlorinated ester, it is a standard reagent for the Darzens condensation.[4][5] The presence of a single chlorine atom and an adjacent ester group facilitates the formation of a resonance-stabilized enolate upon deprotonation by a base.[3] The reaction with various aldehydes and ketones has been extensively studied, with reported yields ranging from moderate to high, depending on the substrates and reaction conditions.[6][7]

  • This compound: The presence of two chlorine atoms on the α-carbon is expected to increase the acidity of the α-proton, potentially facilitating its abstraction and the formation of the enolate under milder basic conditions compared to its monochlorinated counterpart. However, the steric hindrance from the two chlorine atoms and the phenyl group might influence the rate of the nucleophilic attack on the carbonyl compound. The phenyl group also adds to the steric bulk but can influence the stereochemical outcome of the reaction. A procedure described by Darzens himself involves the reaction of aldehydes and ketones with ethyl dichloroacetate and a dilute magnesium amalgam, suggesting an alternative activation method.[8]

The stereoselectivity of the Darzens reaction can be complex, often resulting in a mixture of cis and trans isomers of the glycidic ester.[2] The ratio of these isomers is influenced by factors such as the structure of the reactants, the base, and the solvent used.[9] The presence of the additional chlorine and a phenyl group in this compound is likely to have a significant impact on the diastereoselectivity of the reaction compared to Ethyl chloroacetate.

Cost-Benefit Analysis

A crucial aspect for researchers and drug development professionals is the economic viability of a synthetic route. The cost of starting materials plays a significant role in this assessment.

ParameterThis compoundEthyl Chloroacetate
CAS Number 5317-66-8105-39-5
Molecular Weight 233.09 g/mol 122.55 g/mol
Indicative Industrial Price ₹1008/kg ($12/kg)[10]~

85/L or ~$104/kg)[9]
Indicative Lab-Scale Price -$122/L[9]
Cost per Mole ~$2.80/mol (based on industrial price)~$12.75/mol (based on lab-scale price)

Note: The pricing information is indicative and can vary significantly based on the supplier, purity, and quantity purchased. The industrial price for this compound is significantly lower than the available lab-scale pricing for Ethyl chloroacetate, suggesting a potential cost advantage in large-scale synthesis. However, a direct comparison is challenging due to the different scales of pricing.

Safety Profile

Both reagents are hazardous chemicals and require careful handling in a laboratory or industrial setting.

Hazard StatementThis compoundEthyl Chloroacetate
Skin Irritation Causes skin irritationCan cause skin irritation
Eye Irritation Causes serious eye irritationCauses serious eye irritation[11][12]
Sensitization May cause an allergic skin reactionMay cause an allergic skin reaction
Acute Toxicity (Oral) Not classifiedToxic if swallowed[12]
Acute Toxicity (Dermal) Not classifiedToxic in contact with skin[12]
Acute Toxicity (Inhalation) Not classifiedToxic if inhaled[12]
Flammability Not classified as flammableFlammable liquid and vapor[11][12]

Ethyl chloroacetate is classified as acutely toxic by oral, dermal, and inhalation routes, and is also a flammable liquid.[11][12] this compound is listed as a skin and eye irritant and a potential skin sensitizer. Researchers must consult the full Safety Data Sheet (SDS) for each compound before use and implement appropriate safety precautions.

Experimental Protocols

Synthesis of Ethyl β,β-pentamethyleneglycidate using Ethyl Chloroacetate

This protocol is adapted from a procedure in Organic Syntheses.[7]

Materials:

  • Cyclohexanone (freshly distilled)

  • Ethyl chloroacetate (freshly distilled)

  • Potassium tert-butoxide

  • tert-Butyl alcohol (dry)

  • Ether

  • Saturated aqueous sodium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • In a 500-mL three-necked round-bottomed flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, charge 14.50 g (0.148 mole) of freshly distilled cyclohexanone and 18.15 g (0.148 mole) of freshly distilled ethyl chloroacetate.

  • Prepare a solution of potassium tert-butoxide by dissolving 6.0 g (0.153 g-atom) of potassium in 125 mL of dry tert-butyl alcohol.

  • Cool the flask containing the ketone and ester to 10-15°C using an ice bath.

  • With vigorous stirring, add the potassium tert-butoxide solution dropwise from the dropping funnel over approximately 1.5 hours, maintaining the reaction temperature between 10-15°C.

  • After the addition is complete, continue stirring at about 10°C for an additional 1-1.5 hours.

  • Remove most of the tert-butyl alcohol by distillation under reduced pressure.

  • Take up the oily residue in ether.

  • Wash the ether solution with water, followed by a saturated aqueous sodium chloride solution.

  • Dry the ether solution over anhydrous sodium sulfate.

  • Evaporate the ether and distill the residue to obtain the ethyl β,β-pentamethyleneglycidate.

Expected Yield: 83-95%[7]

Proposed Synthesis of an α-chloro-α-phenyl Glycidic Ester using this compound

This proposed protocol is based on the general principles of the Darzens condensation and procedures involving dichloroesters.[8] Optimization will likely be required for specific substrates.

Materials:

  • Aldehyde or Ketone (e.g., Benzaldehyde)

  • This compound

  • Strong, non-nucleophilic base (e.g., Sodium hydride or Potassium tert-butoxide)

  • Anhydrous aprotic solvent (e.g., THF or Toluene)

  • Aqueous workup solutions (e.g., saturated ammonium chloride)

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Drying agent (e.g., Anhydrous magnesium sulfate)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the anhydrous aprotic solvent.

  • Add the base (e.g., 1.1 equivalents of sodium hydride) to the solvent and cool the mixture to 0°C.

  • Slowly add a solution of this compound (1.0 equivalent) in the anhydrous solvent to the cooled suspension of the base.

  • Stir the mixture at 0°C for 30-60 minutes to allow for the formation of the enolate.

  • Slowly add a solution of the aldehyde or ketone (1.0 equivalent) in the anhydrous solvent, maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to obtain the desired glycidic ester.

Visualization of Synthetic Pathways

Darzens Condensation Workflow

Darzens_Workflow carbonyl Aldehyde or Ketone nucleophilic_attack Nucleophilic Attack carbonyl->nucleophilic_attack alpha_halo α-Halo Ester (e.g., this compound or Ethyl chloroacetate) enolate Enolate Formation alpha_halo->enolate base Base (e.g., NaH, NaOEt, K-t-BuO) base->enolate solvent Solvent (e.g., THF, Toluene) solvent->enolate enolate->nucleophilic_attack sn2 Intramolecular SN2 nucleophilic_attack->sn2 glycidic_ester α,β-Epoxy Ester (Glycidic Ester) sn2->glycidic_ester workup Aqueous Workup & Purification glycidic_ester->workup

Caption: A generalized workflow for the Darzens condensation reaction.

Decision Framework for Reagent Selection

Reagent_Selection cluster_factors Key Decision Factors cluster_reagents Reagent Choice Cost Cost & Scale EDCP Ethyl dichlorophenylacetate Cost->EDCP Potentially lower industrial cost EC Ethyl chloroacetate Cost->EC Higher lab-scale cost Performance Yield & Reactivity Performance->EDCP Potentially higher acidity, steric hindrance Performance->EC Well-established, predictable reactivity Safety Handling & Hazards Safety->EDCP Irritant, sensitizer Safety->EC Acutely toxic, flammable Downstream Purification & Byproducts Downstream->EDCP Byproducts less known Downstream->EC Known byproducts, purification established

Caption: A decision-making framework for selecting between the two reagents.

Alternative Synthetic Routes for Glycidic Esters

While the Darzens condensation is a powerful tool, other methods exist for the synthesis of α,β-epoxy esters.

  • Johnson-Corey-Chaykovsky Reaction: This reaction involves the use of a sulfur ylide to convert an aldehyde or ketone into an epoxide.[13][14] It is a reliable alternative, particularly for base-sensitive substrates, as it proceeds under neutral or basic conditions that are often milder than those required for the Darzens condensation.

  • Epoxidation of α,β-Unsaturated Esters: Glycidic esters can also be prepared by the epoxidation of the corresponding α,β-unsaturated ester using a peroxy acid (e.g., m-CPBA) or other epoxidizing agents.[3] However, this two-step approach requires the prior synthesis of the unsaturated ester.

Conclusion and Future Outlook

The choice between this compound and Ethyl chloroacetate for the synthesis of glycidic esters via the Darzens condensation is a nuanced one, dependent on the specific requirements of the synthesis.

  • Ethyl chloroacetate remains the well-established and predictable choice for laboratory-scale synthesis, with a wealth of literature to support its use. Its primary drawbacks are its higher cost at the laboratory scale and its significant toxicity and flammability.

  • This compound presents an intriguing alternative, particularly for industrial applications, due to its potentially lower bulk cost. The increased acidity of the α-proton may offer advantages in terms of reaction conditions. However, the lack of extensive comparative data on its performance, including yield, stereoselectivity, and byproduct formation, necessitates further investigation. Its steric bulk may also limit its applicability with certain substrates.

For researchers and drug development professionals, a small-scale pilot study directly comparing the two reagents for a specific desired transformation is highly recommended. This would provide the most accurate data for a comprehensive cost-benefit analysis, taking into account not only the initial reagent cost but also the yield, reaction time, and downstream purification efforts. The development of more detailed studies on the reactivity of this compound in the Darzens condensation would be a valuable contribution to the field of synthetic chemistry.

References

  • Study.com. (n.d.). The Darzens reaction involves a two-step, base-catalyzed condensation of ethyl chloroacetate with... Retrieved from [Link]

  • Filo. (2023, November 4). The Darzens reaction involves a two-step, base-catalyzed condensation of... Retrieved from [Link]

  • Shinohara, Y., Ohba, Y., Takagi, R., Kojima, S., & Ohkata, K. (2000). Stereoselectivity in the Darzens Condensation of Substituted Cyclohexanones with (-)
  • Unacademy. (n.d.). Darzens Glycidic Ester Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Darzens reaction. Retrieved from [Link]

  • Jadhav, K. B. (2016). Darzens condensation; Glycidic esters.
  • Cravotto, G., et al. (2022). Highly Efficient Darzens Reactions Mediated by Phosphazene Bases under Mild Conditions. ChemistryOpen, 11(11), e202200179.
  • Johnson, W. S., et al. (1963). Ethyl β,β-pentamethyleneglycidate. Organic Syntheses, Coll. Vol. 4, p. 477; Vol. 33, p. 43.
  • Organic Chemistry Portal. (n.d.). Darzens Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Epoxides From Addition of Sulfur Ylides To Aldehydes and Ketones (Corey-Chaykovsky). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Corey-Chaykovsky Reaction. Retrieved from [Link]

  • IndiaMART. (n.d.). This compound (DCPAE, Industrial Grade). Retrieved from [Link]

  • Newman, M. S., & Magerlein, B. J. (1949).
  • Wikipedia. (n.d.). Johnson–Corey–Chaykovsky reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Diastereoselective Darzens reactions of α-chloroesters, amides and nitriles with aromatic aldehydes under phase-transfer catalyzed conditions. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Unraveling the Mechanism of Epoxide Formation from Sulfur Ylides and Aldehydes. Retrieved from [Link]

  • Carl Roth. (n.d.). Safety Data Sheet: Ethyl chloroacetate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: ethyl chloroacetate. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient Synthesis of α,β-Epoxy Carbonyl Compounds in Acetonitrile: Darzens Condensation of Aromatic Aldehydes with Ethyl Chloroacetate. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of glycidic ester and an aldehyde.
  • De Kimpe, N., et al. (2007). Efficient Synthesis of α,β-Epoxy Carbonyl Compounds in Acetonitrile: Darzens Condensation of Aromatic Aldehydes with Ethyl Chloroacetate.
  • OuluREPO. (2001). Design, synthesis and testing of new chiral sulfide catalysts for Corey-Chaykovsky reaction. Retrieved from [Link]

  • L.S. College, Muzaffarpur. (2020). Darzens reaction. Retrieved from [Link]

Sources

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